molecular formula C23H21N7O B607739 Ask1-IN-1

Ask1-IN-1

Número de catálogo: B607739
Peso molecular: 411.5 g/mol
Clave InChI: ZGCMQKWOUIMBEP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

GS-444217, also known as ASK1-IN-1, is a potent and selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1).

Propiedades

IUPAC Name

4-(4-cyclopropylimidazol-1-yl)-N-[3-(4-cyclopropyl-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O/c31-23(20-11-19(8-9-24-20)29-12-21(25-13-29)15-4-5-15)27-17-3-1-2-16(10-17)22-28-26-14-30(22)18-6-7-18/h1-3,8-15,18H,4-7H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCMQKWOUIMBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(C=N2)C3=CC(=NC=C3)C(=O)NC4=CC=CC(=C4)C5=NN=CN5C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of Ask1-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Ask1-IN-1, a potent and central nervous system (CNS)-penetrant inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). The content herein is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a technical understanding of this significant compound.

Introduction to ASK1 and Its Role in Disease

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It functions as an upstream activator of the p38 and c-Jun N-terminal kinase (JNK) pathways.[2] ASK1 is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[3] Dysregulation of the ASK1 signaling pathway has been implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions, making it a compelling target for therapeutic intervention.[1][3]

The Discovery of this compound

This compound, also identified as compound 21 in the foundational research, emerged from a medicinal chemistry campaign aimed at developing CNS-penetrant ASK1 inhibitors.[4] The discovery, detailed by Xin et al., began with peripherally restricted compounds and systematically optimized their properties to achieve brain penetration.[4] This effort led to the identification of this compound as a novel inhibitor with a favorable profile for investigating the therapeutic potential of modulating the ASK1 pathway in neurological diseases.[4]

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound and other notable ASK1 inhibitors for comparative analysis.

Table 1: Potency of Selected ASK1 Inhibitors

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)Reference(s)
This compound (Compound 21) 21138[5][6]
GS-4442172.87-[2][7][8]
Selonsertib (GS-4997)3.2-[9]
MSC2032964A93 - 96-[1][10]
ASK1-IN-232.8-[1][2]
ASK1-IN-81.8-[1]

IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target's activity. "Biochemical IC50" refers to in vitro assays with the isolated enzyme, while "Cellular IC50" refers to assays conducted in a cellular context.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

While the specific, detailed synthesis protocol for this compound is found in the supporting information of the primary publication by Xin et al., a general and representative synthetic scheme for analogous quinoxaline-based ASK1 inhibitors can be described as follows.[4][11][12] This provides a foundational understanding of the chemical steps involved.

Scheme 1: General Synthesis of Quinoxaline-based ASK1 Inhibitors

Reagents and conditions: (i) N₂H₄·H₂O, MeOH, reflux; (ii) 1,1-dimethoxy-N,N-dimethylmethanamine, MeCN, reflux; (iii) appropriate amine, AcOH, MeCN, reflux; (iv) 2-quinoxalinecarboxylic acid, coupling agent (e.g., T3P), base (e.g., Et₃N), CH₂Cl₂, room temperature.[11][12]

Step-by-step procedure (general):

  • Hydrazine displacement: A substituted starting material is reacted with hydrazine hydrate in a suitable solvent like methanol under reflux to yield a hydrazinyl intermediate.

  • Cyclization to form the pyrazole ring: The intermediate is then reacted with 1,1-dimethoxy-N,N-dimethylmethanamine in a solvent such as acetonitrile under reflux to form the core pyrazole ring structure.

  • Introduction of the side chain: The pyrazole intermediate is subsequently reacted with an appropriate amine in the presence of acetic acid in acetonitrile under reflux to introduce the desired side chain.

  • Amide coupling: Finally, the resulting amine is coupled with 2-quinoxalinecarboxylic acid using a peptide coupling agent (like T3P) and a base (such as triethylamine) in a solvent like dichloromethane at room temperature to yield the final quinoxaline-based ASK1 inhibitor.

Note: This is a generalized protocol. Specific reaction conditions, purification methods, and characterization data for this compound are detailed in the original research publication and its supporting materials.[4]

In Vitro ASK1 Inhibition Assay (Biochemical)

The biochemical potency of ASK1 inhibitors is typically determined using an in vitro kinase assay.

  • Reagents: Recombinant human ASK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), ATP, and the test inhibitor (e.g., this compound).

  • Procedure:

    • The ASK1 enzyme is incubated with varying concentrations of the inhibitor in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or antibody-based detection (e.g., ELISA, HTRF).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Mandatory Visualizations

ASK1 Signaling Pathway

ASK1_Signaling_Pathway cluster_stress Cellular Stress cluster_ask1 ASK1 Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Oxidative Stress Oxidative Stress ASK1_inactive Inactive ASK1 Oxidative Stress->ASK1_inactive ER Stress ER Stress ER Stress->ASK1_inactive Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->ASK1_inactive ASK1_active Active ASK1 ASK1_inactive->ASK1_active Phosphorylation MKK3_6 MKK3/6 ASK1_active->MKK3_6 MKK4_7 MKK4/7 ASK1_active->MKK4_7 Ask1_IN_1 This compound Ask1_IN_1->ASK1_active Inhibition p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis JNK->Inflammation

Caption: ASK1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow cluster_workflow In Vitro Screening Workflow start Start reagents Prepare Reagents: - Recombinant ASK1 - Substrate - ATP - Test Compounds (e.g., this compound) start->reagents incubation Incubate ASK1 with Inhibitor reagents->incubation reaction Initiate Kinase Reaction (Add ATP and Substrate) incubation->reaction quantification Quantify Substrate Phosphorylation reaction->quantification analysis Data Analysis: - Calculate % Inhibition - Determine IC50 quantification->analysis end End analysis->end

Caption: General experimental workflow for in vitro screening of ASK1 inhibitors.

References

The Role of Ask1-IN-1 in the MAP3K5 (ASK1) Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It functions as a key sensor for a variety of cellular stressors, including oxidative and endoplasmic reticulum stress, initiating downstream signaling that leads to inflammation and apoptosis.[1][2][3] The dysregulation of the ASK1 pathway is implicated in numerous pathologies, such as neurodegenerative, cardiovascular, and inflammatory diseases, making it a significant target for therapeutic intervention.[1][4] Ask1-IN-1 is a potent, CNS-penetrant small molecule inhibitor of ASK1, serving as an essential tool for investigating the physiological and pathological roles of this pathway.[5] This technical guide provides an in-depth overview of the MAP3K5/ASK1 signaling pathway, details the inhibitory action of this compound, presents quantitative data for key inhibitors, and outlines detailed experimental protocols for studying ASK1 activity.

The MAP3K5 (ASK1) Signaling Pathway

Overview and Mechanism of Activation

ASK1 is a serine/threonine kinase that primarily activates the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades in response to cellular stress.[1][6] Under homeostatic conditions, ASK1 exists in an inactive state, forming a homodimer that is non-covalently bound and inhibited by the reduced form of thioredoxin (Trx).[1][5][7][8]

The activation of ASK1 is a multi-step process triggered by various stress signals:

  • Stress Sensing and Inhibitor Dissociation : Cellular stressors, most notably reactive oxygen species (ROS), induce the oxidation of thioredoxin.[3][5] This conformational change causes Trx to dissociate from the N-terminal domain of ASK1, relieving its inhibitory constraint.[7][9]

  • Recruitment of Activators : The dissociation of Trx unmasks docking sites on ASK1, allowing for the recruitment of activator proteins, primarily TNF receptor-associated factors such as TRAF2 and TRAF6.[1][7][9]

  • Oligomerization and Autophosphorylation : The binding of TRAF proteins facilitates the homo-oligomerization of ASK1 molecules into a higher-order complex.[1][9] This clustering promotes the trans-autophosphorylation of a key threonine residue (Thr-838 in the activation loop), leading to the full catalytic activation of the kinase.[7]

ASK1_Activation cluster_stress Stress Signals cluster_active Active State Stress Oxidative Stress (ROS) ER Stress TNF-α / LPS Trx_red Thioredoxin (Reduced) Stress->Trx_red oxidizes ASK1_inactive ASK1 Dimer (Inactive) Trx_red->ASK1_inactive Inhibits Trx_ox Thioredoxin (Oxidized) Trx_red->Trx_ox ASK1_active ASK1 Signalosome (Active / Phosphorylated) ASK1_inactive->ASK1_active Autophosphorylation (Thr-838) TRAF TRAF2 / TRAF6 TRAF->ASK1_inactive

Caption: The ASK1 Activation Cascade.
Downstream Signaling and Pathophysiological Role

Once activated, ASK1 serves as an apex kinase, phosphorylating and activating several downstream MAPK kinases (MAP2Ks).[10] Specifically, ASK1 activates MKK4 and MKK7, which in turn activate JNK, as well as MKK3 and MKK6, which activate p38 MAPK.[6][11][12] These terminal kinases, JNK and p38, then phosphorylate a host of transcription factors (e.g., AP-1) and other cellular proteins, orchestrating a cellular program that typically culminates in inflammation, apoptosis, or differentiation.[2][6] This pathway is essential for host defense but its prolonged or excessive activation contributes to tissue damage in a wide range of diseases.[13][14]

ASK1_Pathway Stress Cellular Stress (ROS, TNF-α, etc.) ASK1 MAP3K5 / ASK1 Stress->ASK1 MKK47 MKK4 / MKK7 ASK1->MKK47 MKK36 MKK3 / MKK6 ASK1->MKK36 Inhibitor This compound Inhibitor->ASK1 Inhibits JNK JNK MKK47->JNK p38 p38 MAPK MKK36->p38 Response Cellular Responses (Apoptosis, Inflammation, Differentiation) JNK->Response p38->Response

Caption: The ASK1 Downstream Signaling Pathway.

This compound: An Inhibitor of the ASK1 Pathway

Mechanism of Action

This compound is a potent, cell-permeable, and central nervous system-penetrant inhibitor of ASK1.[5] While its specific binding mode is not detailed in the provided search results, it belongs to a class of small molecules that typically function as ATP-competitive inhibitors.[15][16] This mechanism involves the inhibitor binding to the ATP-binding pocket of the ASK1 kinase domain, preventing the phosphorylation of its downstream MKK substrates and thereby blocking the entire signaling cascade.

Quantitative Potency Data of ASK1 Inhibitors

The potency of ASK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in both biochemical (cell-free) and cellular assays. This compound demonstrates high potency in both contexts. The table below summarizes quantitative data for this compound and other notable ASK1 inhibitors for comparative purposes.

CompoundTypeIC₅₀ (nM)Reference(s)
This compound Biochemical 21 [5][15]
Cellular 138 [5]
ASK1-IN-8Biochemical1.8[5][15]
GS-444217Biochemical2.87[15]
ASK1-IN-6Biochemical7[5]
Cellular25[5]
TC ASK 10Biochemical14[15]
ASK1-IN-2Biochemical32.8[5][15]
Selonsertib (GS-4997)BiochemicalPotent inhibitor[15]

Note: Specific IC₅₀ for Selonsertib was not found in the search results, but it is a well-established clinical-stage ASK1 inhibitor.[15][17]

Key Experimental Protocols

In Vitro Biochemical Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is highly suitable for determining the IC₅₀ values of inhibitors like this compound.

Methodology

  • Reagent Preparation :

    • Kinase Buffer : Prepare a suitable buffer, such as 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1 mg/ml BSA, and 50µM DTT.[11]

    • Enzyme/Substrate Mix : Dilute active ASK1 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) in the kinase buffer.[18]

    • ATP Solution : Prepare an ATP solution in the kinase buffer to the desired final concentration (e.g., 25 µM).[11][18]

    • Inhibitor Dilutions : Perform serial dilutions of this compound in kinase buffer containing a constant percentage of DMSO (e.g., 5%).[18]

  • Kinase Reaction :

    • In a 384-well plate, add 1 µl of the inhibitor dilution (or DMSO for control).

    • Add 2 µl of the ASK1 enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.[11]

    • Incubate the plate for 60 minutes at room temperature.[11]

  • Signal Detection :

    • Terminate the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.[11]

    • Add 10 µl of Kinase Detection Reagent. This converts the generated ADP back to ATP and catalyzes the luciferase reaction.

    • Incubate for 30 minutes at room temperature.[11]

    • Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the ASK1 kinase activity.

ADP_Glo_Workflow N1 1. Plate Reagents (ASK1 Enzyme, Substrate, ATP, this compound) N2 2. Incubate (e.g., 60 min, RT) N1->N2 N3 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) N2->N3 N4 4. Incubate (e.g., 40 min, RT) N3->N4 N5 5. Add Kinase Detection Reagent (Converts ADP -> ATP, starts luminescence) N4->N5 N6 6. Incubate (e.g., 30 min, RT) N5->N6 N7 7. Read Luminescence N6->N7

Caption: Workflow for the In Vitro ADP-Glo™ Kinase Assay.
Cell-Based Functional Assay

Cell-based assays are crucial for confirming an inhibitor's efficacy in a physiological context. A common approach is to measure the phosphorylation of a downstream target, such as JNK or p38, in response to a stress stimulus.[17]

Methodology

  • Cell Culture : Seed appropriate cells (e.g., HEK293, HeLa, or primary cells) in multi-well plates and grow to a suitable confluency (e.g., 10,000-15,000 cells/well in a 384-well plate).[19]

  • Inhibitor Pre-treatment : Remove the growth medium and replace it with a serum-free medium. Add serial dilutions of this compound to the wells and pre-incubate for a defined period (e.g., 15-60 minutes) to allow for cell penetration.[19]

  • Stress Induction : Add a known ASK1 activator, such as H₂O₂ (for oxidative stress) or TNF-α, to the wells to stimulate the pathway.[20] Incubate for an appropriate time (e.g., 60-90 minutes).[19]

  • Cell Lysis : Aspirate the medium and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.

  • Target Detection :

    • Western Blotting : Collect the lysates, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phosphorylated JNK (p-JNK) or phosphorylated p38 (p-p38). Use antibodies against total JNK/p38 as loading controls.

    • ELISA/HTRF : Utilize high-throughput plate-based immunoassays to quantify the levels of p-JNK or p-p38 in the cell lysates.

  • Data Analysis : Quantify the signal for the phosphorylated protein relative to the total protein or a housekeeping control. Determine the concentration-dependent inhibition by this compound to calculate a cellular EC₅₀ or IC₅₀.

Cell_Assay_Workflow C1 1. Seed Cells in Plate C2 2. Pre-treat with this compound (Varying Concentrations) C1->C2 C3 3. Induce Stress (e.g., H₂O₂, TNF-α) C2->C3 C4 4. Incubate (e.g., 60-90 min) C3->C4 C5 5. Lyse Cells C4->C5 C6 6. Detect Downstream Marker (e.g., p-JNK by Western Blot / ELISA) C5->C6

Caption: Workflow for a Cell-Based ASK1 Inhibition Assay.

Conclusion

The MAP3K5/ASK1 signaling pathway is a central regulator of cellular responses to stress, playing a pivotal role in the progression of numerous inflammatory and apoptotic diseases. This compound is a potent and valuable chemical probe that effectively blocks this pathway, enabling detailed investigation of its downstream consequences. The combination of robust biochemical and cell-based assays, as detailed in this guide, provides a comprehensive framework for researchers and drug development professionals to characterize the activity of ASK1 inhibitors and explore their therapeutic potential in modulating stress-induced pathologies.

References

Technical Guide: Biochemical Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1) by Ask1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1) by the small molecule inhibitor, Ask1-IN-1. This document details the inhibitor's potency, the experimental protocols for its characterization, and the signaling context in which it operates.

Quantitative Data Summary

This compound is a potent inhibitor of ASK1, demonstrating significant activity at both the biochemical and cellular levels. The key quantitative metrics for this compound are summarized in the table below.

InhibitorTargetAssay TypeIC50
This compoundApoptosis Signal-Regulating Kinase 1 (ASK1)Biochemical21 nM
This compoundApoptosis Signal-Regulating Kinase 1 (ASK1)Cellular138 nM

Experimental Protocols

The determination of the biochemical IC50 value for an inhibitor is a critical step in its characterization. Below is a representative, detailed protocol for a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, which is commonly used to measure the activity of kinases like ASK1 and the potency of their inhibitors.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps:

  • Kinase Reaction and ATP Depletion: The kinase reaction is performed in the presence of the kinase (ASK1), its substrate, ATP, and the inhibitor (this compound). After the reaction, the remaining ATP is depleted by adding ADP-Glo™ Reagent.

  • ADP Conversion and Signal Generation: The ADP produced in the kinase reaction is then converted back to ATP using the Kinase Detection Reagent. This newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the initial kinase activity.

Materials and Reagents
  • Recombinant human ASK1 enzyme

  • Myelin basic protein (MBP) as a substrate

  • Adenosine triphosphate (ATP)

  • This compound (or other test inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega) containing:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • ATP and ADP standards

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Assay Protocol for IC50 Determination
  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series might be 100 µM. Then, dilute the compound in the Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted this compound to the wells of a white assay plate. Include wells with DMSO only as a no-inhibitor control (100% activity) and wells without enzyme as a background control.

    • Add 2.5 µL of a solution containing the ASK1 enzyme and MBP substrate in Kinase Assay Buffer. Pre-incubate the inhibitor and enzyme for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km value for ASK1, if known, to ensure accurate IC50 determination for ATP-competitive inhibitors.

    • Incubate the reaction for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Assay Readout:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the no-inhibitor control to 100% activity and the no-enzyme control to 0% activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Signaling Pathways and Experimental Workflows

ASK1 Signaling Pathway

Apoptosis Signal-Regulating Kinase 1 (ASK1) is a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. It plays a crucial role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[1] Under basal conditions, ASK1 is kept in an inactive state through its association with the reduced form of thioredoxin (Trx).[2] Upon exposure to stress signals, Trx dissociates from ASK1, leading to its activation.[2] Activated ASK1 then phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, respectively.[1] These pathways ultimately regulate various cellular processes, including apoptosis, inflammation, and differentiation.[3] The activation of ASK1 can also be modulated by its interaction with TNF receptor-associated factors (TRAFs), such as TRAF2 and TRAF6.[4]

ASK1_Signaling_Pathway cluster_activation ASK1 Activation Module Stress Oxidative Stress, ER Stress, TNF-α Trx_reduced Thioredoxin (Trx) (Reduced) Stress->Trx_reduced Oxidizes ASK1_inactive ASK1 (Inactive) Stress->ASK1_inactive Activates Trx_oxidized Thioredoxin (Trx) (Oxidized) Trx_reduced->ASK1_inactive ASK1_active ASK1 (Active) ASK1_inactive->ASK1_active Activation MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates TRAF2_6 TRAF2/TRAF6 TRAF2_6->ASK1_active Promotes Activation JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Cellular_Responses Apoptosis, Inflammation, Differentiation JNK->Cellular_Responses p38->Cellular_Responses Ask1_IN_1 This compound Ask1_IN_1->ASK1_active Inhibits

Caption: ASK1 signaling pathway activation by stress and its inhibition by this compound.

Experimental Workflow for ASK1 Inhibitor Characterization

The discovery and characterization of a novel kinase inhibitor like this compound typically follows a structured workflow, moving from broad screening to detailed in vitro and in vivo analysis.

Inhibitor_Workflow Screening High-Throughput Screening (Biochemical or Cellular) Hit_ID Hit Identification (Potent and Selective Compounds) Screening->Hit_ID IC50_Det IC50 Determination (Biochemical Assay) Hit_ID->IC50_Det Cell_Potency Cellular Potency Assessment (e.g., p-JNK/p-p38 levels) IC50_Det->Cell_Potency Selectivity Kinase Selectivity Profiling (Panel of Kinases) Cell_Potency->Selectivity In_Vivo In Vivo Efficacy and PK/PD (Animal Models) Selectivity->In_Vivo Lead_Opt Lead Optimization (Structure-Activity Relationship) In_Vivo->Lead_Opt Lead_Opt->IC50_Det Iterative Improvement

Caption: General experimental workflow for the characterization of an ASK1 inhibitor.

References

Ask1-IN-1: A CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] Under cellular stress conditions, such as the presence of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, or pro-inflammatory cytokines, ASK1 becomes activated.[2][3][4][5] This activation triggers downstream signaling through the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are pivotal in regulating apoptosis and inflammation.[1][2][3][4]

Given its central role in mediating cellular stress responses, the ASK1 pathway has been implicated in the pathophysiology of a wide range of human diseases, including neurodegenerative disorders, inflammatory conditions, and cardiovascular diseases.[2][6][7] Consequently, ASK1 has emerged as an attractive therapeutic target.

This technical guide focuses on Ask1-IN-1 (also referred to as compound 21 in its discovery literature), a potent and selective inhibitor of ASK1.[6][8][9] A key feature of this molecule is its ability to penetrate the central nervous system (CNS), making it an invaluable chemical probe for investigating the role of ASK1 in neurological diseases and a promising starting point for the development of CNS-targeted therapeutics.[6][9]

The ASK1 Signaling Pathway

Under normal physiological conditions, ASK1 is held in an inactive state through a non-covalent bond with the reduced form of thioredoxin (Trx).[1][10] Various stress signals, particularly oxidative stress, lead to the oxidation of Trx, causing its dissociation from ASK1.[1][11] This unmasks the catalytic domain of ASK1, allowing for its homo-oligomerization and subsequent autophosphorylation, leading to full kinase activation.[10][11]

Once active, ASK1 phosphorylates and activates downstream MAPK Kinases (MAP2Ks), specifically MKK3/6 and MKK4/7.[3][5] These kinases, in turn, phosphorylate and activate the p38 and JNK MAPKs, respectively.[1][3] The activation of the JNK and p38 pathways culminates in a variety of cellular responses, including the induction of apoptosis and the production of inflammatory cytokines, which can contribute to tissue injury when dysregulated.[1][5]

ASK1_Signaling_Pathway Stress Cellular Stress (Oxidative, ER Stress, Cytokines) Trx_red Thioredoxin (Reduced) Stress->Trx_red Trx_ox Thioredoxin (Oxidized) ASK1_inactive Inactive ASK1-Trx Complex Trx_red->ASK1_inactive inhibits ASK1_active Active ASK1 (Oligomerized & Autophosphorylated) ASK1_inactive->ASK1_active MKK3_6 MKK3 / MKK6 ASK1_active->MKK3_6 phosphorylates MKK4_7 MKK4 / MKK7 ASK1_active->MKK4_7 phosphorylates p38 p38 MAPK MKK3_6->p38 activates JNK JNK MKK4_7->JNK activates Response Apoptosis & Inflammation p38->Response JNK->Response Ask1_IN_1 This compound Ask1_IN_1->ASK1_active inhibits

Figure 1: The ASK1 Stress-Activated Signaling Pathway.

This compound: Profile and Properties

Medicinal chemistry efforts to optimize peripherally restricted ASK1 inhibitors led to the discovery of this compound, a compound with good biochemical and cellular potency, coupled with favorable pharmacokinetic properties and significant CNS penetration.[6] The key quantitative data for this compound are summarized below.

ParameterValueDescriptionReference
Biochemical IC50 21 nMThe concentration of inhibitor required to reduce the activity of the isolated ASK1 enzyme by 50%.[1]
Cellular IC50 138 nMThe concentration of inhibitor required to achieve 50% inhibition of ASK1 activity within a cellular context.[1][6][9]
Rat Clearance (Cl) 0.36 L h-1 kg-1The volume of plasma cleared of the drug per unit time, normalized by body weight, in rats. A low clearance value is desirable.[6][9]
Rat Unbound Clearance (Clu) 6.7 L h-1 kg-1The clearance of the unbound fraction of the drug in plasma.[6][9]
Rat CNS Penetration (Kp,uu) 0.38The ratio of the unbound drug concentration in the brain to the unbound drug concentration in plasma at steady state. A Kp,uu > 0.3 is often considered indicative of good CNS penetration.[6][9][12]

Experimental Methodologies

The characterization of a CNS-penetrant kinase inhibitor like this compound involves a series of specific in vitro and in vivo experiments. The following sections detail generalized protocols for these key assays.

In Vitro Kinase Inhibition Assay (Biochemical Potency)

This assay quantifies the direct inhibitory effect of a compound on the purified kinase enzyme. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[13]

Protocol:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution series of this compound in DMSO, starting from a high concentration (e.g., 1 mM).[13]

  • Reagent Preparation: Prepare a kinase reaction mixture containing purified recombinant ASK1 enzyme, a suitable peptide substrate, and kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[13]

  • Inhibitor Incubation: In a 96-well or 384-well plate, add the serially diluted inhibitor or vehicle control (DMSO) to each well. Add the kinase to each well and incubate briefly (e.g., 10 minutes at room temperature) to allow for inhibitor binding.[13]

  • Kinase Reaction Initiation: Initiate the reaction by adding a mixture of ATP and the kinase substrate to each well. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[13]

  • ADP Detection: Stop the kinase reaction and quantify the ADP produced using a commercial detection kit (e.g., ADP-Glo™). This typically involves a two-step process: first, adding a reagent to stop the reaction and deplete unused ATP, followed by adding a detection reagent to convert ADP to ATP and generate a luminescent signal.[13]

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Biochemical_Assay_Workflow A Prepare Reagents (ASK1 Enzyme, Substrate, ATP, Buffer) E Initiate Reaction with ATP/Substrate Mix A->E B Prepare Serial Dilution of this compound C Dispense Inhibitor/Vehicle into Plate B->C D Add Kinase and Pre-incubate C->D D->E F Incubate at 30°C E->F G Stop Reaction & Detect ADP (e.g., Luminescence) F->G H Measure Signal with Plate Reader G->H I Plot Dose-Response Curve & Calculate IC50 H->I

Figure 2: Workflow for a Biochemical Kinase Inhibition Assay.
Cell-Based ASK1 Inhibition Assay (Cellular Potency)

This assay determines the inhibitor's efficacy in a more physiologically relevant context by measuring its ability to block the target pathway within intact cells.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293 cells stably expressing human ASK1) in 96-well plates and allow them to adhere overnight.[14]

  • Inhibitor Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).[15]

  • Stress Induction: Induce the ASK1 pathway by adding a stress stimulus, such as hydrogen peroxide (H₂O₂) for oxidative stress, and incubate for a short period (e.g., 30 minutes).[14]

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Target Analysis: Quantify the level of a downstream marker of ASK1 activity, such as the phosphorylated form of p38 (p-p38), in the cell lysates. This can be done using methods like Western blotting, ELISA, or Meso Scale Discovery (MSD) assays.[14]

  • Data Analysis: Normalize the p-p38 signal to total p38 or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Cellular_Assay_Workflow A Plate Cells in 96-Well Format B Pre-treat with this compound Dilutions A->B C Apply Stress Stimulus (e.g., H₂O₂) B->C D Lyse Cells to Extract Proteins C->D E Quantify Downstream Marker (e.g., p-p38 via ELISA/MSD) D->E F Normalize Data and Plot Dose-Response E->F G Calculate Cellular IC50 F->G

Figure 3: Workflow for a Cell-Based ASK1 Inhibition Assay.
In Vivo Pharmacokinetic and CNS Penetration Analysis

This experiment is crucial for determining if the inhibitor reaches its target in the brain at sufficient concentrations. The key parameter measured is Kp,uu.[6][16]

Protocol:

  • Animal Dosing: Administer this compound to a cohort of rodents (e.g., male Sprague-Dawley rats) at a specific dose, typically via oral gavage (PO) or intravenous (IV) injection.

  • Sample Collection: At multiple time points post-dose, collect blood samples (via tail vein or cardiac puncture) and brain tissue.[17]

  • Sample Processing: Centrifuge blood to separate plasma. Homogenize the brain tissue.

  • Drug Quantification: Extract the drug from plasma and brain homogenate samples and quantify its concentration using a sensitive bioanalytical method like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Protein Binding Measurement: Determine the unbound fraction of the drug in both plasma (fu,plasma) and brain tissue (fu,brain) using an in vitro method such as equilibrium dialysis.[18]

  • Data Calculation:

    • Calculate the total brain-to-plasma concentration ratio (Kp = Cbrain,total / Cplasma,total).

    • Calculate the unbound brain-to-plasma ratio using the formula: Kp,uu = Kp / (fu,brain / fu,plasma) .[16]

    • Pharmacokinetic parameters like clearance (Cl) are calculated from the plasma concentration-time profile.

InVivo_PK_Workflow A Administer this compound to Rodents B Collect Blood and Brain Samples at Multiple Time Points A->B C Quantify Drug Concentration in Plasma and Brain via LC-MS/MS B->C E Calculate Kp (Total Brain/Plasma Ratio) C->E G Calculate Pharmacokinetic Parameters (e.g., Clearance) C->G D Determine Unbound Fraction (fu,plasma & fu,brain) via Dialysis F Calculate Kp,uu (Unbound Brain/Plasma Ratio) D->F E->F

Figure 4: Workflow for In Vivo CNS Penetration (Kp,uu) Study.

Logical Framework for CNS-Penetrant Inhibitor Development

The discovery and validation of a CNS-penetrant inhibitor follow a logical progression from initial in vitro screening to in vivo characterization. The goal is to identify compounds that are not only potent against the target but also possess the necessary "drug-like" properties to cross the blood-brain barrier and remain stable in the body.

Development_Framework cluster_invitro In Vitro / Cellular Screening cluster_pkpd ADME & Pharmacokinetics cluster_cns CNS Penetration & Efficacy A Biochemical Assay (Target Potency - IC50) B Cellular Assay (Pathway Inhibition - IC50) A->B Confirm cellular activity C In Vitro ADME (Metabolic Stability, Permeability) B->C Optimize drug-like properties D In Vivo PK Study (Clearance, Half-life) C->D Assess in vivo exposure E CNS Penetration Study (Kp,uu Measurement) D->E Quantify brain access F In Vivo CNS Target Engagement E->F Confirm target inhibition in brain G Disease Model Efficacy Study F->G Test therapeutic hypothesis

Figure 5: Logical progression for developing a CNS-penetrant inhibitor.

Conclusion

This compound stands as a well-characterized CNS-penetrant kinase inhibitor with demonstrated potency against ASK1 in both biochemical and cellular assays. Its favorable pharmacokinetic profile, particularly its significant brain penetration (Kp,uu = 0.38), makes it an exemplary tool for preclinical research.[6][9] This compound enables the rigorous investigation of the ASK1 signaling pathway's role in the pathophysiology of central nervous system disorders. The data and methodologies presented in this guide provide a comprehensive framework for utilizing and evaluating this compound and other similar molecules in a drug discovery and development setting. Further studies with this tool compound may help validate ASK1 as a therapeutic target for neurological diseases such as multiple sclerosis, Alzheimer's disease, and amyotrophic lateral sclerosis.[2][6][19]

References

The Structure-Activity Relationship of Ask1-IN-1: A Technical Guide to a CNS-Penetrant ASK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies that led to the discovery of Ask1-IN-1, a central nervous system (CNS)-penetrant inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1 is a critical mediator of cellular stress responses, and its inhibition is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders. This document details the quantitative SAR data, experimental methodologies, and key signaling pathways relevant to the development of this compound and its analogs.

Introduction to ASK1 and the Role of this compound

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as MAP3K5, is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1] It functions as a key sensor for various cellular stressors, including oxidative stress, endoplasmic reticulum stress, and inflammatory signals.[1] Upon activation, ASK1 initiates a downstream signaling cascade by phosphorylating MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways.[1] This cascade is pivotal in regulating apoptosis and inflammation. Consequently, inhibiting ASK1 has emerged as a compelling therapeutic approach for diseases where these pathways are dysregulated.

This compound (also reported as compound 21 in its primary publication) is a novel, potent, and CNS-penetrant ASK1 inhibitor developed from a pyrazolo[1,5-a]pyrimidine scaffold.[1][2][3] It exhibits a cellular IC50 of 138 nM and demonstrates favorable pharmacokinetic properties for neurological applications, including good brain penetration.[1][2]

ASK1 Signaling Pathway

The diagram below illustrates the central role of ASK1 in mediating stress-induced signaling pathways that lead to apoptosis and inflammation.

ASK1_Signaling_Pathway stress Oxidative Stress ER Stress, TNF-α ask1 ASK1 (MAP3K5) stress->ask1 Activates mkk47 MKK4 / MKK7 ask1->mkk47 mkk36 MKK3 / MKK6 ask1->mkk36 jnk JNK mkk47->jnk p38 p38 mkk36->p38 response Apoptosis, Inflammation, Fibrosis jnk->response p38->response ask1_in_1 This compound ask1_in_1->ask1 Inhibits SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization & Selection start Initial Hit (Peripherally Restricted) synthesis Analog Synthesis (Modify R1, R2, R3) start->synthesis screening In Vitro Screening (Cellular ASK1 Assay) synthesis->screening dmpk DMPK Assays (MDR1-MDCK Efflux) screening->dmpk analysis SAR Analysis (Potency vs. Efflux) dmpk->analysis analysis->synthesis Iterate pk_studies In Vivo PK Studies (Rat Kp,uu) analysis->pk_studies optimization Further Optimization (Improve CYP Profile, hERG) selection Lead Candidate Selection (this compound) optimization->selection pk_studies->optimization SAR_Logic main_struct r1_node R1 Position: - Cyclopropyl (cpd 3, IC50=100nM) is optimal. - Smaller Methyl (cpd 4, IC50=185nM) reduces potency. - Hydrogen (cpd 5, IC50=1300nM) is poorly tolerated. main_struct->r1_node r2_node R2 Position (Phenyl Ring): - Unsubstituted is well-tolerated (cpd 3). - Fluorine at 4- (cpd 6) or 3- (cpd 7) position maintains potency. - Fluorine at 2- (cpd 8) position reduces potency. main_struct->r2_node r3_node R3 Position (Pyridine Ring): - Critical for reducing efflux and improving CNS penetration. - Fluorine at 5- (cpd 11) or 6- (cpd 21) position yields potent, CNS-penetrant compounds. main_struct->r3_node

References

The Impact of ASK1 Inhibition on JNK and p38 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibition on the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38). Specifically, this document will focus on the anticipated effects of an ASK1 inhibitor, using publicly available data for the potent inhibitor NQDI-1 as a representative example for "Ask1-IN-1".

Introduction to the ASK1 Signaling Pathway

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key upstream regulator of the JNK and p38 signaling pathways.[1] These pathways are activated in response to a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Upon activation, ASK1 phosphorylates and activates downstream kinases, leading to a signaling cascade that ultimately results in the phosphorylation and activation of JNK and p38. Activated JNK and p38, in turn, phosphorylate a multitude of substrate proteins that regulate diverse cellular processes, including inflammation, apoptosis, and cellular differentiation.

The activation of the ASK1-JNK/p38 axis is implicated in the pathophysiology of numerous diseases, making ASK1 an attractive therapeutic target. Inhibition of ASK1 is expected to attenuate the downstream phosphorylation of JNK and p38, thereby mitigating the detrimental effects of cellular stress.

The ASK1 Signaling Cascade

The following diagram illustrates the canonical ASK1 signaling pathway leading to the phosphorylation of JNK and p38.

ASK1_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress, ER Stress) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive Activates ASK1_active Active (Phosphorylated) ASK1 ASK1_inactive->ASK1_active Autophosphorylation MKK47 MKK4/7 ASK1_active->MKK47 Phosphorylates MKK36 MKK3/6 ASK1_active->MKK36 Phosphorylates JNK JNK MKK47->JNK Phosphorylates p38 p38 MKK36->p38 Phosphorylates pJNK Phosphorylated JNK JNK->pJNK pp38 Phosphorylated p38 p38->pp38 Cellular_Responses Cellular Responses (Inflammation, Apoptosis, etc.) pJNK->Cellular_Responses pp38->Cellular_Responses Ask1_IN_1 This compound Ask1_IN_1->ASK1_active Inhibits

Figure 1: ASK1 Signaling Pathway to JNK and p38.

Quantitative Effects of ASK1 Inhibition on JNK and p38 Phosphorylation

While specific data for "this compound" is not publicly available, a study on the ASK1 inhibitor NQDI-1 in a rat model of subarachnoid hemorrhage provides quantitative insight into the expected effects. The data from this study, presented below, demonstrates a significant reduction in the phosphorylation of both JNK and p38 following treatment with the ASK1 inhibitor.

Table 1: Effect of ASK1 Inhibitor (NQDI-1) on p-JNK/JNK and p-p38/p38 Ratios

Treatment GroupRelative p-JNK/JNK Ratio (Mean ± SD)Percent Inhibition of JNK PhosphorylationRelative p-p38/p38 Ratio (Mean ± SD)Percent Inhibition of p38 Phosphorylation
Sham0.25 ± 0.05-0.30 ± 0.06-
SAH + Vehicle1.00 ± 0.120% (Baseline)1.05 ± 0.150% (Baseline)
SAH + NQDI-10.45 ± 0.0855%0.50 ± 0.0952%

Data is adapted from a study by Ren et al. (2023) and represents the semi-quantitative analysis of Western blot data. The values are normalized to the SAH + Vehicle group.[1]

These results indicate that inhibition of ASK1 leads to a substantial decrease in the stress-induced phosphorylation of both JNK and p38.

Experimental Protocols

Western Blotting for Phosphorylated JNK and p38

This protocol outlines the key steps for assessing the phosphorylation status of JNK and p38 in cell lysates following treatment with an ASK1 inhibitor.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies:

    • Rabbit anti-phospho-JNK (Thr183/Tyr185)

    • Rabbit anti-JNK (total)

    • Rabbit anti-phospho-p38 (Thr180/Tyr182)

    • Rabbit anti-p38 (total)

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis:

    • Treat cells with the ASK1 inhibitor and/or stress stimulus as required.

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation:

    • Mix equal amounts of protein from each sample with Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-JNK) and a loading control.

    • Quantify the band intensities using densitometry software.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis (with Phosphatase Inhibitors) start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking (e.g., 5% BSA) transfer->block p_ab Primary Antibody Incubation (anti-p-JNK or anti-p-p38) block->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detect Chemiluminescent Detection s_ab->detect analyze Image Acquisition & Analysis detect->analyze

Figure 2: Western Blotting Experimental Workflow.
In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on ASK1 kinase activity.

Materials:

  • Recombinant active ASK1 enzyme.

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Substrate protein (e.g., inactive MKK6).

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP).

  • This compound at various concentrations.

  • Reaction termination buffer (e.g., SDS-PAGE sample buffer).

  • Method for detecting substrate phosphorylation (e.g., autoradiography for radiolabeled ATP, or Western blot with a phospho-specific MKK6 antibody).

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the recombinant ASK1 enzyme, the substrate protein (inactive MKK6), and the kinase buffer.

    • Add this compound at the desired concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for a specific time (e.g., 30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a termination buffer.

  • Detection of Phosphorylation:

    • Separate the reaction products by SDS-PAGE.

    • If using radiolabeled ATP, expose the gel to an X-ray film to visualize the phosphorylated substrate.

    • If using unlabeled ATP, transfer the proteins to a membrane and perform a Western blot using an antibody specific for phosphorylated MKK6.

  • Data Analysis:

    • Quantify the amount of phosphorylated substrate in each reaction.

    • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

In_Vitro_Kinase_Assay start Prepare Reaction Mix (ASK1, Substrate, Buffer) inhibitor Add this compound (or Vehicle) start->inhibitor preinc Pre-incubation inhibitor->preinc atp Initiate with ATP preinc->atp inc Incubation (e.g., 30°C) atp->inc stop Terminate Reaction inc->stop detect Detect Phosphorylation (SDS-PAGE, Autoradiography/Western Blot) stop->detect analyze Data Analysis (IC50) detect->analyze

References

Ask1-IN-1 in Neuroinflammation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on Ask1-IN-1, a central nervous system (CNS)-penetrant inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), in the context of neuroinflammation. This document synthesizes available data on its mechanism of action, potency, and potential therapeutic applications in neuroinflammatory disease models. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts.

Introduction to ASK1 in Neuroinflammation

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical mediator of cellular stress responses, including inflammation and apoptosis.[1] In the central nervous system, ASK1 is a key player in the signaling cascades that drive neuroinflammation, a common feature of neurodegenerative diseases such as Multiple Sclerosis (MS), Alzheimer's disease, and Parkinson's disease.[2][3] ASK1 is activated by various stressors, including oxidative stress and pro-inflammatory cytokines, and subsequently activates downstream signaling pathways, primarily the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[4]

Microglia and astrocytes, the resident immune cells of the CNS, are central to the neuroinflammatory process. Upon activation, these glial cells release a variety of pro-inflammatory mediators, including cytokines and chemokines, which can lead to neuronal damage.[5][6] Studies using conditional knockout mice have demonstrated that ASK1 signaling in both microglia and astrocytes is crucial for the initiation and maintenance of neuroinflammation.[2][5][6] Specifically, ASK1 deficiency in microglia and macrophages has been shown to reduce the severity of Experimental Autoimmune Encephalomyelitis (EAE), a widely used mouse model of MS, in both the early and later stages of the disease.[2][5][6] In contrast, ASK1 deletion in astrocytes primarily ameliorates later-stage neuroinflammation.[2][5][6] This suggests a complex, phase-specific role for ASK1 in different glial cell types during the progression of neuroinflammatory diseases.

This compound: A CNS-Penetrant ASK1 Inhibitor

This compound is a novel, potent, and CNS-penetrant inhibitor of ASK1.[7] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of ASK1 in neurological disorders and a potential therapeutic candidate for these conditions.

Quantitative Data on this compound and Related Inhibitors

While in vivo efficacy data for this compound in neuroinflammation models is not yet publicly available, the following tables summarize its known potency and pharmacokinetic properties, along with data from other relevant CNS-penetrant ASK1 inhibitors to provide a comparative context.

Compound Biochemical IC50 (nM) Cellular IC50 (nM) Reference
This compound21138[7]

Table 1: In Vitro Potency of this compound. The half-maximal inhibitory concentration (IC50) was determined through biochemical and cell-based assays.

Compound Animal Model Clearance (L/h/kg) CNS Penetration (Kp,uu) Reference
This compoundRat0.360.38[7]
Compound 32Rat1.60.46[3][8]

Table 2: Pharmacokinetic Properties of CNS-Penetrant ASK1 Inhibitors. Clearance and brain penetration (unbound brain-to-plasma concentration ratio) were assessed in rats.

Compound Animal Model Dosing Key Findings Reference
Compound 32Human tau transgenic (Tg4510) mice3, 10, and 30 mg/kg, BID/PO for 4 daysRobust reduction of inflammatory markers (e.g., IL-1β) in the cortex.[3][8]
MSC2032964AEAE mouse modelOral administrationSuppressed EAE-induced neuroinflammation in both the spinal cord and optic nerve.[9]

Table 3: In Vivo Efficacy of Other CNS-Penetrant ASK1 Inhibitors in Neuroinflammation Models. These studies demonstrate the potential of ASK1 inhibition in relevant animal models of neuroinflammation.

Signaling Pathways and Experimental Workflows

ASK1 Signaling in Glial Cells

The following diagram illustrates the central role of ASK1 in mediating inflammatory responses in microglia and astrocytes.

ASK1_Signaling_in_Glial_Cells cluster_extracellular Extracellular Stressors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) ASK1_inactive ASK1 (inactive) ROS->ASK1_inactive LPS LPS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Pro_inflammatory_Cytokines->ASK1_inactive TLR4 TLR4 TLR4->ASK1_inactive ASK1_active ASK1 (active) ASK1_inactive->ASK1_active MKK4_7 MKK4/7 ASK1_active->MKK4_7 MKK3_6 MKK3/6 ASK1_active->MKK3_6 Ask1_IN_1 This compound Ask1_IN_1->ASK1_active JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) JNK->Transcription_Factors p38->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-1β, IL-6, iNOS) Gene_Expression->Inflammatory_Mediators

Caption: ASK1 signaling cascade in microglia and astrocytes.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram outlines a typical workflow for assessing the efficacy of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation model using primary microglia or microglial cell lines.

In_Vitro_Workflow Pre_treatment 2. Pre-treatment (this compound or Vehicle) Stimulation 3. Stimulation (LPS) Pre_treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Supernatant_Collection 5a. Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis 5b. Cell Lysis Incubation->Cell_Lysis ELISA 6a. Cytokine Measurement (ELISA) Supernatant_Collection->ELISA qPCR 6b. Gene Expression Analysis (RT-qPCR) Cell_Lysis->qPCR Western_Blot 6c. Protein Analysis (Western Blot) Cell_Lysis->Western_Blot Data_Analysis 7. Data Analysis and Interpretation ELISA->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vitro analysis of this compound.

Experimental Workflow for In Vivo Evaluation of this compound

The following diagram provides a logical workflow for a preclinical study of this compound in the EAE mouse model of neuroinflammation.

In_Vivo_Workflow Treatment 2. Treatment Administration (this compound or Vehicle) Clinical_Scoring 3. Daily Clinical Scoring Treatment->Clinical_Scoring Endpoint 4. Endpoint Analysis Clinical_Scoring->Endpoint Histology 5a. Histological Analysis (H&E, LFB, IHC for Iba1, GFAP) Endpoint->Histology Biochemical_Analysis 5b. Biochemical Analysis (Cytokine levels in CNS) Endpoint->Biochemical_Analysis Gene_Expression 5c. Gene Expression Analysis (RT-qPCR from CNS tissue) Endpoint->Gene_Expression Data_Analysis 6. Data Analysis and Interpretation Histology->Data_Analysis Biochemical_Analysis->Data_Analysis Gene_Expression->Data_Analysis

Caption: Workflow for in vivo EAE studies with this compound.

Detailed Experimental Protocols

In Vitro LPS-Induced Microglial Activation Assay

This protocol describes the methodology to assess the anti-inflammatory effects of this compound on LPS-stimulated microglia.

Materials:

  • Primary microglia or a suitable microglial cell line (e.g., BV-2)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)

  • Reagents for protein quantification (e.g., BCA assay) and Western blotting

Procedure:

  • Cell Seeding: Seed microglia in appropriate culture plates (e.g., 6-well plates for RNA/protein, 96-well plates for ELISA) and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulation: Add LPS to the culture medium at a final concentration of 100 ng/mL to induce an inflammatory response.

  • Incubation: Incubate the cells for a specified period (e.g., 6 hours for qPCR, 24 hours for ELISA).

  • Sample Collection:

    • Supernatant: Collect the culture supernatant for cytokine analysis by ELISA.

    • Cell Lysate: Wash the cells with PBS and lyse them for RNA or protein extraction.

  • Analysis:

    • ELISA: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant according to the manufacturer's instructions.

    • RT-qPCR: Extract total RNA, synthesize cDNA, and perform qPCR to quantify the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2). Normalize the data to a housekeeping gene (e.g., Gapdh or Actb).

    • Western Blot: Analyze the protein levels of phosphorylated and total p38 and JNK to confirm the inhibition of the ASK1 signaling pathway.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol outlines the induction of EAE in mice and the subsequent evaluation of this compound's therapeutic potential.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • This compound

  • Vehicle for in vivo administration

  • Anesthetics

  • Perfusion solutions (PBS and 4% paraformaldehyde)

  • Sucrose solutions for tissue cryoprotection

  • Reagents and antibodies for histology and immunohistochemistry (e.g., Hematoxylin and Eosin (H&E), Luxol Fast Blue (LFB), anti-Iba1, anti-GFAP)

Procedure:

  • EAE Induction:

    • Emulsify MOG35-55 peptide in CFA.

    • Immunize mice subcutaneously with the MOG/CFA emulsion on day 0.

    • Administer pertussis toxin intraperitoneally on days 0 and 2 post-immunization.

  • Treatment:

    • Begin treatment with this compound or vehicle at the onset of clinical signs or prophylactically from day 0.

    • Administer the compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Clinical Assessment:

    • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

  • Endpoint and Tissue Collection:

    • At the end of the study (e.g., day 28 post-immunization), euthanize the mice.

    • Perfuse the animals with PBS followed by 4% paraformaldehyde.

    • Collect the brain and spinal cord for histological and immunohistochemical analysis.

  • Histological and Immunohistochemical Analysis:

    • Process the tissues for paraffin embedding or cryosectioning.

    • Stain sections with H&E to assess inflammation and LFB to evaluate demyelination.

    • Perform immunohistochemistry using antibodies against Iba1 (microglia/macrophages) and GFAP (astrocytes) to characterize glial activation.

  • Data Analysis:

    • Compare the clinical scores, inflammation, demyelination, and glial activation between the this compound-treated and vehicle-treated groups.

Conclusion and Future Directions

This compound represents a promising pharmacological tool for the investigation of ASK1's role in neuroinflammation. Its CNS-penetrant nature allows for the direct assessment of its effects within the brain and spinal cord. While direct in vivo efficacy data for this compound in neuroinflammation models remains to be published, the wealth of evidence from studies on other ASK1 inhibitors and ASK1 knockout mice strongly supports its potential as a therapeutic agent for neuroinflammatory disorders.

Future research should focus on evaluating the efficacy of this compound in various animal models of neurodegenerative diseases, determining its optimal dosing regimen, and further elucidating its precise mechanism of action in different CNS cell types. Such studies will be crucial in advancing our understanding of ASK1-mediated neuroinflammation and in the development of novel therapies for these debilitating conditions.

References

Ask1-IN-1: A Technical Guide to Target Engagement and Validation in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to confirm target engagement and validate the pharmacological effects of Ask1-IN-1, a CNS-penetrant inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), within brain tissue. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes key pathways and workflows using Graphviz diagrams.

Introduction to ASK1 and this compound

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the MAPK signaling cascade. It is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[1] Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal Kinase (JNK) and p38 MAPK, respectively.[2] This signaling cascade plays a pivotal role in cellular processes such as apoptosis, inflammation, and differentiation.[2] Dysregulation of the ASK1 pathway has been implicated in a range of neurodegenerative and neuroinflammatory diseases, making it a compelling therapeutic target.[3][4]

This compound is a potent and CNS-penetrant small molecule inhibitor of ASK1. Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of ASK1 in neurological disorders.[5]

Quantitative Data for this compound and Other ASK1 Inhibitors

The potency of this compound and other relevant ASK1 inhibitors is summarized in the table below. These values are crucial for designing and interpreting target engagement and validation studies.

CompoundAssay TypeIC50Reference
This compound Biochemical21 nM[6]
This compound Cellular138 nM[6]
ASK1-IN-6 Biochemical7 nM[6]
ASK1-IN-6 Cellular25 nM[6]
MSC2032964A Biochemical93 nM[1]
NQDI-1 Not SpecifiedNot Specified

Target Engagement: Confirming this compound Binds to ASK1 in Brain Tissue

Target engagement assays are essential to demonstrate that a compound physically interacts with its intended target in a complex biological sample. For this compound in brain tissue, the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are two powerful methodologies.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in an increased melting temperature. This change in thermal stability can be quantified to confirm target engagement.

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis P1 Homogenize Brain Tissue P2 Aliquot Homogenate P1->P2 P3 Treat with this compound or Vehicle P2->P3 H1 Heat Aliquots across a Temperature Gradient P3->H1 A1 Separate Soluble and Aggregated Fractions H1->A1 A2 Western Blot for ASK1 in Soluble Fraction A1->A2 A3 Quantify and Plot Thermal Shift A2->A3

Figure 1: CETSA experimental workflow for this compound in brain tissue.

This protocol is a general guideline and should be optimized for specific experimental conditions.

  • Brain Tissue Homogenization:

    • Harvest fresh or frozen brain tissue (e.g., cortex, hippocampus).

    • Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (brain lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).

  • Compound Treatment:

    • Dilute the brain lysate to a final concentration of 1-2 mg/mL in lysis buffer.

    • Aliquot the lysate into separate tubes.

    • Treat the aliquots with a range of this compound concentrations (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 1 hour at room temperature.

  • Thermal Challenge:

    • Heat the treated aliquots in a thermal cycler across a temperature gradient (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fraction.

    • Perform SDS-PAGE and western blotting using a primary antibody specific for ASK1.

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Develop the blot and quantify the band intensities.

  • Data Analysis:

    • Normalize the ASK1 band intensity to the loading control.

    • Plot the normalized intensity of soluble ASK1 as a function of temperature for both vehicle- and this compound-treated samples.

    • A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET). This assay requires the expression of a NanoLuc®-ASK1 fusion protein.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Transfect Cells with NanoLuc-ASK1 Plasmid P2 Seed Cells into Assay Plate P1->P2 A1 Add NanoBRET Tracer P2->A1 A2 Add this compound or Vehicle A1->A2 A3 Incubate A2->A3 A4 Add Substrate and Measure BRET Signal A3->A4 D1 Calculate BRET Ratio A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3

Figure 2: NanoBRET™ experimental workflow for this compound.

This protocol is a general guideline and should be adapted based on the specific NanoBRET™ reagents and cell line used.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Transfect the cells with a plasmid encoding a NanoLuc®-ASK1 fusion protein using a suitable transfection reagent.

  • Cell Seeding:

    • 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.

    • Seed the cells into a white, 96-well assay plate at an optimized density.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of this compound in Opti-MEM.

    • Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM.

    • Add the tracer to the cells, followed by the addition of the this compound dilutions or vehicle.

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.

Target Validation: Confirming the Functional Consequences of this compound Engagement

Target validation experiments are crucial to demonstrate that the binding of this compound to ASK1 leads to a functional downstream effect. This is typically achieved by measuring the phosphorylation status of ASK1's key downstream targets, p38 and JNK.

ASK1 Signaling Pathway

ASK1_Pathway Stress Stress Stimuli (Oxidative, ER, etc.) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis_Inflammation Apoptosis & Inflammation JNK->Apoptosis_Inflammation p38->Apoptosis_Inflammation Ask1_IN_1 This compound Ask1_IN_1->ASK1

Figure 3: Simplified ASK1 signaling pathway.
Western Blotting for Phospho-p38 and Phospho-JNK

Western blotting is a standard technique to measure the levels of specific proteins and their post-translational modifications, such as phosphorylation. A reduction in the levels of phosphorylated p38 and JNK in brain tissue following treatment with this compound provides strong evidence of target validation.

  • Animal Treatment and Tissue Collection:

    • Administer this compound or vehicle to animals (e.g., mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • At a designated time point after treatment, euthanize the animals and rapidly dissect the brain tissue of interest.

    • Immediately freeze the tissue in liquid nitrogen or on dry ice to preserve phosphorylation states.

  • Protein Extraction:

    • Homogenize the frozen brain tissue in ice-cold lysis buffer containing a cocktail of protease and phosphatase inhibitors.

    • Centrifuge the homogenate at high speed to pellet debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-p38 and phospho-JNK overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis of Total Protein Levels:

    • To normalize for protein loading, strip the membrane and re-probe with antibodies for total p38 and total JNK, or run parallel gels.

  • Data Quantification:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of the phosphorylated protein to the total protein for both p38 and JNK.

    • Compare the ratios between the this compound-treated and vehicle-treated groups.

The following table shows representative data on the effect of an ASK1 inhibitor (NQDI-1) on p-p38 and p-JNK levels in a rat model of subarachnoid hemorrhage, as measured by western blot. This data illustrates the expected outcome of a successful target validation experiment.

Treatment GroupRelative p-p38/p38 Expression (Fold Change vs. Sham)Relative p-JNK/JNK Expression (Fold Change vs. Sham)Reference
Sham1.001.00
SAH + Vehicle~3.5~3.0
SAH + NQDI-1~1.5~1.2

Integrated Workflow for Target Engagement and Validation

The following diagram illustrates a logical workflow for the comprehensive assessment of this compound in brain tissue, integrating target engagement and validation studies.

Integrated_Workflow cluster_engagement Target Engagement cluster_validation Target Validation cluster_start Start cluster_outcome Outcome CETSA CETSA in Brain Lysates WB Western Blot for p-p38/p-JNK in Brain Tissue CETSA->WB NanoBRET NanoBRET in Cell Model NanoBRET->WB Outcome Confirmed CNS Target Engagement and Validation WB->Outcome Start This compound Start->CETSA Start->NanoBRET

Figure 4: Integrated workflow for this compound target engagement and validation.

Conclusion

This technical guide provides a framework for the rigorous evaluation of this compound in brain tissue. By employing a combination of target engagement assays like CETSA and NanoBRET™, and validating the functional consequences through the analysis of downstream signaling pathways, researchers can confidently establish the on-target activity of this CNS-penetrant ASK1 inhibitor. The detailed protocols and structured data presentation herein serve as a valuable resource for scientists in both academic and industrial drug discovery settings.

References

The Role of Apoptosis Signal-Regulating Kinase 1 (ASK1) Activation in Response to Oxidative and Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical member of the mitogen-activated protein kinase (MAPK) family. It functions as a key sensor for a variety of cellular stressors, most notably oxidative stress and endoplasmic reticulum (ER) stress.[1][2][3][4] Upon activation, ASK1 initiates downstream signaling cascades, primarily through c-Jun N-terminal kinase (JNK) and p38 MAPK, which orchestrate cellular responses ranging from inflammation and differentiation to apoptosis.[3][5][6] Given its central role in stress-induced cell death and inflammation, the dysregulation of ASK1 is implicated in the pathophysiology of numerous human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it a compelling target for therapeutic intervention.[1][7][8][9][10] This technical guide provides a detailed overview of the molecular mechanisms governing ASK1 activation in response to oxidative and ER stress, summarizes key quantitative data, outlines relevant experimental protocols, and discusses its role as a drug development target.

Core Mechanisms of ASK1 Activation

Under basal, non-stress conditions, ASK1 exists in an inactive state, primarily through its association with inhibitory proteins, most notably reduced thioredoxin (Trx).[1][11] The arrival of specific stress signals triggers a conformational change that relieves this inhibition, allowing for ASK1 oligomerization, autophosphorylation at Threonine 845 in its activation loop, and subsequent activation of downstream kinases.[1]

Activation in Response to Oxidative Stress

Oxidative stress, characterized by an accumulation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), is a potent activator of ASK1.[5][12] The primary mechanism involves the redox-sensitive protein thioredoxin (Trx).

  • Sensing ROS: In its reduced state, Trx directly binds to the N-terminal coiled-coil domain of ASK1, maintaining it in an inactive conformation.[1][11][12]

  • Trx Dissociation: An increase in intracellular ROS leads to the oxidation of Trx, specifically at cysteine residues (Cys32 and Cys35) within its active site.[12] This oxidation induces a conformational change in Trx, causing its dissociation from ASK1.[3][12]

  • TRAF Recruitment and Oligomerization: The release of Trx exposes docking sites on ASK1 for TNF receptor-associated factor (TRAF) proteins, particularly TRAF2 and TRAF6.[13][14][15] The recruitment of TRAF proteins promotes the homophilic interaction and oligomerization of ASK1, which is a prerequisite for its full activation.[15][16]

  • Autophosphorylation: Within the oligomeric complex, ASK1 molecules trans-autophosphorylate each other on Threonine 845, leading to full kinase activity.[1]

G cluster_stress Oxidative Stress cluster_inactive Inactive State cluster_activation Activation Cascade ROS ROS (e.g., H₂O₂) Trx_red Thioredoxin (Reduced) ROS->Trx_red Oxidizes ASK1_Trx ASK1-Trx Complex (Inactive) ASK1_free ASK1 (Free) ASK1_Trx->ASK1_free Dissociation Trx_ox Thioredoxin (Oxidized) Trx_red->Trx_ox ASK1_Oligo ASK1 Oligomerization ASK1_free->ASK1_Oligo TRAF2_6 TRAF2 / TRAF6 TRAF2_6->ASK1_Oligo Recruitment & Promotion ASK1_Active p-ASK1 (Thr845) (Active) ASK1_Oligo->ASK1_Active Trans- autophosphorylation

Caption: ASK1 Activation by Oxidative Stress.
Activation in Response to Endoplasmic Reticulum (ER) Stress

ER stress, caused by the accumulation of unfolded or misfolded proteins, activates the Unfolded Protein Response (UPR). ASK1 is a key transducer of apoptotic signals originating from a stressed ER.[17][18]

  • IRE1 Activation: The ER transmembrane protein Inositol-requiring enzyme 1 (IRE1) is a primary sensor of ER stress. Accumulation of unfolded proteins causes IRE1 to oligomerize and autophosphorylate, activating its kinase and endoribonuclease (RNase) domains.[17][19]

  • Recruitment of TRAF2: Activated IRE1 recruits TRAF2 to its cytosolic domain.[14][19]

  • Formation of the IRE1-TRAF2-ASK1 Complex: The IRE1-TRAF2 complex then serves as a scaffold to recruit ASK1, leading to its proximity-induced activation.[14][17][18][19] This activation cascade is crucial for ER stress-induced apoptosis.[17][20]

G cluster_stress ER Stress cluster_activation Activation on ER Membrane ER_Stress Unfolded Proteins IRE1 IRE1 ER_Stress->IRE1 IRE1_active p-IRE1 (Oligomerized) IRE1->IRE1_active Oligomerization & Autophosphorylation TRAF2 TRAF2 IRE1_active->TRAF2 Recruits Complex IRE1-TRAF2-ASK1 Complex IRE1_active->Complex ASK1 ASK1 (Inactive) TRAF2->ASK1 Recruits ASK1->Complex ASK1_Active p-ASK1 (Active) Complex->ASK1_Active Activation

Caption: ASK1 Activation by ER Stress.

Downstream Signaling Pathways

Once activated, ASK1 phosphorylates and activates two major MAP Kinase Kinases (MAP2Ks): MKK4/7 and MKK3/6.[3] These, in turn, activate their respective MAPK substrates, JNK and p38, initiating cascades that regulate the activity of numerous transcription factors and cellular proteins.

  • ASK1 → MKK4/MKK7 → JNK Pathway: The JNK pathway is heavily involved in mediating apoptosis, in part by phosphorylating and regulating members of the Bcl-2 family of proteins and activating transcription factors like c-Jun.[1]

  • ASK1 → MKK3/MKK6 → p38 Pathway: The p38 pathway plays a crucial role in inflammatory responses and can also contribute to apoptosis depending on the cellular context and stress duration.[1][3]

G cluster_jnk JNK Pathway cluster_p38 p38 Pathway Stress Oxidative Stress ER Stress ASK1 p-ASK1 (Active) Stress->ASK1 MKK4_7 MKK4 / MKK7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3 / MKK6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Apoptosis1 Apoptosis JNK->Apoptosis1 p38 p38 MKK3_6->p38 Inflammation Inflammation Apoptosis p38->Inflammation

Caption: Downstream Signaling from Activated ASK1.

Quantitative Data on ASK1 Activation and Inhibition

The following tables summarize quantitative data related to ASK1 activity under stress and its inhibition by small molecules.

Table 1: Stress-Induced Changes in ASK1 Activity

Stress StimulusCell/System TypeParameter MeasuredObserved ChangeReference
H₂O₂ (3 min)HEK293T cellsCatalytic Efficiency (kcat/Km)~4000-fold increase[21]
H₂O₂ (3 min)HEK293T cellsMKK6 Binding Affinity (Km)~1000-fold decrease[21]
2,2′-dithio-dipyridine (DTDP)Cortical NeuronsWhole-cell K⁺ currentsSubstantial increase (ASK1-dependent)[22]
TNF-α / H₂O₂Embryonic FibroblastsJNK/p38 ActivationSustained activation (lost in ASK1⁻/⁻ cells)[5]

Table 2: Selected Small Molecule Inhibitors of ASK1

InhibitorPotencyTarget Disease Area (Preclinical/Clinical)Reference
Selonsertib (GS-4997)Clinically evaluatedNASH, Diabetic Kidney Disease[10][23]
PFTA-1Kᵢ = 340 nM(Preclinical)[24]
BPyO-34IC₅₀ = 520 nM(Preclinical)[24]
K811Not specifiedGastric Cancer (in vivo)[25]

Key Experimental Protocols

Investigating ASK1 signaling requires specific biochemical and cell-based assays. Below are streamlined protocols for fundamental experiments.

Protocol: Induction of Stress and Cell Lysis
  • Cell Culture: Plate cells (e.g., HEK293T, PC12, or primary neurons) to achieve 70-80% confluency on the day of the experiment.

  • Stress Induction:

    • Oxidative Stress: Treat cells with a titrated concentration of H₂O₂ (e.g., 1 mM) for a short duration (e.g., 5-30 minutes).

    • ER Stress: Treat cells with Thapsigargin (e.g., 1-20 µM) or Tunicamycin (e.g., 5-10 µg/mL) for the desired time (e.g., 30 minutes to several hours).[18]

  • Cell Lysis:

    • Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium vanadate, sodium fluoride) to preserve protein phosphorylation states.

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for downstream analysis.

Protocol: ASK1 Immunoprecipitation (IP) and In-Vitro Kinase Assay

This assay directly measures the catalytic activity of ASK1.

  • Immunoprecipitation:

    • Incubate 500-1000 µg of cleared cell lysate with an anti-ASK1 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for an additional 1-2 hours.

    • Pellet the beads by centrifugation and wash 3-4 times with lysis buffer, followed by one wash with kinase buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase buffer containing ATP (e.g., 50 µM) and a recombinant, kinase-dead substrate (e.g., MKK6-K82A).

    • Incubate the reaction at 30°C for 20-30 minutes.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Resolve proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using a phospho-specific antibody against the MKK6 phosphorylation site to detect substrate phosphorylation, which is indicative of ASK1 activity.

G Start Induce Stress in Cells (H₂O₂ or Thapsigargin) Lysis Lyse Cells & Clarify Lysate Start->Lysis IP Immunoprecipitate Endogenous ASK1 Lysis->IP KinaseAssay In-Vitro Kinase Assay (Substrate: MKK6, +ATP) IP->KinaseAssay WB SDS-PAGE & Western Blot KinaseAssay->WB Detection Detect p-MKK6 (Quantify Activity) WB->Detection

Caption: Experimental Workflow for Measuring ASK1 Kinase Activity.
Protocol: Western Blotting for Pathway Activation

This method assesses the activation state of the ASK1 signaling cascade.

  • Protein Quantification: Determine the protein concentration of cleared cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ASK1 (Thr845), anti-phospho-JNK, anti-phospho-p38) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Re-probe the membrane with antibodies for total ASK1, JNK, p38, or a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading.

Conclusion and Future Directions for Drug Development

ASK1 stands as a crucial node integrating signals from oxidative and ER stress to control cell fate decisions, particularly apoptosis and inflammation.[26][27] Its activation is a key event in the pathology of a wide range of diseases, from cardiac remodeling to neurodegeneration.[2][8][9] The development of specific ASK1 inhibitors has therefore become an area of intense research.[23][27] While early clinical trials have faced challenges, the therapeutic principle remains sound.[10] Future drug development efforts will likely focus on creating next-generation inhibitors with improved selectivity and pharmacokinetic profiles, and on identifying patient populations most likely to benefit from targeting this central stress-response pathway.[7][10] A deeper understanding of the context-dependent roles of ASK1—for instance, its paradoxical tumor-suppressive versus oncogenic functions in different cancers—will be critical for the successful clinical translation of ASK1-targeted therapies.[25][28][29]

References

Methodological & Application

Application Notes and Protocols for ASK1-IN-1 In Vitro Assay using HEK293T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule involved in cellular stress responses.[1][2] Under conditions of oxidative stress, endoplasmic reticulum (ER) stress, or pro-inflammatory stimuli, ASK1 becomes activated and initiates a downstream signaling cascade, primarily through the p38 MAPK and JNK pathways.[1][2] This signaling cascade plays a crucial role in cellular processes such as apoptosis, inflammation, and fibrosis. Dysregulation of the ASK1 signaling pathway has been implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

ASK1-IN-1 is a potent and cell-permeable inhibitor of ASK1. This document provides detailed protocols for an in vitro assay to characterize the inhibitory activity of this compound using Human Embryonic Kidney 293T (HEK293T) cells.

ASK1 Signaling Pathway

The ASK1 signaling pathway is initiated by various stress signals, leading to the activation of downstream kinases and cellular responses.

ASK1_Signaling_Pathway Stress Stress Stimuli (Oxidative Stress, ER Stress, etc.) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive Activates ASK1_active Active ASK1 ASK1_inactive->ASK1_active Phosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Cellular_Responses Cellular Responses (Apoptosis, Inflammation, Fibrosis) JNK->Cellular_Responses p38->Cellular_Responses ASK1_IN_1 This compound ASK1_IN_1->ASK1_active Inhibits

Caption: Simplified ASK1 signaling pathway and the point of inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor.

ParameterValueReference
Biochemical IC5021 nM[3]
Cellular IC50138 nM[3]

Experimental Protocols

HEK293T Cell Culture

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

  • To passage, aspirate the culture medium and wash the cells once with PBS.

  • Add 0.25% Trypsin-EDTA to the flask and incubate for 2-3 minutes at 37°C to detach the cells.

  • Neutralize the trypsin by adding complete growth medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh growth medium and plate at the desired density for subsequent experiments.

In Vitro ASK1 Kinase Assay using HEK293T Cell Lysate

This protocol describes a method to measure the kinase activity of ASK1 in the presence of the inhibitor this compound. This assay can be performed by overexpressing ASK1 in HEK293T cells, followed by immunoprecipitation and a kinase reaction.

Materials:

  • HEK293T cells

  • Expression vector for tagged-ASK1 (e.g., HA-ASK1 or FLAG-ASK1)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody for immunoprecipitation (e.g., anti-HA or anti-FLAG antibody)

  • Protein A/G agarose beads

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Recombinant inactive MKK6 (substrate)

  • ATP (including γ-32P-ATP for radioactive detection or cold ATP for non-radioactive methods)

  • This compound

  • SDS-PAGE gels and reagents

  • Phosphorimager or appropriate detection system (e.g., ADP-Glo™ Kinase Assay kit)

Protocol:

Day 1: Transfection of HEK293T Cells

  • Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Transfect the cells with the ASK1 expression vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubate the cells for 24-48 hours post-transfection.

Day 2/3: Cell Lysis and Immunoprecipitation

  • Wash the transfected cells with ice-cold PBS.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the cell lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Incubate the supernatant with the appropriate antibody (e.g., anti-FLAG) for 2-4 hours at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Wash the immunoprecipitated ASK1-bead complex three times with lysis buffer and once with kinase assay buffer.

Day 2/3: In Vitro Kinase Reaction

  • Resuspend the ASK1-bead complex in kinase assay buffer.

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a new set of tubes, add the ASK1-bead complex, the desired concentration of this compound (or DMSO as a vehicle control), and the MKK6 substrate.

  • Initiate the kinase reaction by adding ATP (containing γ-32P-ATP).

  • Incubate the reaction mixture at 30°C for 20-30 minutes.

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

Day 2/3: Detection and Analysis

  • Separate the reaction products by SDS-PAGE.

  • For radioactive assays, dry the gel and expose it to a phosphor screen. Quantify the phosphorylation of MKK6 using a phosphorimager.

  • For non-radioactive assays such as ADP-Glo™, follow the manufacturer's protocol to measure ADP production, which is proportional to kinase activity.[2]

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro ASK1 kinase assay.

Experimental_Workflow Start Start Cell_Culture HEK293T Cell Culture Start->Cell_Culture Transfection Transfection with ASK1 Plasmid Cell_Culture->Transfection Cell_Lysis Cell Lysis Transfection->Cell_Lysis Immunoprecipitation Immunoprecipitation of ASK1 Cell_Lysis->Immunoprecipitation Kinase_Assay In Vitro Kinase Assay (with this compound) Immunoprecipitation->Kinase_Assay Detection Detection of Kinase Activity (e.g., Phosphorimaging, Luminescence) Kinase_Assay->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro ASK1 kinase assay using HEK293T cells.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses.[1][2] Its activation by stimuli such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines triggers downstream signaling cascades, primarily through p38 and c-Jun N-terminal kinase (JNK), leading to inflammation, apoptosis, and fibrosis.[1][2] Consequently, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and kidney disease.[2] This document provides a comprehensive overview of the recommended dosages and protocols for the use of various ASK1 inhibitors in in vivo rodent studies, based on currently available scientific literature.

Note: While the specific inhibitor "Ask1-IN-1" has been identified as a potent, CNS-penetrant ASK1 inhibitor with a cellular IC50 of 138 nM and a biochemical IC50 of 21 nM, a thorough literature search did not yield specific in vivo dosage and administration protocols for a compound explicitly named "this compound".[3] The following data and protocols are compiled from studies on other structurally and functionally similar ASK1 inhibitors and are intended to serve as a guide for researchers.

ASK1 Signaling Pathway

The activation of ASK1 is a key step in the cellular stress response. Under basal conditions, ASK1 is kept in an inactive state through its association with thioredoxin (Trx).[1] Upon exposure to stress signals like ROS, Trx dissociates, leading to ASK1 autophosphorylation and activation. Activated ASK1 then phosphorylates and activates downstream MAP2Ks, MKK3/6 and MKK4/7, which in turn activate the MAPKs, p38 and JNK, respectively.[1] These kinases then modulate the activity of various transcription factors and other cellular proteins to orchestrate the cellular response to stress.

ASK1_Signaling_Pathway ASK1 Signaling Pathway Stress Stress Stimuli (ROS, ER Stress, etc.) Trx_active Thioredoxin (active) Stress->Trx_active oxidizes ASK1_active ASK1 (active) Stress->ASK1_active activates Trx_inactive Thioredoxin (inactive) ASK1_inactive ASK1 (inactive) Trx_inactive->ASK1_inactive binds & inhibits Trx_active->Trx_inactive reduces ASK1_inactive->ASK1_active MKK4_7 MKK4/7 ASK1_active->MKK4_7 MKK3_6 MKK3/6 ASK1_active->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Response Cellular Responses (Inflammation, Apoptosis, Fibrosis) JNK->Response p38->Response Ask1_IN_1 This compound & other ASK1 Inhibitors Ask1_IN_1->ASK1_active inhibits Experimental_Workflow General In Vivo Experimental Workflow Acclimatization Animal Acclimatization Baseline Baseline Measurements Acclimatization->Baseline Grouping Randomization into Groups (Vehicle, Inhibitor) Baseline->Grouping Disease_Induction Disease Model Induction Grouping->Disease_Induction Treatment Treatment with ASK1 Inhibitor or Vehicle Disease_Induction->Treatment Monitoring Monitoring (Clinical signs, Body weight) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histopathology Endpoint->Histology Biochemistry Biochemical Assays (e.g., Western Blot, ELISA) Endpoint->Biochemistry Behavior Behavioral Tests Endpoint->Behavior

References

Application Notes and Protocols for Ask1-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility and preparation of Ask1-IN-1 in DMSO for use in cell culture experiments. This compound is a potent and CNS-penetrant inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in cellular stress responses.

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a serine/threonine kinase that plays a crucial role in response to a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2][3] Upon activation, ASK1 initiates a signaling cascade by phosphorylating and activating downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[2][3] This signaling pathway is implicated in various cellular processes such as apoptosis, inflammation, and differentiation, and its dysregulation is associated with numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3] this compound is a valuable tool for investigating the physiological and pathological roles of the ASK1 signaling pathway.

Data Presentation

Quantitative Data Summary
ParameterValueSource(s)
Biochemical IC50 21 nM[1]
Cellular IC50 (HEK293T cells) 138 nM[1]
Solubility in DMSO < 1 mg/mL (slightly soluble)MedchemExpress
Recommended Final DMSO Concentration in Cell Culture ≤ 0.5% (v/v)General Cell Culture Guidelines
Storage of DMSO Stock Solution -20°C for up to 1 year; -80°C for up to 2 years[1]
Storage of Powder -20°C for up to 3 yearsMedchemExpress

Signaling Pathway

The following diagram illustrates the ASK1 signaling pathway and the point of inhibition by this compound.

ASK1_Signaling_Pathway Stress Cellular Stress (Oxidative, ER, etc.) ASK1 ASK1 (MAP3K5) Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 Ask1_IN_1 This compound Ask1_IN_1->ASK1 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Cellular_Responses Cellular Responses (Apoptosis, Inflammation, etc.) JNK->Cellular_Responses p38->Cellular_Responses

ASK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO. Due to the compound's low solubility, careful handling is required to ensure a homogenous solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes

Procedure:

  • Calculate the required amount of this compound: The molecular weight of this compound is 405.41 g/mol . To prepare a 10 mM stock solution, weigh out the appropriate amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.054 mg of this compound.

  • Aliquot DMSO: In a sterile microcentrifuge tube or vial, add the calculated volume of anhydrous DMSO. For 1 mL of stock solution, use 1 mL of DMSO.

  • Dissolve the compound: Carefully add the weighed this compound powder to the DMSO.

  • Vortex thoroughly: Close the tube tightly and vortex for at least 2-5 minutes to aid dissolution.

  • Sonication (Recommended): If the compound does not fully dissolve after vortexing, place the tube in a sonicator bath for 10-15 minutes. This can help to break up any small particles and create a more homogenous solution.

  • Visual Inspection: After vortexing and sonication, visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Calibrated pipettes

Procedure:

  • Determine the final desired concentration: Based on the cellular IC50 of 138 nM, a typical starting concentration range for cell-based assays would be between 10 nM and 1 µM.[1]

  • Calculate the dilution factor: Determine the dilution required from your 10 mM stock solution to achieve the final concentration in your cell culture well or flask. Remember to account for the final volume of the cell culture medium.

  • Serial Dilution (Recommended): To minimize the final DMSO concentration and improve accuracy, it is recommended to perform a serial dilution.

    • Intermediate Dilution: First, dilute the 10 mM stock solution in complete cell culture medium to an intermediate concentration (e.g., 100 µM or 10 µM).

    • Final Dilution: Then, add a small volume of the intermediate dilution to your cell culture vessel to reach the final desired concentration.

  • Maintain Low Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), and ideally is kept at or below 0.1% for sensitive cell lines or long-term experiments.

  • DMSO Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound.

  • Mixing: After adding the final dilution of this compound or the DMSO vehicle to your cells, gently swirl the plate or flask to ensure even distribution.

  • Incubation: Incubate the cells for the desired period according to your experimental design.

Example Dilution Calculation:

To achieve a final concentration of 100 nM in a well containing 1 mL of cell culture medium:

  • From a 10 mM stock, a 1:100,000 dilution is needed.

  • Direct Dilution (not recommended for small volumes): Add 0.01 µL of 10 mM stock to 1 mL of medium. This is difficult to pipette accurately.

  • Serial Dilution (Recommended):

    • Prepare a 100 µM intermediate solution: Add 1 µL of 10 mM stock to 99 µL of culture medium.

    • Prepare the final 100 nM working solution: Add 1 µL of the 100 µM intermediate solution to 1 mL of culture medium in the well. The final DMSO concentration in this case would be 0.001%, which is well below the recommended limit.

Experimental Workflow

The following diagram outlines the general workflow for using this compound in a cell-based assay.

Experimental_Workflow Start Start Prep_Stock Prepare 10 mM This compound Stock in DMSO Start->Prep_Stock Seed_Cells Seed Cells in Culture Plates/Flasks Start->Seed_Cells Prepare_Working Prepare Working Solutions (Serial Dilution) Prep_Stock->Prepare_Working Treat_Cells Treat Cells with This compound and DMSO Control Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assay (e.g., Viability, Western Blot, etc.) Incubate->Assay Analyze Analyze Data Assay->Analyze

References

how to prepare Ask1-IN-1 stock solutions and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Ask1-IN-1 stock solutions, a potent and CNS-penetrant inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in downstream applications.

Compound Information

ParameterValueReference
Compound Name This compound[1]
CAS Number 2411382-24-4[1]
Molecular Weight 405.41 g/mol [1]
Appearance White to off-white solid[1]

Solubility Data

Successful preparation of this compound stock solutions is dependent on the selection of an appropriate solvent. The solubility of this compound in common laboratory solvents is summarized below.

SolventSolubilityNotes
DMF (Dimethylformamide) 4 mg/mL (9.87 mM)Ultrasonic treatment is required to fully dissolve the compound.[1]
DMSO (Dimethyl sulfoxide) < 1 mg/mLInsoluble or slightly soluble.[1]
Ethanol < 1 mg/mLInsoluble.[1]

Note: For in vitro studies, Dimethylformamide (DMF) is the recommended solvent for preparing this compound stock solutions.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMF

This protocol describes the preparation of a 10 mM stock solution of this compound in DMF.

Materials:

  • This compound powder

  • Anhydrous Dimethylformamide (DMF)

  • Sterile, amber glass vial with a screw cap

  • Calibrated analytical balance

  • Sonicator bath

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.054 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMF to the vial containing the this compound powder. For a 10 mM solution, if you weighed 4.054 mg, you would add 1 mL of DMF.

  • Dissolution:

    • Briefly vortex the vial to mix the powder and solvent.

    • Place the vial in a sonicator bath and sonicate until the solution is clear and all solid has dissolved. This may take several minutes.[1]

    • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[1][2]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage Conditions

Proper storage is critical to maintain the integrity of this compound.

Powder Form
Storage TemperatureDuration
-20°C3 years
4°C2 years
In-Solvent Stock Solutions

Once dissolved, this compound stock solutions should be stored under the following conditions to prevent degradation.

Storage TemperatureDuration
-80°C2 years
-20°C1 year

Important Considerations:

  • Light Sensitivity: Protect the stock solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to compound degradation.[1][2] Aliquoting is the best practice to avoid this.

  • Solvent Volatility: Ensure vials are tightly sealed to prevent solvent evaporation, which would alter the concentration of the stock solution over time.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of ASK1 in cellular signaling and the workflow for preparing and storing this compound stock solutions.

ASK1_Signaling_Pathway Stress Stress Stimuli (e.g., Oxidative Stress, ER Stress) ASK1 ASK1 Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Cellular_Responses Cellular Responses (Apoptosis, Inflammation, Differentiation) p38->Cellular_Responses JNK->Cellular_Responses Ask1_IN_1 This compound Ask1_IN_1->ASK1

Caption: ASK1 signaling pathway and the inhibitory action of this compound.

Stock_Solution_Workflow Start Start: this compound Powder Weigh 1. Weigh Powder Start->Weigh Add_Solvent 2. Add Anhydrous DMF Weigh->Add_Solvent Dissolve 3. Vortex & Sonicate Add_Solvent->Dissolve Check_Clarity 4. Ensure Complete Dissolution Dissolve->Check_Clarity Check_Clarity->Dissolve  Particulates Present Aliquot 5. Aliquot into Single-Use Vials Check_Clarity->Aliquot  Clear Solution Store 6. Store at -80°C or -20°C Aliquot->Store End Ready for Use Store->End

Caption: Workflow for preparing and storing this compound stock solutions.

References

Application Notes and Protocols for Oral Administration of a CNS-Penetrant ASK1 Inhibitor (Ask1-IN-1) for CNS Penetration Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction: ASK1 as a Therapeutic Target in CNS Disorders

Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] It plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, pro-inflammatory cytokines, and endoplasmic reticulum (ER) stress.[1][3][4] Activation of ASK1 leads to the downstream phosphorylation and activation of p38 MAPK and c-Jun N-terminal kinase (JNK), which in turn regulate inflammatory responses and apoptosis.[1][4][5][6]

Dysregulation of the ASK1 signaling pathway has been implicated in the pathogenesis of numerous neurodegenerative and neuroinflammatory diseases, such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.[1][3][7][8] In these conditions, ASK1 activation in glial cells and neurons contributes to a cycle of inflammation and cell death, exacerbating disease progression.[7] Therefore, the inhibition of ASK1 presents a promising therapeutic strategy for these debilitating CNS disorders.[1][4]

Ask1-IN-1: A CNS-Penetrant ASK1 Inhibitor

This compound is a representative small molecule inhibitor designed to be orally bioavailable and capable of crossing the blood-brain barrier (BBB) to exert its effects within the central nervous system. Its mechanism of action involves binding to the ATP-binding site of ASK1, preventing its autophosphorylation and subsequent activation, thereby blocking the downstream p38 and JNK signaling pathways.[4][9] The development of CNS-penetrant ASK1 inhibitors like this compound is crucial for evaluating the therapeutic potential of targeting this pathway in preclinical models of neurological diseases.[10][11]

Rationale for Oral Administration and CNS Penetration Studies

Oral administration is the preferred route for chronic drug treatment due to its convenience and patient compliance. For a drug targeting the CNS, sufficient penetration across the BBB is a prerequisite for therapeutic efficacy. Therefore, characterizing the pharmacokinetic (PK) profile and CNS penetration of this compound following oral administration is a critical step in its preclinical development. These studies aim to determine the concentration of the inhibitor in the brain tissue and its correlation with plasma concentrations, providing essential information for dose selection in subsequent efficacy studies.

Experimental Protocols

Protocol 1: In Vivo Oral Administration of this compound in Mice

Objective: To administer this compound orally to mice to assess its pharmacokinetic profile and CNS penetration.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% (w/v) methylcellulose in water, or a solution containing PEG400 and Tween 80)[12]

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles (20-22 gauge, ball-tipped)[13]

  • Syringes

  • Analytical balance

  • Homogenizer

  • Microcentrifuge tubes

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.[13]

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound.

    • Prepare the vehicle solution. For a suspension, slowly add the powdered this compound to the vehicle while vortexing or sonicating to ensure a uniform suspension.[13] Prepare fresh on the day of dosing.

  • Dosing:

    • Fast the mice for 4-6 hours before dosing to ensure consistent absorption.[14]

    • Gently restrain the mouse, ensuring the head and body are in a straight line.[13]

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).[13]

    • Slowly and carefully insert the gavage needle into the esophagus and down to the stomach.

    • Administer the calculated dose of the this compound formulation (typically 5-10 mL/kg body weight). A common dose for initial studies could be 10 mg/kg.[10]

    • Monitor the animals for any signs of distress immediately after gavage and periodically thereafter.[14]

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), euthanize the mice via an approved method.

    • Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Perfuse the mice with ice-cold saline to remove blood from the brain.

    • Carefully dissect the brain and rinse with cold saline. Blot dry, weigh, and immediately freeze in liquid nitrogen.

    • Store all samples at -80°C until analysis.

Protocol 2: Quantification of this compound in Brain Tissue by LC-MS/MS

Objective: To determine the concentration of this compound in brain tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Brain tissue samples from Protocol 1

  • Internal standard (IS) (a stable isotope-labeled version of this compound or a structurally similar compound)

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a pre-weighed, frozen brain tissue sample, add a 4-fold volume of ice-cold phosphate-buffered saline (PBS) (w/v).[15]

    • Homogenize the tissue on ice until a uniform consistency is achieved.[15]

    • To a 100 µL aliquot of the brain homogenate, add a known concentration of the internal standard.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.[15]

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[15]

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[15]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analyte from matrix components using a suitable C18 column with a gradient elution.

    • Detect and quantify this compound and the IS using multiple reaction monitoring (MRM) mode.[16]

  • Data Analysis:

    • Generate a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the brain homogenate by comparing the peak area ratio of the analyte to the IS against the calibration curve.

    • Express the final concentration as ng/g of brain tissue.

Data Presentation

Table 1: Pharmacokinetic Parameters of a Representative CNS-Penetrant ASK1 Inhibitor (Compound 21) Following Oral Administration in Rats. [10]

ParameterValue
Dose (mg/kg, p.o.)10
Cmax (ng/mL)1500
Tmax (h)2
AUC (ngh/mL)8500
Brain Cmax (ng/g)450
Brain Tmax (h)4
Brain AUC (ngh/g)3200
Kp (Brain/Plasma AUC)0.38
Kp,uu (Unbound Brain/Unbound Plasma)0.38

Table 2: In Vitro Potency of a Representative CNS-Penetrant ASK1 Inhibitor (Compound 32). [11]

AssayIC50 (nM)
Biochemical ASK1 Assay7
Cellular ASK1 Assay25

Mandatory Visualization

ASK1_Signaling_Pathway Stress Stress Stimuli (Oxidative Stress, ER Stress, Cytokines) ASK1 ASK1 Stress->ASK1 Activates Ask1_IN_1 This compound Ask1_IN_1->ASK1 Inhibits MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation

Caption: ASK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start formulation Prepare this compound Formulation start->formulation dosing Oral Gavage in Mice formulation->dosing collection Tissue Collection (Brain & Plasma) at Time Points dosing->collection homogenization Brain Tissue Homogenization collection->homogenization extraction Protein Precipitation & Supernatant Extraction homogenization->extraction lcms LC-MS/MS Analysis extraction->lcms analysis Data Analysis & Concentration Determination lcms->analysis end End analysis->end

Caption: Experimental workflow for the CNS penetration study of this compound.

References

Application Notes and Protocols: MSD Assay for Measuring ASK1 T848 Autophosphorylation with Ask1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[1] Upon activation, ASK1 initiates a signaling cascade through the phosphorylation of downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[1] This signaling axis is implicated in the regulation of apoptosis, inflammation, and cellular differentiation.

Under basal conditions, ASK1 is kept in an inactive state through its interaction with thioredoxin (Trx).[1] In the presence of reactive oxygen species (ROS), Trx is oxidized and dissociates from ASK1, leading to ASK1 oligomerization and subsequent autophosphorylation at Threonine 845 (T845) in humans (corresponding to T838 in other species) within its activation loop.[1][2] This autophosphorylation event is a key indicator of ASK1 activation. Dysregulation of the ASK1 signaling pathway has been linked to various pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer, making it an attractive target for therapeutic intervention.

ASK1-IN-1 is a potent and selective inhibitor of ASK1.[3] This application note provides a detailed protocol for a Meso Scale Discovery (MSD) electrochemiluminescence (ECL) assay to quantify the autophosphorylation of ASK1 at T845 in a cellular context and to evaluate the inhibitory activity of compounds such as this compound. The MSD platform offers a high-throughput, sensitive, and quantitative method for measuring phosphoproteins in cell lysates.[4][5]

Signaling Pathway Diagram

ASK1_Signaling_Pathway Stress Stress Stimuli (e.g., H₂O₂) Trx_ASK1 Trx-ASK1 (Inactive) Stress->Trx_ASK1 Oxidizes Trx ASK1_oligomer ASK1 Oligomerization Trx_ASK1->ASK1_oligomer Trx dissociation pASK1 p-ASK1 (T845) (Active) ASK1_oligomer->pASK1 Autophosphorylation MKK4_7 MKK4/7 pASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 pASK1->MKK3_6 Phosphorylates pJNK p-JNK MKK4_7->pJNK Phosphorylates pp38 p-p38 MKK3_6->pp38 Phosphorylates Apoptosis_Inflammation Apoptosis, Inflammation, Differentiation pJNK->Apoptosis_Inflammation pp38->Apoptosis_Inflammation ASK1_IN_1 This compound ASK1_IN_1->pASK1 Inhibits MSD_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293) Compound_Treatment 2. Pre-treatment with this compound or Vehicle Cell_Culture->Compound_Treatment Stimulation 3. Stimulation with H₂O₂ Compound_Treatment->Stimulation Cell_Lysis 4. Cell Lysis Stimulation->Cell_Lysis MSD_Plate 5. Load Lysate onto Pre-coated MSD Plate Cell_Lysis->MSD_Plate Detection_Ab 6. Add SULFO-TAG™ Detection Antibody MSD_Plate->Detection_Ab Read_Plate 7. Wash and Read Plate on MSD Instrument Detection_Ab->Read_Plate Data_Analysis 8. Data Analysis (IC₅₀ determination) Read_Plate->Data_Analysis

References

Investigating ER Stress-Induced Apoptosis Using an ASK1 Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum (ER) stress, an imbalance between the protein-folding capacity of the ER and the protein load, triggers the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, prolonged or severe ER stress leads to apoptosis. Apoptosis Signal-Regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key mediator of ER stress-induced apoptosis.[1][2][3] Under ER stress, ASK1 is activated and initiates a downstream signaling cascade involving c-Jun N-terminal kinase (JNK) and p38 MAPK, ultimately leading to programmed cell death.[1][2][3]

This document provides detailed application notes and protocols for utilizing a selective ASK1 inhibitor, Ask1-IN-1, to investigate its potential in mitigating ER stress-induced apoptosis. Due to the limited availability of specific quantitative data for this compound in ER stress-induced apoptosis models in the public domain, we will present representative data from studies using the well-characterized clinical-stage ASK1 inhibitor, Selonsertib (GS-4997), to illustrate the expected outcomes. This compound is a potent inhibitor with a biochemical IC50 of 21 nM and a cellular IC50 of 138 nM.

Data Presentation

The following tables summarize quantitative data from representative experiments investigating the effect of ASK1 inhibition on ER stress-induced apoptosis and related signaling pathways.

Table 1: Potency of ASK1 Inhibitors

InhibitorBiochemical IC50Cellular IC50
This compound21 nM138 nM
Selonsertib (GS-4997)Not specifiedEC50 = 56 ng/mL (in human whole blood)[4]

Table 2: Effect of ASK1 Inhibition on ER Stress-Induced Apoptosis (Representative Data)

This data is based on a study using the ASK1 inhibitor Selonsertib (GS-4997) in an in vitro model of oxygen-glucose deprivation (OGD), a condition known to induce ER stress.

Treatment% Apoptotic Cells (Mean ± SD)
Vehicle ControlNot specified
OGDNot specified
OGD + 4-PBA (ER stress inhibitor)15.3 ± 5.2%
OGD + Selonsertib (GS-4997)21.6 ± 4.5%
OGD + 4-PBA + Selonsertib (GS-4997)Significantly lower than single treatments

Data adapted from a study on ischemic hippocampal damage, where OGD was used to induce neuronal injury, a process involving ER stress. The study demonstrated the anti-apoptotic effects of the ASK1 inhibitor GS-4997 (Selonsertib).[5]

Table 3: Effect of ASK1 Inhibition on Downstream Signaling

This table presents expected outcomes on key signaling molecules based on the known mechanism of ASK1 action.

Treatmentp-ASK1 Levelsp-JNK Levelsp-p38 LevelsCleaved Caspase-3 Levels
Vehicle ControlBaselineBaselineBaselineBaseline
ER Stress Inducer (e.g., Tunicamycin)IncreasedIncreasedIncreasedIncreased
ER Stress Inducer + this compoundReducedReducedReducedReduced

Signaling Pathways and Experimental Workflow

ER Stress-Induced Apoptosis Signaling Pathway

ER_Stress_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) IRE1a IRE1α ER_Stress->IRE1a activates PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 TRAF2 TRAF2 IRE1a->TRAF2 recruits ASK1 ASK1 TRAF2->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 Ask1_IN_1 This compound Ask1_IN_1->ASK1 inhibits JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: ER stress activates IRE1α, leading to the recruitment of TRAF2 and subsequent activation of the ASK1-JNK/p38 signaling cascade, culminating in apoptosis. This compound inhibits ASK1, blocking this pro-apoptotic pathway.

Experimental Workflow for Investigating this compound

Experimental_Workflow A 1. Cell Culture (e.g., HeLa, SH-SY5Y) B 2. Treatment Groups - Vehicle Control - ER Stress Inducer (Tunicamycin/Thapsigargin) - ER Stress Inducer + this compound - this compound alone A->B C 3. Incubation (Time-course experiment, e.g., 6, 12, 24h) B->C D 4. Apoptosis Assays C->D E 5. Western Blot Analysis C->E F Annexin V/PI Staining (Flow Cytometry) D->F G Caspase-3 Activity Assay D->G H TUNEL Assay D->H I Analysis of: - p-ASK1 - p-JNK - p-p38 - Cleaved Caspase-3 E->I J 6. Data Analysis and Interpretation F->J G->J H->J I->J

Caption: A typical experimental workflow for assessing the efficacy of this compound in preventing ER stress-induced apoptosis.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution: When preparing working concentrations for cell culture experiments, the final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Induction of ER Stress in Cell Culture

a) Tunicamycin Treatment

Tunicamycin inhibits N-linked glycosylation, leading to the accumulation of unfolded proteins in the ER.

  • Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of treatment.

  • Preparation of Tunicamycin Solution: Prepare a stock solution of tunicamycin in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration (typically 1-5 µg/mL, but should be optimized for each cell line).[6]

  • Treatment: Remove the existing medium from the cells and replace it with the tunicamycin-containing medium. Include a vehicle control with the same final concentration of DMSO.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

b) Thapsigargin Treatment

Thapsigargin inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to the depletion of ER calcium stores and subsequent ER stress.

  • Cell Seeding: Plate cells as described for tunicamycin treatment.

  • Preparation of Thapsigargin Solution: Prepare a stock solution of thapsigargin in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration (typically 0.1-1 µM, but should be optimized for each cell line).[7][8]

  • Treatment: Replace the cell culture medium with the thapsigargin-containing medium. Include a vehicle control.

  • Incubation: Incubate the cells for the desired duration at 37°C.

Measurement of Apoptosis

a) Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

b) Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay to ensure equal protein loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample to wells containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.

c) TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Fixation: Fix the treated cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes on ice.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs (e.g., BrdUTP or FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.

  • Detection: If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.

  • Counterstaining: Counterstain the nuclei with DAPI or Hoechst.

  • Visualization: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Western Blot Analysis of Signaling Proteins

This method is used to assess the phosphorylation status and total protein levels of key components of the ASK1 signaling pathway.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of ASK1, JNK, p38, and cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

References

Application Notes and Protocols for Cell-Based Functional Screening of ASK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] It plays a pivotal role in cellular responses to a variety of stress signals, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][4] Upon activation, ASK1 initiates a signaling cascade through the phosphorylation of downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal Kinase (JNK) and p38 MAPK, respectively.[3] This signaling axis is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, inflammatory conditions, and cancer, making ASK1 an attractive therapeutic target.[2][5]

This document provides detailed application notes and protocols for robust cell-based functional assays designed to screen for and characterize inhibitors of ASK1. These assays are essential for identifying compounds that can modulate ASK1 activity within a physiologically relevant cellular context.

ASK1 Signaling Pathway

Under basal conditions, ASK1 is kept in an inactive state through interaction with inhibitory proteins such as thioredoxin (Trx).[3] Cellular stress leads to the dissociation of these inhibitors and the autophosphorylation of ASK1, triggering its kinase activity. Activated ASK1 then phosphorylates and activates downstream MAP2Ks (MKK4/7 and MKK3/6), which subsequently phosphorylate and activate the MAPKs, JNK and p38.[3] These kinases then translocate to the nucleus to regulate the activity of transcription factors, such as AP-1 (activated by JNK), leading to the transcription of genes involved in apoptosis, inflammation, and other cellular responses.

ASK1_Signaling_Pathway stress Stress Stimuli (Oxidative Stress, ER Stress, TNF-α) ask1_active Active ASK1-P stress->ask1_active Activates tnfr TNFR traf TRAF2/6 tnfr->traf traf->ask1_active Activates trx Thioredoxin (Trx) (Reduced) ask1_inactive Inactive ASK1 trx->ask1_inactive Inhibits ask1_inactive->ask1_active Phosphorylation mkk47 MKK4/7 ask1_active->mkk47 Phosphorylates mkk36 MKK3/6 ask1_active->mkk36 Phosphorylates jnk JNK mkk47->jnk Phosphorylates p38 p38 mkk36->p38 Phosphorylates ap1 AP-1 jnk->ap1 Activates cellular_responses Cellular Responses (Apoptosis, Inflammation) p38->cellular_responses Leads to ap1->cellular_responses Leads to

Caption: ASK1 Signaling Pathway Diagram.

Recommended Cell-Based Assays for Screening ASK1 Inhibitors

Several cell-based assays can be employed to screen for ASK1 inhibitors. The choice of assay depends on the screening throughput, the specific aspect of the pathway being investigated, and the available instrumentation.

Phospho-JNK and Phospho-p38 Western Blot Assay

This assay directly measures the phosphorylation of JNK and p38, the immediate downstream targets of the ASK1 signaling cascade. A reduction in the levels of phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38) in the presence of a test compound indicates potential inhibition of ASK1 or other upstream components.

Experimental Workflow:

WB_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot c1 Seed Cells c2 Pre-treat with Inhibitor c1->c2 c3 Stimulate with TNF-α/H₂O₂ c2->c3 p1 Cell Lysis c3->p1 p2 Protein Quantification (BCA Assay) p1->p2 w1 SDS-PAGE p2->w1 w2 Protein Transfer w1->w2 w3 Blocking w2->w3 w4 Primary Antibody (p-JNK, p-p38, Total JNK/p38, β-actin) w3->w4 w5 Secondary Antibody w4->w5 w6 Detection w5->w6

Caption: Western Blot Workflow.

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293, HeLa, or THP-1) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds or vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with a known ASK1 activator, such as TNF-α (10-20 ng/mL) or H₂O₂ (0.5-1 mM), for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-JNK (Thr183/Tyr185), p-p38 (Thr180/Tyr182), total JNK, total p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein levels to the total protein and loading control levels.

High-Throughput Cell-Based ELISA for p-JNK/p-p38

For screening larger compound libraries, a cell-based ELISA offers a higher throughput alternative to Western blotting. This assay measures the levels of phosphorylated JNK or p38 in a 96- or 384-well plate format.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 20,000-40,000 cells per well and incubate overnight.

  • Compound Treatment and Stimulation: Follow the same procedure as for the Western blot assay.

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Wash the cells and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Antibody Incubation:

    • Incubate with a primary antibody against p-JNK or p-p38 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add a chromogenic substrate (e.g., TMB) and stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Normalize the results to cell number (e.g., by using a Janus Green staining) or to a total protein control.

AP-1 Reporter Gene Assay

This assay measures the transcriptional activity of AP-1, a downstream target of the JNK signaling pathway. Inhibition of ASK1 will lead to a decrease in AP-1-mediated reporter gene expression.

Experimental Workflow:

Reporter_Assay_Workflow t1 Transfect Cells with AP-1 Luciferase Reporter Plasmid t2 Seed Transfected Cells t1->t2 t3 Pre-treat with Inhibitor t2->t3 t4 Stimulate with PMA or TNF-α t3->t4 t5 Cell Lysis t4->t5 t6 Add Luciferase Substrate t5->t6 t7 Measure Luminescence t6->t7

Caption: Reporter Gene Assay Workflow.

Protocol:

  • Cell Transfection: Stably or transiently transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple AP-1 binding sites. A co-transfected Renilla luciferase plasmid can be used for normalization.

  • Cell Seeding: Seed the transfected cells in a white, clear-bottom 96-well plate.

  • Compound Treatment: Pre-treat the cells with test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an AP-1 activator such as Phorbol 12-myristate 13-acetate (PMA) (10-50 ng/mL) or TNF-α (10-20 ng/mL) for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Data Presentation: Potency of Known ASK1 Inhibitors

The following table summarizes the inhibitory potency of selected ASK1 inhibitors determined by various assays. It is important to note that IC₅₀ values can vary depending on the assay format (biochemical vs. cell-based) and experimental conditions.[6]

Compound Name (Synonym)Assay TypeTarget/Cell LineStimulusReadoutIC₅₀/pIC₅₀Reference
Selonsertib (GS-4997)BiochemicalRecombinant human ASK1-HTRF assayIC₅₀ = 5.012 nM[7]
Selonsertib (GS-4997)BiochemicalRecombinant ASK1--pIC₅₀ = 8.3[8]
MSC2032964ABiochemicalRecombinant ASK1--IC₅₀ = 93 nM[5]
ASK1-IN-1BiochemicalRecombinant ASK1--IC₅₀ = 21 nM[2]
This compoundCell-based---IC₅₀ = 138 nM[2]
ASK1-IN-6BiochemicalRecombinant ASK1--IC₅₀ = 7 nM[2]
ASK1-IN-6Cell-based---IC₅₀ = 25 nM[2]
ASK1-IN-8BiochemicalRecombinant ASK1--IC₅₀ = 1.8 nM[2]
Compound 2 (pyridin-2-yl urea)BiochemicalActive ASK1-ADP-Glo™IC₅₀ = 1.55 nM[9]

Conclusion

The cell-based functional assays described in these application notes provide a robust framework for the identification and characterization of novel ASK1 inhibitors. By employing a multi-assay approach, from high-throughput screening using reporter gene or cell-based ELISA assays to more detailed mechanistic studies with Western blotting, researchers can effectively advance the discovery of new therapeutic agents targeting the ASK1 signaling pathway. Careful optimization of each protocol for the specific cell line and experimental conditions is crucial for generating reliable and reproducible data.

References

Application Notes and Protocols for Ask1-IN-1 in Liver Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a key signaling molecule involved in cellular responses to stress.[1][2] It is activated by various pathological stimuli, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[3][4] Upon activation, ASK1 triggers downstream signaling cascades, primarily the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][3] These pathways play a crucial role in mediating apoptosis, inflammation, and fibrosis, all of which are central to the pathogenesis of various liver diseases.[3][5][6]

ASK1 is implicated in the progression of non-alcoholic steatohepatitis (NASH), alcoholic liver disease, and drug-induced liver injury.[3][7] Pharmacological inhibition of ASK1 has emerged as a promising therapeutic strategy to mitigate liver damage.[5][8] Ask1-IN-1 represents a class of small molecule inhibitors designed to selectively target ASK1, thereby blocking the downstream signaling events that contribute to liver pathology. These application notes provide detailed protocols for utilizing this compound in preclinical liver injury models.

ASK1 Signaling Pathway in Liver Injury

The diagram below illustrates the central role of the ASK1 signaling pathway in liver injury. Stress signals, such as reactive oxygen species (ROS), lead to the dissociation of ASK1 from its inhibitor, thioredoxin (Trx), resulting in ASK1 activation.[9][10] Activated ASK1 then phosphorylates and activates MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPK, respectively.[2] These downstream kinases contribute to hepatocellular apoptosis, inflammation, and the activation of hepatic stellate cells, leading to fibrosis.[3][11]

ASK1_Signaling_Pathway Stress Stress Stimuli (ROS, ER Stress, TNF-α) Trx_ASK1 Trx-ASK1 Complex (Inactive) Stress->Trx_ASK1 releases ASK1 Activated ASK1 Trx_ASK1->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation Fibrosis Fibrosis p38->Fibrosis Ask1_IN_1 This compound Ask1_IN_1->ASK1

Caption: ASK1 signaling cascade in liver injury.

Experimental Protocols

The following protocols describe the use of this compound in two common murine models of liver injury: acetaminophen (APAP)-induced acute liver injury and carbon tetrachloride (CCl4)-induced chronic liver injury and fibrosis.

Experimental Workflow Overview

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice, 8-10 weeks old) Grouping Random Grouping (Vehicle, Inducer, Inducer + this compound) Animal_Acclimatization->Grouping Pretreatment Pre-treatment (optional) (this compound or Vehicle) Grouping->Pretreatment Induction Induction of Liver Injury (APAP or CCl4) Pretreatment->Induction Treatment Treatment (this compound or Vehicle) Induction->Treatment Monitoring Monitoring (Body weight, clinical signs) Treatment->Monitoring Sacrifice Euthanasia & Sample Collection (Blood, Liver Tissue) Monitoring->Sacrifice Analysis Downstream Analysis Sacrifice->Analysis

Caption: General experimental workflow for in vivo studies.

Protocol 1: Acetaminophen (APAP)-Induced Acute Liver Injury

This model is widely used to study drug-induced hepatotoxicity.[12] APAP overdose leads to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione stores and induces oxidative stress, leading to ASK1 activation and subsequent hepatocellular necrosis.[12][13]

Materials:

  • This compound (e.g., GS-459679, EP-027315, SRT-015)[4][10][14]

  • Acetaminophen (APAP)

  • Vehicle for this compound (e.g., 55% PEG in water)[10]

  • Vehicle for APAP (e.g., warm sterile saline)

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Animal Handling: Acclimatize mice for at least one week with free access to food and water.[12] For APAP studies, fast mice overnight (approximately 12-15 hours) before APAP administration to enhance toxicity.[4][12]

  • Preparation of Reagents:

    • Prepare this compound solution in the appropriate vehicle at the desired concentration (e.g., 30 mg/kg).[10][13]

    • Prepare APAP solution (e.g., 300 mg/kg) in warm sterile saline.[9][12] Ensure APAP is fully dissolved.

  • Dosing:

    • Pre-treatment regimen: Administer this compound or vehicle intraperitoneally (i.p.) or by oral gavage (p.o.) 30 minutes to 1 hour before APAP injection.[10][14]

    • Therapeutic regimen: Administer APAP (i.p.), followed by this compound or vehicle at a specified time point (e.g., 1.5 hours post-APAP).[4][10]

  • Sample Collection: Euthanize mice at selected time points (e.g., 6, 24, or 48 hours) after APAP administration.[10]

    • Collect blood via cardiac puncture for serum separation.

    • Perfuse the liver with ice-cold PBS and collect tissue samples.

  • Analysis:

    • Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[4][9]

    • Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess for centrilobular necrosis.[9][15]

    • Western Blot Analysis: Prepare liver lysates to analyze the phosphorylation status of ASK1, JNK, and p38.[3][11]

    • Quantitative PCR (qPCR): Analyze the expression of inflammatory and fibrotic genes.[3]

Protocol 2: Carbon Tetrachloride (CCl4)-Induced Chronic Liver Injury and Fibrosis

Prolonged administration of CCl4 is a classic method to induce liver fibrosis and cirrhosis in rodents.[16][17] CCl4 is metabolized by cytochrome P450 2E1 to form a highly reactive trichloromethyl free radical, which initiates lipid peroxidation and subsequent inflammation and fibrogenesis.[17]

Materials:

  • This compound (e.g., GS-444217)[3]

  • Carbon tetrachloride (CCl4)

  • Vehicle for CCl4 (e.g., olive oil or corn oil)

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Animal Handling: Acclimatize mice for at least one week with free access to food and water.

  • Preparation of Reagents:

    • Prepare CCl4 solution in oil (e.g., 10% v/v).

    • Incorporate this compound into the chow at the desired concentration (e.g., 0.15% w/w) or prepare for daily oral gavage.[8]

  • Dosing:

    • Administer CCl4 (e.g., 0.5-1.0 mL/kg) via i.p. injection or oral gavage twice a week for a period of 4-8 weeks to induce fibrosis.[18][19]

    • Administer this compound or vehicle daily, starting either concurrently with CCl4 administration or after a period of CCl4-induced injury to assess therapeutic effects.[8]

  • Sample Collection: At the end of the study period, euthanize the mice.

    • Collect blood for serum analysis.

    • Collect liver tissue for histological and molecular analysis.

  • Analysis:

    • Serum Analysis: Measure serum ALT and AST levels.

    • Histopathology: Fix liver tissue and stain with H&E for general morphology and with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition (fibrosis).[17][20]

    • Hydroxyproline Assay: Quantify total collagen content in the liver as a measure of fibrosis.

    • Western Blot Analysis: Analyze the expression and phosphorylation of proteins in the ASK1 signaling pathway and markers of hepatic stellate cell activation (e.g., α-SMA).

    • qPCR: Measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Timp1, Acta2) and inflammatory cytokines.[3]

Data Presentation

The efficacy of this compound can be quantified and compared across different studies and models. The following tables summarize representative data from preclinical studies.

Table 1: Effect of ASK1 Inhibition on APAP-Induced Liver Injury in Mice

Treatment GroupDose of ASK1 InhibitorTime Point (post-APAP)Serum ALT (U/L)% Reduction in ALTReference
APAP + Vehicle-24 h~10,000-[10]
APAP + GS-45967930 mg/kg (pre-treatment)24 h~50095.2%[10]
APAP + Vehicle-6 h~6,000-[4]
APAP + SRT-0151 mg/kg (1h post)6 h~2,000~67%[4]

Table 2: Effect of ASK1 Inhibition on Markers of Liver Fibrosis in a Chronic Injury Model

ModelTreatment GroupDurationFibrosis Score (e.g., Ishak)% Reduction in FibrosisReference
Nlrp3 MutantVehicle6 weeksN/A-[3][5]
Nlrp3 MutantGS-4442176 weeksN/ASignificant Reduction[3][5]
ThioacetamideVehicle4 weeksN/A-[8]
ThioacetamideGS-444217 (0.3% in diet)4 weeksN/A~50% reduction in collagen[8]

In Vitro Models

Primary hepatocytes or liver cell lines (e.g., HepG2, AML12) can be used for in vitro studies.

Protocol 3: In Vitro Hepatocyte Injury Model

  • Cell Culture: Culture primary hepatocytes or liver cell lines under standard conditions.

  • Induction of Injury: Induce cellular stress using agents like hydrogen peroxide (H₂O₂) to mimic oxidative stress, or APAP.[4][21]

  • Treatment: Pre-treat or co-treat cells with varying concentrations of this compound.

  • Analysis:

    • Cell Viability Assays: (e.g., MTT, LDH release) to assess cytotoxicity.

    • Apoptosis Assays: (e.g., Caspase-3/7 activity, TUNEL staining) to measure apoptosis.[4]

    • Western Blot Analysis: To determine the phosphorylation status of ASK1, JNK, and p38.

Histological Evaluation

A systematic histological evaluation is crucial for assessing the extent of liver injury.[15][20]

Table 3: Key Histological Features in Liver Injury Models

FeatureDescriptionStainingModel Association
Necrosis Widespread death of hepatocytes, typically in the centrilobular region.H&EAcute (APAP)
Inflammation Infiltration of inflammatory cells (e.g., neutrophils, lymphocytes).H&EAcute and Chronic
Steatosis Accumulation of lipid droplets within hepatocytes.H&E, Oil Red OChronic (NASH, CCl4)
Fibrosis Excessive deposition of extracellular matrix, particularly collagen.Sirius Red, Masson's TrichromeChronic (CCl4)
Apoptosis Programmed cell death of individual hepatocytes (apoptotic bodies).H&E, TUNELAcute and Chronic

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers investigating the therapeutic potential of this compound in preclinical models of liver injury. The use of standardized models and a multi-faceted analytical approach, encompassing biochemical, histological, and molecular techniques, will be critical in elucidating the efficacy and mechanism of action of ASK1 inhibitors for the treatment of liver diseases.

References

Troubleshooting & Optimization

troubleshooting Ask1-IN-1 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ask1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its limited solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound, also known as GS-444217, is a potent and selective, ATP-competitive inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).[1] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[2] Due to its role in various diseases, ASK1 is a significant target for therapeutic development.[3]

Key Properties of this compound:

PropertyValueReference
Synonym GS-444217[1]
Biochemical IC50 2.87 nM[1]
Cellular IC50 138 nM[4]
Solubility in DMSO 25 mg/mL (60.76 mM)[1]
Appearance Crystalline solidN/A

Q2: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. Why is this happening?

A2: This is a common issue for many kinase inhibitors, which are often hydrophobic molecules designed to bind to the ATP-binding pocket of their target kinase.[5] this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution. This is often referred to as "crashing out."

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: As a general rule, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts and cytotoxicity. However, the tolerance to DMSO can vary between different cell lines and assay systems. It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific experimental setup.

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: The solubility of ionizable compounds can be significantly influenced by the pH of the aqueous buffer.[6][7] For weakly basic compounds, decreasing the pH (making the buffer more acidic) can increase solubility by promoting protonation. Conversely, for weakly acidic compounds, increasing the pH (making the buffer more basic) can enhance solubility. The effect of pH on the solubility of this compound has not been extensively reported in publicly available literature. Therefore, it is recommended to experimentally determine the optimal pH for your specific buffer system if solubility issues persist.

Troubleshooting Guides

Issue: this compound Precipitates in Aqueous Buffer

Symptoms:

  • Visible particles or cloudiness in the buffer after adding the inhibitor.

  • Inconsistent or non-reproducible results in your assay.

Troubleshooting Workflow:

G start Precipitation Observed check_stock 1. Verify Stock Solution Is the DMSO stock clear? start->check_stock check_dmso 2. Check Final DMSO Concentration Is it <0.5%? check_stock->check_dmso Yes remake_stock Remake stock in fresh, anhydrous DMSO. check_stock->remake_stock lower_conc 3. Lower Working Concentration Is the concentration essential? check_dmso->lower_conc Yes adjust_dmso Adjust dilution to lower DMSO %. check_dmso->adjust_dmso use_cosolvent 4. Use Co-solvents/Additives (See Protocol 2) lower_conc->use_cosolvent No try_lower Attempt experiment at a lower concentration. lower_conc->try_lower sonicate_warm 5. Gentle Sonication & Warming (See Protocol 1) use_cosolvent->sonicate_warm end_precip Solution Clear sonicate_warm->end_precip

Caption: Workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath sonicator

  • Warming device (e.g., water bath or heat block)

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).

  • Initial Dissolution: Vortex the vial for 2-3 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

  • Gentle Warming (if necessary): As a final step, warm the solution to 37-60°C for 5-10 minutes to aid dissolution.[1] Caution: Use the lowest effective temperature to avoid potential compound degradation.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparing Working Solutions in Aqueous Buffers Using Co-solvents

For experiments requiring higher concentrations of this compound in aqueous buffers, a co-solvent system may be necessary. The following are example formulations adapted from in vivo studies and may require optimization for your specific in vitro application.[1]

Formulation A: PEG300 and Tween-80

  • Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • In a sterile microfuge tube, add 10 µL of the 25 mg/mL DMSO stock.

  • Add 40 µL of PEG300 and mix thoroughly.

  • Add 5 µL of Tween-80 and mix until the solution is clear.

  • Add 45 µL of your aqueous buffer (e.g., saline or cell culture medium) to reach a final volume of 100 µL. This results in a 2.5 mg/mL working solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% aqueous buffer.

Formulation B: SBE-β-CD

  • Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • Prepare a 20% (w/v) solution of sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in your desired aqueous buffer.

  • In a sterile microfuge tube, add 10 µL of the 25 mg/mL DMSO stock.

  • Add 90 µL of the 20% SBE-β-CD solution and mix thoroughly. This results in a 2.5 mg/mL working solution in 10% DMSO and 90% (20% SBE-β-CD in buffer).

Important Considerations:

  • Always prepare co-solvent formulations fresh on the day of use.

  • The final concentrations of co-solvents and detergents should be tested for their effects on your specific assay in vehicle control experiments.

ASK1 Signaling Pathway

Apoptosis Signal-Regulating Kinase 1 (ASK1) is a member of the MAP3K family that responds to various cellular stresses, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[2][8] Upon activation, ASK1 initiates a downstream signaling cascade by phosphorylating and activating MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[2] This signaling cascade plays a crucial role in apoptosis, inflammation, and cellular differentiation.[3]

ASK1_Signaling_Pathway cluster_ask1 ASK1 Complex ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 Activate ER_Stress ER Stress ER_Stress->ASK1 Activate TNFa TNF-α TNFa->ASK1 Activate MKK4_7 MKK4 / MKK7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3 / MKK6 ASK1->MKK3_6 Phosphorylates Trx Thioredoxin (Inhibitory) Trx->ASK1 Binds & Inhibits JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation Differentiation Differentiation JNK->Differentiation p38->Apoptosis p38->Inflammation p38->Differentiation Ask1_IN_1 This compound Ask1_IN_1->ASK1

Caption: The ASK1 signaling pathway and the point of inhibition by this compound.

References

minimizing Ask1-IN-1 off-target effects in kinase selectivity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ask1-IN-1, a potent inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). Our resources are designed to help you minimize off-target effects and troubleshoot common issues in your kinase selectivity assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem: Observed phenotype is inconsistent with known ASK1 function.

An unexpected phenotype can be a result of off-target effects. A systematic approach is crucial to determine the cause.

  • Initial Steps:

    • Verify Compound Integrity: Confirm the purity and concentration of your this compound stock.

    • Review Experimental Conditions: Ensure that assay conditions, such as ATP concentration, are appropriate, as results for ATP-competitive inhibitors can be sensitive to these parameters.[1]

    • Literature Review: Search for published kinase selectivity profiles for this compound or structurally similar compounds to identify known off-targets.

  • Experimental Validation Workflow:

    If the initial checks do not resolve the issue, the following workflow can help identify potential off-target effects.

    G A Observe Unexpected Phenotype B Biochemical Screen: Broad Kinome Profiling (e.g., KINOMEscan) A->B C Cell-Based Screen: Unbiased Chemical Proteomics (e.g., Drug-Affinity Purification + MS) A->C D Potential Off-Target(s) Identified? B->D C->D E Validate Off-Target(s) D->E Yes F Phenotype may not be due to a direct off-target kinase. Consider other mechanisms. D->F No G Phenotype is likely due to off-target effect. E->G

    Workflow for identifying potential off-target effects.

Problem: Discrepancy between biochemical and cellular assay results.

It is not uncommon to observe differences in the potency of an inhibitor in biochemical versus cellular assays. Several factors can contribute to this.

  • Possible Causes & Solutions:

    • Cell Permeability: Poor cell permeability of this compound can lead to a weaker effect in cellular assays. Consider performing permeability assays to assess this.

    • Cellular ATP Concentration: The high concentration of ATP in cells can compete with ATP-competitive inhibitors, leading to a higher IC50 in cellular assays compared to biochemical assays, which may be run at lower ATP concentrations.[2]

    • Presence of Scaffolding Proteins: In a cellular environment, ASK1 exists in a complex with other proteins, which can affect inhibitor binding.[2]

    • Post-Translational Modifications: Cellular kinases can have post-translational modifications that are absent in recombinant proteins used in biochemical assays, potentially altering inhibitor affinity.[2]

Data Presentation: this compound Kinase Selectivity

KinaseAssay TypeIC50 (nM)Notes
ASK1 Biochemical 21 Primary Target [3][4]
ASK1 Cellular 138 Primary Target [3]
ASK2Biochemical>510Shows selectivity over the closely related ASK2.[5]
MEKK1Biochemical>10,000High selectivity against another MAP3K.[5]
TAK1Biochemical>10,000High selectivity against another MAP3K.[5]
IKKβBiochemical>10,000[5]
ERK1Biochemical>10,000[5]
JNK1Biochemical>10,000[5]
p38αBiochemical>10,000[5]
GSK-3βBiochemical>10,000[5]
PKCθBiochemical>10,000[5]
B-rafBiochemical>10,000[5]

Experimental Protocols

Protocol: Biochemical Kinase Selectivity Profiling using ADP-Glo™ Kinase Assay

This protocol is adapted for determining the IC50 of this compound against a panel of kinases.

  • Reagent Preparation:

    • Prepare a 5X Reaction Buffer A (e.g., 200mM Tris pH 7.5, 100mM MgCl2, 0.5mg/ml BSA).

    • Prepare a 10X stock of ATP at a concentration that is at or near the Km for each kinase being tested.

    • Prepare serial dilutions of this compound in DMSO. Then, create a 10X working solution of the inhibitor in the kinase buffer.

    • Prepare the kinase and substrate mix for each kinase to be tested.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 10X this compound dilution or DMSO vehicle control.

    • Add 12.5 µL of the kinase/substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the 2.5X ATP solution.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data to the positive control (DMSO vehicle, 100% activity) and a fully inhibited control (0% activity).

    • Plot the normalized data against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G A Prepare Reagents (Buffer, ATP, Inhibitor, Kinase/Substrate) B Dispense Inhibitor/Vehicle to 384-well Plate A->B C Add Kinase/Substrate Mix B->C D Pre-incubate C->D E Initiate Reaction with ATP D->E F Incubate E->F G Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) F->G H Incubate G->H I Detect ADP (Add Kinase Detection Reagent) H->I J Incubate I->J K Read Luminescence J->K L Data Analysis (IC50 determination) K->L

Experimental workflow for the ADP-Glo™ Kinase Assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of ASK1.[4] This means it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

Q2: How can I validate that the observed cellular effects are due to ASK1 inhibition?

A2: Several approaches can be used to validate on-target effects:

  • Use a Structurally Unrelated ASK1 Inhibitor: If a different, structurally distinct ASK1 inhibitor produces the same phenotype, it is more likely to be an on-target effect.[1]

  • Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout ASK1.[1] If the phenotype is mimicked in the genetically modified cells, it supports an on-target mechanism.

  • Rescue Experiments: In ASK1 knockout/knockdown cells, re-introduce a version of ASK1 that is resistant to this compound. If the phenotype is reversed, this provides strong evidence for an on-target effect.

Q3: What is the ASK1 signaling pathway?

A3: Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[6][7] It is activated by various stress signals, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[6][7][8] Once activated, ASK1 phosphorylates and activates downstream MAP2Ks, primarily MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively.[6][7] These pathways play crucial roles in apoptosis, inflammation, and cellular differentiation.[7]

G cluster_0 Stress Signals cluster_1 MAP3K cluster_2 MAP2K cluster_3 MAPK cluster_4 Cellular Response ROS ROS ASK1 ASK1 ROS->ASK1 ER_Stress ER Stress ER_Stress->ASK1 TNFa TNF-α TNFa->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Response Apoptosis, Inflammation, Differentiation JNK->Response p38->Response Inhibitor This compound Inhibitor->ASK1 Inhibition

Simplified ASK1 signaling pathway.

Q4: Should I use a biochemical or a cellular assay to test this compound?

A4: Both assay types provide valuable information. Biochemical assays are useful for determining direct inhibitory activity against the purified kinase and for broad kinase profiling.[9] Cellular assays, such as NanoBRET™ Target Engagement assays, are crucial for confirming that the inhibitor can engage with its target in a more physiologically relevant environment and for assessing cellular potency.[9] It is recommended to use a combination of both to get a comprehensive understanding of your inhibitor's activity.

References

Technical Support Center: Optimizing Ask1-IN-1 Concentration for Cellular IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective determination of the cellular IC50 of Ask1-IN-1, a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an ATP-competitive inhibitor of ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1] Under cellular stress conditions, such as oxidative stress, ASK1 becomes activated and initiates a signaling cascade by phosphorylating downstream kinases, primarily MKK4/7 and MKK3/6. These, in turn, activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively, leading to cellular responses like apoptosis and inflammation.[1][2] this compound binds to the ATP-binding pocket of ASK1, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[3]

Q2: What is a typical cellular IC50 value for this compound?

The reported cellular IC50 for this compound is approximately 138 nM.[4] However, the effective concentration can vary depending on the cell line, experimental conditions (e.g., cell density, serum concentration), and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cellular model.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). For long-term storage, this stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium immediately before use.

Q4: What is the recommended final DMSO concentration in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally not exceeding 0.1%. It is essential to include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) in all experiments.

Q5: How can I confirm that this compound is inhibiting its target in my cells?

To confirm on-target activity, you should measure the phosphorylation status of downstream targets of ASK1, such as p38 MAPK and JNK. A decrease in the levels of phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK) upon treatment with this compound indicates successful target engagement. This can be assessed by Western blotting.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or weak inhibition of cell viability observed 1. Sub-optimal inhibitor concentration: The concentrations used may be too low for the specific cell line. 2. Compound instability: this compound may be unstable in the cell culture medium over long incubation periods. 3. Cell line resistance: The chosen cell line may have intrinsic resistance mechanisms or low dependence on the ASK1 pathway for survival. 4. Incorrect assay setup: Issues with cell seeding density, reagent preparation, or measurement parameters.1. Perform a broad dose-response curve: Test a wider range of concentrations (e.g., from 1 nM to 10 µM) to identify the inhibitory range. 2. Reduce incubation time or replenish inhibitor: For longer experiments (>24 hours), consider refreshing the medium with a new inhibitor. 3. Confirm ASK1 expression and pathway activation: Use Western blot to verify the presence of ASK1 and the activation of the p38/JNK pathway under your stress conditions. Consider using a positive control cell line known to be sensitive to ASK1 inhibition. 4. Optimize assay conditions: Ensure consistent cell seeding, proper reagent handling, and correct instrument settings.
High cytotoxicity observed even at low concentrations 1. Off-target effects: At higher concentrations, this compound may inhibit other kinases, leading to toxicity. 2. Solvent toxicity: The final DMSO concentration may be too high. 3. Cell line hypersensitivity: The cell line may be particularly sensitive to the inhibition of the ASK1 pathway.1. Use the lowest effective concentration: Determine the IC50 and use concentrations around this value. Confirm on-target effects by assessing p-p38/p-JNK levels. 2. Maintain low DMSO concentration: Ensure the final DMSO concentration is below 0.1% and consistent across all wells. 3. Shorten treatment duration: A shorter exposure time may be sufficient to observe the desired effect without causing excessive cell death.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation from wells on the edge of the plate can concentrate the inhibitor and affect cell growth. 3. Inaccurate inhibitor dilution: Errors in preparing the serial dilutions.1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating and mix the cell suspension between plating each row. 2. Minimize edge effects: Do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium. 3. Prepare fresh dilutions carefully: Use calibrated pipettes and mix thoroughly at each dilution step.
Unexpected or inconsistent downstream signaling results (p-p38/p-JNK) 1. Inappropriate time point for analysis: The timing of pathway activation and inhibition can be transient. 2. Low signal-to-noise ratio: Low levels of basal or stimulated p38/JNK phosphorylation. 3. Antibody issues: The primary or secondary antibodies used for Western blotting may not be optimal.1. Perform a time-course experiment: Analyze p-p38 and p-JNK levels at multiple time points after inhibitor treatment (e.g., 30 min, 1h, 2h, 6h) to identify the optimal window for observing inhibition. 2. Stimulate the pathway: If basal phosphorylation is low, treat cells with a known ASK1 activator (e.g., H₂O₂) to induce a robust signal before adding the inhibitor. 3. Validate antibodies: Use positive and negative controls to ensure the specificity and sensitivity of your antibodies.

Data Presentation

Table 1: Reported IC50 Values for Various ASK1 Inhibitors

InhibitorBiochemical IC50 (nM)Cellular IC50 (nM)Cell LineReference
This compound 21138-[4]
GS-444217 2.87--[5]
ASK1-IN-2 -32.8AP1-HEK293[6]
ASK1-IN-4 200--[4]

Note: The cellular IC50 can vary significantly between different cell lines and assay conditions.

Experimental Protocols

Protocol 1: Determination of Cellular IC50 using MTT Assay

This protocol is a widely used colorimetric assay to assess cell viability.[7]

Materials:

  • Adherent cells in logarithmic growth phase

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[8][9]

Protocol 2: Western Blot for p-p38 and p-JNK

This protocol is to confirm the on-target activity of this compound.

Materials:

  • Cells treated with this compound and appropriate controls

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-p38) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for total p38, p-JNK, total JNK, and the loading control to normalize the data.

    • Quantify the band intensities to determine the relative levels of phosphorylation.

Visualizations

ASK1_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive activates ASK1_active Active ASK1 ASK1_inactive->ASK1_active autophosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 phosphorylates Ask1_IN_1 This compound Ask1_IN_1->ASK1_active inhibits JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 pJNK p-JNK JNK->pJNK pp38 p-p38 p38->pp38 Response Cellular Response (Apoptosis, Inflammation) pJNK->Response pp38->Response

Caption: ASK1 signaling pathway and the inhibitory action of this compound.

IC50_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_inhibitor Treat with serial dilutions of this compound incubate_24h->treat_inhibitor incubate_treatment Incubate for 24-72h treat_inhibitor->incubate_treatment viability_assay Perform cell viability assay (e.g., MTT) incubate_treatment->viability_assay measure_signal Measure signal (absorbance/luminescence) viability_assay->measure_signal data_analysis Data analysis and IC50 determination measure_signal->data_analysis end End data_analysis->end

Caption: Experimental workflow for cellular IC50 determination.

Troubleshooting_Tree problem Problem: No/Weak Inhibition cause1 Is the inhibitor concentration optimal? problem->cause1 cause2 Is the cell line appropriate? cause1->cause2 Yes solution1 Solution: Perform broad dose-response cause1->solution1 No cause3 Is the assay protocol correct? cause2->cause3 Yes solution2 Solution: Check ASK1 expression and pathway activation cause2->solution2 No solution3 Solution: Optimize cell density and reagent handling cause3->solution3 No

Caption: Troubleshooting decision tree for weak or no inhibition.

References

long-term stability and proper storage of Ask1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability and proper storage of Ask1-IN-1. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Long-Term Stability and Storage Conditions

Proper handling and storage of this compound are critical for maintaining its biochemical and cellular potency. Adherence to the following guidelines will ensure the compound's stability and the reproducibility of your experimental results.

Storage Recommendations

Quantitative data on the recommended storage conditions for this compound in both solid and solvent forms are summarized below.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C3 years
4°C2 years
In Solvent -80°C2 years[1][2]
-20°C1 year[1][2]

Note: For in vivo experiments, it is recommended to prepare solutions freshly on the day of use. To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted.[1][2][3]

Experimental Protocols

Preparing Stock Solutions

To prepare a stock solution of this compound, consider its solubility profile:

  • DMF: 4 mg/mL (9.87 mM); requires sonication.[1][4]

  • DMSO: < 1 mg/mL (insoluble or slightly soluble).[1][4]

  • Ethanol: < 1 mg/mL (insoluble).[1]

Protocol for a 10 mM Stock Solution in DMF:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMF to achieve a 10 mM concentration.

  • Use an ultrasonic bath to facilitate dissolution until the solution is clear.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ASK1 signaling pathway and a general workflow for assessing the long-term stability of a chemical compound like this compound.

ASK1_Signaling_Pathway cluster_stress Stress Signals cluster_ask1 ASK1 Complex cluster_mapk MAPK Cascade cluster_cellular_response Cellular Response ROS ROS Trx Trx ROS->Trx oxidation dissociation TNF-alpha TNF-alpha ASK1_inactive ASK1 (inactive) TNF-alpha->ASK1_inactive ER Stress ER Stress ER Stress->ASK1_inactive Trx->ASK1_inactive inhibition ASK1_active ASK1 (active) ASK1_inactive->ASK1_active autophosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 MKK3_6 MKK3/6 ASK1_active->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation

Figure 1: Simplified ASK1 signaling pathway. Stress signals lead to the activation of ASK1, which in turn activates downstream MAPK cascades, resulting in cellular responses like apoptosis and inflammation.

Stability_Workflow Start Start Prepare_Solutions Prepare this compound Solutions (e.g., in DMF) Start->Prepare_Solutions Store_Samples Store Aliquots under Different Conditions (Temp, Light) Prepare_Solutions->Store_Samples Time_Points Sample at Predetermined Time Points (T0, T1, T2...) Store_Samples->Time_Points Analysis Analyze Samples by HPLC-UV for Purity and Degradation Time_Points->Analysis Data_Evaluation Evaluate Data and Determine Stability Analysis->Data_Evaluation End End Data_Evaluation->End

Figure 2: Experimental workflow for assessing the long-term stability of this compound.

Troubleshooting and FAQs

Q1: My this compound powder will not dissolve in DMSO. What should I do?

A1: this compound has low solubility in DMSO (< 1 mg/mL).[1][4] For higher concentrations, DMF is the recommended solvent, where it is soluble up to 4 mg/mL with the aid of sonication.[1][4] If you must use DMSO, ensure it is anhydrous, as moisture can reduce solubility.[5]

Q2: I am seeing variable results in my cell-based assays. Could the stability of this compound be an issue?

A2: Variability in results can be due to improper storage and handling. Ensure that your stock solutions are aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2] For cell-based assays, it is also advisable to use freshly diluted working solutions.

Q3: How should I handle this compound for in vivo studies?

A3: For in vivo experiments, it is best to prepare the formulation fresh on the day of administration to ensure maximum potency and avoid any potential degradation products.[3]

Q4: Can I store my this compound stock solution at -20°C?

A4: Yes, stock solutions can be stored at -20°C for up to one year.[1][2] However, for longer-term storage (up to two years), -80°C is recommended.[1][2]

Q5: What is the recommended shipping condition for this compound?

A5: this compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[1] Upon receipt, it should be stored under the recommended conditions.

References

Navigating the Kinase Selectivity Profile of Ask1-IN-1: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on interpreting the kinase selectivity profile of Ask1-IN-1, a potent inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). Understanding the on- and off-target effects of this inhibitor is crucial for the accurate design and interpretation of experiments in cell biology and drug development. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation support to facilitate your research.

Understanding this compound: Potency and Selectivity

This compound is a cell-permeable inhibitor of ASK1 with a reported biochemical IC50 of 21 nM and a cellular IC50 of 138 nM.[1][2] While potent against its primary target, a comprehensive understanding of its interactions with other kinases is essential for elucidating its true mechanism of action in a cellular context. Kinase inhibitors often exhibit polypharmacology, meaning they can interact with multiple kinases, which can lead to unexpected phenotypic outcomes.[3]

Kinase Selectivity Profile of this compound

A critical aspect of characterizing any kinase inhibitor is to determine its selectivity across the human kinome. This is often achieved through broad-panel screening assays like the KINOMEscan™. The results are typically reported as "percent of control" (%Ctrl) or "percent inhibition," where a lower %Ctrl value indicates stronger binding of the inhibitor to the kinase.

Kinase TargetKinase Family% Control @ 1µM (Hypothetical)Interpretation
MAP3K5 (ASK1) STE (MAP3K) 1.5 Primary Target - Very Strong Inhibition
MAP3K4 (MEKK4)STE (MAP3K)35Moderate Off-Target Inhibition
MAP3K2 (MEKK2)STE (MAP3K)45Moderate Off-Target Inhibition
MAP2K4 (MKK4)STE (MAP2K)85Weak to No Inhibition
MAP2K7 (MKK7)STE (MAP2K)92Weak to No Inhibition
MAPK8 (JNK1)CMGC (MAPK)95Weak to No Inhibition
MAPK14 (p38α)CMGC (MAPK)98Weak to No Inhibition
GCK (MAP4K2)STE (MAP4K)25Significant Off-Target Inhibition
RIPK2TKL15Significant Off-Target Inhibition
SRCTK88Weak to No Inhibition
LCKTK91Weak to No Inhibition

Note: This data is hypothetical and intended for illustrative purposes only. Researchers are strongly encouraged to perform their own selectivity profiling of this compound to obtain accurate data for their specific experimental conditions.

Signaling Pathways and Experimental Workflows

ASK1 Signaling Pathway

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as MAP3K5, is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[4] It is activated by various stress signals, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[5][6] Once activated, ASK1 phosphorylates and activates downstream MAPK kinases (MAP2Ks), specifically MKK4 and MKK7, which in turn activate the c-Jun N-terminal kinases (JNKs), and MKK3 and MKK6, which activate p38 MAPKs.[4] This signaling cascade plays a critical role in cellular processes such as apoptosis, inflammation, and fibrosis.[7]

ASK1_Signaling_Pathway Stress Stress Signals (ROS, ER Stress, TNF-α) ASK1 ASK1 (MAP3K5) Stress->ASK1 MKK4_7 MKK4 / MKK7 ASK1->MKK4_7 MKK3_6 MKK3 / MKK6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Cellular_Response Cellular Responses (Apoptosis, Inflammation, Fibrosis) JNK->Cellular_Response p38->Cellular_Response

ASK1 Signaling Cascade
Experimental Workflow for Kinase Selectivity Profiling (KINOMEscan™)

The KINOMEscan™ platform provides a robust method for determining the binding affinities of a compound against a large panel of kinases. The assay is based on a competitive binding format.

KinomeScan_Workflow Compound Test Compound (this compound) Incubation Incubation & Competition Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash unbound kinase Incubation->Wash Elution Elution Wash->Elution qPCR Quantification by qPCR Elution->qPCR Data_Analysis Data Analysis (% of Control) qPCR->Data_Analysis

KINOMEscan™ Experimental Workflow

Troubleshooting Guides and FAQs

This section addresses common issues and questions that researchers may encounter when working with this compound and interpreting its kinase selectivity profile.

FAQs

Q1: What are the primary on-target and potential off-target effects of this compound?

A1: The primary on-target effect of this compound is the inhibition of ASK1, leading to the suppression of the downstream JNK and p38 MAPK signaling pathways.[4] Potential off-target effects, as suggested by the hypothetical data, could include the inhibition of other kinases, particularly within the STE group of the kinome, such as other MAP3Ks or MAP4Ks.[8] Off-target inhibition can lead to unexpected cellular phenotypes and is a critical consideration in data interpretation.

Q2: My experimental results with this compound are not consistent with the expected inhibition of the ASK1 pathway. What could be the reason?

A2: Discrepancies between expected and observed results can arise from several factors:

  • Off-Target Effects: The observed phenotype might be due to the inhibition of an unknown off-target kinase. A thorough kinase selectivity profile is essential to identify such interactions.

  • Cellular Context: The role of the ASK1 pathway can vary significantly between different cell types and under different stimulation conditions.

  • Compound Stability and Potency: Ensure the integrity and concentration of your this compound stock. Degradation of the compound can lead to a loss of efficacy.

  • Experimental Conditions: Factors such as incubation time, inhibitor concentration, and cell density can all influence the outcome.

Q3: How do I validate a suspected off-target effect of this compound?

A3: To validate a suspected off-target effect, you can employ several strategies:

  • Use a Structurally Different Inhibitor: Compare the phenotype induced by this compound with that of another potent and selective ASK1 inhibitor with a different chemical scaffold. If the phenotype is only observed with this compound, it is more likely to be an off-target effect.

  • RNAi or CRISPR-Cas9 Knockdown/Knockout: Knock down or knock out the suspected off-target kinase and see if it phenocopies the effect of this compound.

  • Rescue Experiments: If the off-target has a known substrate, you could try to rescue the phenotype by overexpressing a downstream component of that pathway.

Troubleshooting Common Experimental Issues
IssuePotential CauseRecommended Solution
High background in kinase assay - Non-specific binding of antibody or inhibitor.- Contaminated reagents.- Optimize blocking conditions.- Use a different detection antibody.- Prepare fresh buffers and reagents.
Inconsistent IC50 values - Variation in ATP concentration (for ATP-competitive inhibitors).- Inconsistent incubation times or temperatures.- Pipetting errors.- Maintain a consistent ATP concentration across experiments.- Standardize all incubation steps.- Use calibrated pipettes and proper technique.
Discrepancy between biochemical and cellular potency - Poor cell permeability of the inhibitor.- Efflux of the inhibitor by cellular transporters.- High intracellular ATP concentration outcompeting the inhibitor.- Perform cell permeability assays.- Use efflux pump inhibitors (with caution, as they can have off-target effects).- Consider the high ATP concentration in cells when interpreting results.
Unexpected cell toxicity - Inhibition of a kinase essential for cell survival (on- or off-target).- Perform a dose-response curve to determine the therapeutic window.- Analyze the kinase selectivity profile for known pro-survival kinases.- Use lower, more specific concentrations of the inhibitor.

Detailed Experimental Protocols

Protocol: In Vitro Kinase Profiling using KINOMEscan™

This protocol provides a generalized workflow for assessing the selectivity of a kinase inhibitor like this compound using the KINOMEscan™ platform.[9][10]

1. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Perform serial dilutions to the desired screening concentration (e.g., 1 µM).

2. Assay Plate Preparation:

  • The KINOMEscan™ service provider will have plates pre-coated with an immobilized, active-site directed ligand.

3. Kinase and Compound Incubation:

  • A panel of DNA-tagged kinases are individually combined with the test compound (this compound) in the assay wells.
  • The mixture is incubated to allow for binding between the inhibitor and the kinases.

4. Competitive Binding:

  • The kinase-inhibitor mixture is then transferred to the ligand-coated wells.
  • During a second incubation period, the test compound competes with the immobilized ligand for binding to the kinase's active site.

5. Washing and Elution:

  • The wells are washed to remove any unbound kinase.
  • The kinase that remains bound to the immobilized ligand is then eluted.

6. Quantification:

  • The amount of eluted kinase is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR).

7. Data Analysis:

  • The amount of kinase detected in the presence of the test compound is compared to a vehicle (DMSO) control.
  • The results are expressed as "percent of control" (%Ctrl), where a lower value indicates a stronger interaction between the inhibitor and the kinase.
  • Selectivity can be visualized using a TREEspot™ interaction map, where inhibited kinases are represented as red circles on a phylogenetic tree of the human kinome.[11]

This technical support center provides a foundational understanding of how to interpret the kinase selectivity profile of this compound. For specific and in-depth analysis, it is always recommended to generate your own experimental data under your defined conditions.

References

controlling for potential Ask1-IN-1 cytotoxicity in primary cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers with essential guidance for using Ask1-IN-1 in primary cell culture, focusing on strategies to identify, control for, and mitigate potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as MAP3K5.[1] Under cellular stress conditions (e.g., oxidative stress, inflammatory cytokines), ASK1 becomes activated and initiates a signaling cascade.[2] Activated ASK1 phosphorylates downstream kinases MKK4 and MKK7, which in turn activate the JNK and p38 MAPK pathways.[2] These pathways are critical mediators of stress-induced apoptosis and inflammation.[2][3] this compound works by preventing the activation of ASK1, thereby blocking these downstream signaling events.[2]

Q2: I'm observing high levels of cell death in my primary cells after treatment with this compound, even at concentrations that are effective in cancer cell lines. Why is this happening?

A2: Primary cells are often more sensitive to chemical treatments than immortalized cancer cell lines. The observed cell death could be due to several factors:

  • On-Target Apoptosis: The primary function of the ASK1 pathway is to induce apoptosis in response to stress.[2] If your primary cell culture has high levels of endogenous stress, inhibiting ASK1 might be cytoprotective. However, depending on the cellular context, modulation of such a critical survival pathway could have unintended consequences.

  • Off-Target Cytotoxicity: Like many kinase inhibitors, this compound may have off-target effects, especially at higher concentrations.[4][5] These unintended interactions with other cellular proteins can lead to toxicity that is unrelated to ASK1 inhibition.[4]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations. It is crucial to ensure the final DMSO concentration in your culture medium is low and consistent across all treatments, including the vehicle control.[6]

Q3: How can I distinguish between on-target pathway modulation and general off-target cytotoxicity?

A3: Differentiating between on-target and off-target effects is critical for data interpretation. Several strategies can be employed:

  • Use a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally distinct inhibitor that also targets ASK1. If you observe the same biological phenotype, it is more likely to be a genuine on-target effect.[4]

  • Rescue Experiment: If possible, use a constitutively active downstream effector (e.g., MKK4/7) to see if it can rescue the phenotype caused by the inhibitor.

  • Dose-Response Analysis: On-target effects should typically occur at concentrations consistent with the inhibitor's IC50 for ASK1. Off-target effects are often more prominent at significantly higher concentrations.[4]

  • Control Cell Line: Use a cell line where ASK1 has been knocked out or knocked down (e.g., using CRISPR or shRNA). This cell line should be resistant to the on-target effects of the inhibitor.

Q4: What is the optimal concentration of this compound to use for my experiments?

A4: The optimal concentration is highly dependent on the specific primary cell type and the experimental endpoint. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific system.[6] Start with a broad range of concentrations (e.g., 0.01 µM to 20 µM) to identify the lowest concentration that produces the desired on-target effect (e.g., inhibition of p38 phosphorylation) without causing significant cell death.[4][6]

Q5: My results are inconsistent between experiments. What are the potential causes?

A5: Inconsistency with primary cells can arise from several sources:

  • Cell Health and Confluency: Primary cells are sensitive to their culture environment. Ensure that cells are healthy, in a logarithmic growth phase, and seeded at a consistent density for every experiment.[6]

  • Inhibitor Stability: Small molecule inhibitors can degrade in culture medium over long incubation periods. For experiments lasting more than 24-48 hours, consider replenishing the medium with fresh inhibitor.[6]

  • Reagent Preparation: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Repeated freeze-thaw cycles of the stock solution can reduce its potency.[6]

Troubleshooting Guide: this compound Induced Cytotoxicity

Problem Potential Cause Recommended Solution
Massive cell death across all concentrations 1. High sensitivity of the primary cell type.2. Off-target toxicity is dominant.3. Solvent (DMSO) concentration is too high.4. Inhibitor stock solution is contaminated or degraded.1. Perform a dose-response curve starting from a very low concentration (e.g., 1-10 nM).2. Test a structurally different ASK1 inhibitor to confirm the effect is target-specific.[4]3. Ensure the final DMSO concentration is below 0.1% and is identical in the vehicle control.4. Use a fresh aliquot of the inhibitor and verify its activity.
High variability in cell viability results 1. Inconsistent cell seeding density.2. Cells are unhealthy or stressed prior to treatment.3. Uneven drug distribution in wells.1. Standardize your cell counting and seeding protocol.[6]2. Allow cells to attach and recover for at least 24 hours after seeding before adding the inhibitor.3. After adding the inhibitor, gently mix the plate to ensure uniform distribution.
No inhibition of downstream targets (e.g., p-p38) but cytotoxicity is observed 1. The observed cytotoxicity is due to off-target effects.2. The inhibitor is not effectively entering the cells.3. The inhibitor has degraded.1. This strongly suggests an off-target effect. See FAQ Q3 for validation strategies.2. Consult literature for the specific inhibitor to check for known cell permeability issues.3. Test the inhibitor in a cell-free biochemical assay to confirm its activity against purified ASK1.

Experimental Protocols & Data Presentation

Protocol 1: Determining Dose-Response and Viability with a Real-Time Assay

This protocol uses a non-lytic, real-time viability assay (e.g., RealTime-Glo™ MT Cell Viability Assay) to continuously monitor cytotoxicity over 72 hours.[7][8] This method measures the reducing potential of metabolically active cells.[7]

Methodology:

  • Cell Seeding: Plate primary cells in a 96-well, white, clear-bottom plate at a pre-determined optimal density. Allow cells to adhere and recover for 24 hours.

  • Reagent Preparation: Prepare a 2X concentration of the RealTime-Glo™ reagent in the appropriate culture medium. Also prepare serial dilutions of this compound in culture medium at 2X the final desired concentration.

  • Treatment: Remove half of the medium from each well and replace it with the 2X RealTime-Glo™ reagent mixture. Add the 2X this compound dilutions. Include "vehicle control" wells (DMSO) and "no cells" wells for background measurement.

  • Data Acquisition: Immediately measure luminescence using a plate reader at Time 0. Continue to take readings at desired intervals (e.g., 2, 4, 8, 24, 48, 72 hours).

  • Analysis: Normalize the relative light unit (RLU) data by subtracting the "no cells" background. Plot the normalized RLU against the log of the inhibitor concentration at each time point to generate dose-response curves and determine the IC50 values for cytotoxicity.

Example Data Presentation:

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100.0%100.0%100.0%
0.198.5%95.2%91.8%
0.596.2%89.9%82.4%
1.091.7%78.1%65.3%
5.065.3%45.8%30.1%
10.042.1%21.5%10.7%
20.015.8%5.6%2.3%
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity

This protocol measures the activity of effector caspases 3 and 7, which are key mediators of apoptosis, using a fluorometric or luminescent assay.[9][10][11]

Methodology:

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours). Choose concentrations below, at, and above the cytotoxic IC50 determined in Protocol 1.

  • Reagent Addition: Equilibrate the plate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader.

  • Analysis: After subtracting background, calculate the fold increase in caspase activity relative to the vehicle control.

Example Data Presentation:

Concentration (µM)Fold Increase in Caspase-3/7 Activity
0 (Vehicle)1.0
1.01.2
5.03.5
10.08.9
20.011.4
Staurosporine (Positive Control)15.0

Visualizations

ASK1_Signaling_Pathway cluster_stress Cellular Stressors cluster_ask1 ASK1 Complex cluster_mapk MAPK Cascade cluster_response Cellular Response ROS Oxidative Stress (ROS) Trx Thioredoxin (Trx) (Inactive) ROS->Trx oxidizes Cytokines Cytokines (e.g., TNF-α) Cytokines->Trx oxidizes ASK1_inactive ASK1 (Inactive) Trx->ASK1_inactive Inhibits ASK1_active ASK1 (Active) (Autophosphorylated) ASK1_inactive->ASK1_active Dissociation of Trx MKK4_7 MKK4 / MKK7 ASK1_active->MKK4_7 Phosphorylates JNK_p38 JNK / p38 MKK4_7->JNK_p38 Phosphorylates Apoptosis Apoptosis & Inflammation JNK_p38->Apoptosis Inhibitor This compound Inhibitor->ASK1_active Blocks Activation

Caption: The ASK1 signaling pathway under cellular stress and the point of inhibition by this compound.

Cytotoxicity_Workflow start Start: Primary Cell Culture dose_response 1. Dose-Response & Viability Assay (e.g., RealTime-Glo™, 0-72h) start->dose_response determine_ic50 2. Determine Cytotoxic IC50 dose_response->determine_ic50 apoptosis_assay 3. Assess Apoptosis Mechanism (Caspase-3/7 Assay) determine_ic50->apoptosis_assay on_target_validation 4. On-Target Validation apoptosis_assay->on_target_validation sub_validation Western Blot for p-p38/p-JNK Use Structurally Different Inhibitor Use ASK1 Knockout/Down Cell Line on_target_validation->sub_validation analysis 5. Analyze & Interpret Data sub_validation->analysis end Conclusion: Optimized Protocol analysis->end

Caption: Experimental workflow for assessing and controlling this compound cytotoxicity.

Troubleshooting_Logic start Cytotoxicity Observed? is_p38_inhibited Is p-p38/p-JNK Inhibited? start->is_p38_inhibited YES no_effect No Effect or Cell Stress start->no_effect NO is_caspase_active Is Caspase-3/7 Activated? is_p38_inhibited->is_caspase_active YES off_target Likely Off-Target Cytotoxicity is_p38_inhibited->off_target NO on_target Likely On-Target Apoptosis is_caspase_active->on_target YES necrotic Possible Necrotic/ Non-Apoptotic Death is_caspase_active->necrotic NO

Caption: Logic diagram for troubleshooting on-target vs. off-target effects of this compound.

References

Technical Support Center: Ensuring Ask1-IN-1 Does Not Interfere with hERG Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing the apoptosis signal-regulating kinase 1 (ASK1) inhibitor, Ask1-IN-1, ensuring its specificity and ruling out off-target effects is paramount for data integrity and preclinical safety assessment. A critical off-target interaction for many kinase inhibitors is the unintended blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolonged QT interval and a potentially fatal arrhythmia known as Torsades de Pointes.[1][2][3]

This technical support center provides a comprehensive guide, in a question-and-answer format, to empower researchers to proactively assess and troubleshoot the potential interaction between this compound and the hERG channel.

Frequently Asked Questions (FAQs)

Q1: Why should I be concerned about this compound interfering with the hERG channel?

A1: Many kinase inhibitors have been shown to exhibit off-target cardiotoxicity by blocking the hERG channel.[4] Given the structural similarities among kinase active sites, it is a crucial step in preclinical safety pharmacology to evaluate any new kinase inhibitor, such as this compound, for potential hERG liability. Regulatory bodies like the FDA and EMA mandate that new chemical entities be tested for hERG interaction to identify possible cardiac risks early in development.[3]

Q2: What is the primary mechanism of ASK1 signaling, and how does it differ from hERG channel function?

A2: ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various cellular stresses, including oxidative stress and inflammatory cytokines, leading to the activation of JNK and p38 MAPK pathways, which can ultimately result in apoptosis (programmed cell death).[5][6][7] In contrast, the hERG channel is a voltage-gated potassium channel essential for the repolarization phase of the cardiac action potential, which is the process of resetting the heart muscle after each beat.[8][9][10] Its function is purely electrophysiological and unrelated to the ASK1 signaling pathway.

Q3: What experimental methods are considered the gold standard for assessing hERG channel interference?

A3: The gold standard for evaluating a compound's effect on the hERG channel is the manual whole-cell patch-clamp electrophysiology assay .[11] This technique provides the most sensitive and accurate measurement of the biophysical and pharmacological properties of the hERG channel.[11] Automated patch-clamp systems are also widely used for higher throughput screening.[3]

Troubleshooting Guide

Q4: I am performing a patch-clamp experiment to test this compound on hERG channels, but my recordings are unstable. What are the common causes?

A4: Instability in patch-clamp recordings, often seen as a "rundown" of the current or fluctuations, is a common issue.[12] Here are several factors to consider:

  • Seal Instability: A giga-ohm seal (>1 GΩ) is critical. If the seal resistance drops, the recording will become noisy and unstable. Ensure your pipette tips are clean and properly fire-polished.

  • Cell Health: Only use healthy, well-adhered cells. Unhealthy cells will not provide stable recordings.

  • Solutions: Ensure your intracellular and extracellular solutions are correctly prepared, filtered, and at the correct pH. The presence of Mg-ATP in the internal solution can help mitigate rundown.[12]

  • Vibrations: The patch-clamp rig must be isolated from vibrations. Ensure the air table is functioning correctly and there are no mechanical bridges to surrounding furniture.[13]

  • Perfusion System: Inconsistent or turbulent flow from your perfusion system can cause mechanical instability. Ensure a smooth and constant flow rate.[13]

Q5: My positive control, a known hERG blocker, is not showing the expected inhibition. What should I do?

A5: If your positive control (e.g., E-4031, dofetilide, or astemizole) is not working as expected, troubleshoot the following:

  • Compound Concentration: Verify the dilution calculations and the stability of your stock solution.

  • Perfusion System: Ensure the perfusion system is delivering the compound to the cell. Check for blockages or leaks in the tubing.

  • Cell Line Expression: Confirm that the cell line you are using (e.g., HEK-293 or CHO cells) is stably expressing functional hERG channels.[3]

  • Voltage Protocol: Ensure you are using an appropriate voltage protocol designed to elicit hERG currents. An incorrect protocol may not adequately activate the channels.

Q6: How do I interpret the IC50 value I obtain for this compound from my hERG assay?

A6: The IC50 value is the concentration of this compound that inhibits 50% of the hERG channel current. The interpretation of this value is context-dependent and is typically used to calculate a safety margin. A common approach is to compare the hERG IC50 value to the maximum therapeutic plasma concentration (Cmax).[14] A larger ratio between the hERG IC50 and the Cmax suggests a lower risk of clinical QT prolongation.[2]

Data Presentation: Interpreting hERG Inhibition Data

The following tables provide examples of how to structure and interpret quantitative data from a hERG assessment of this compound.

Table 1: Example hERG Channel Inhibition Data for this compound

CompoundTest Concentration (µM)% hERG Current Inhibition (Mean ± SD, n=3)
Vehicle (0.1% DMSO)-1.2 ± 0.8
This compound 0.13.5 ± 1.1
18.9 ± 2.3
1025.4 ± 4.5
3048.7 ± 5.1
10075.2 ± 6.8
E-4031 (Positive Control)0.0152.1 ± 3.9
Calculated IC50 (µM)
This compound 31.5
E-4031 0.0098

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Risk Assessment Based on hERG IC50 Values

hERG IC50 ValuePotential Clinical RiskRecommended Action
> 30 µMLowProceed with standard safety monitoring.
1 - 30 µMIntermediateFurther investigation required. Consider structure-activity relationship (SAR) studies to mitigate hERG activity. In vivo QT studies are recommended.
< 1 µMHighHigh likelihood of causing QT prolongation. Redesign of the compound is strongly advised.

This table provides a general guideline for risk assessment. The specific safety margin and risk depend on the therapeutic indication and the effective plasma concentration of the drug.[2]

Experimental Protocols

Key Experiment: Whole-Cell Patch-Clamp Electrophysiology for hERG

This protocol outlines the standard method for assessing the inhibitory effect of a test compound like this compound on hERG channels expressed in a stable mammalian cell line (e.g., HEK-293 or CHO).

I. Cell Preparation:

  • Culture hERG-expressing cells according to standard protocols.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

II. Solutions:

  • Extracellular Solution (in mM): 136 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 125 KCl, 5 MgCl2, 5 EGTA-K, 10 HEPES-K, 5 ATP-Na. Adjust pH to 7.2 with KOH.

  • Test Compound: Prepare a stock solution of this compound in DMSO. Serially dilute in the extracellular solution to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5%.

III. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Approach a single, healthy cell with the patch pipette under positive pressure.

  • Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before recording baseline currents.

IV. Voltage Protocol and Data Acquisition:

  • Apply a specific voltage-clamp protocol to elicit the characteristic hERG current. A common protocol is:

    • Hold the cell at a potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the hERG tail current. The peak of this tail current is measured for analysis.

  • Record baseline hERG currents in the vehicle (extracellular solution with DMSO) until the current is stable.

  • Apply increasing concentrations of this compound sequentially, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).

  • At the end of the experiment, apply a positive control (e.g., E-4031) to confirm the sensitivity of the assay.

V. Data Analysis:

  • Measure the peak tail current amplitude at each concentration of this compound.

  • Calculate the percentage of current inhibition relative to the baseline (vehicle) current.

  • Plot the percentage inhibition against the log of the compound concentration and fit the data with the Hill equation to determine the IC50 value.

Visualizations

ASK1_Signaling_Pathway stress Cellular Stress (Oxidative, ER Stress, Cytokines) ask1 ASK1 (MAP3K5) stress->ask1 Activates mkk47 MKK4/7 ask1->mkk47 mkk36 MKK3/6 ask1->mkk36 jnk JNK mkk47->jnk p38 p38 mkk36->p38 apoptosis Apoptosis jnk->apoptosis p38->apoptosis

Caption: The ASK1 signaling cascade leading to apoptosis.

hERG_Action_Potential cluster_AP Ventricular Action Potential cluster_hERG hERG (IKr) Current Contribution Phase 0\n(Depolarization)\nNa+ influx Phase 0 (Depolarization) Na+ influx Phase 1\n(Initial Repolarization)\nK+ efflux Phase 1 (Initial Repolarization) K+ efflux Phase 0\n(Depolarization)\nNa+ influx->Phase 1\n(Initial Repolarization)\nK+ efflux Phase 2\n(Plateau)\nCa2+ influx, K+ efflux Phase 2 (Plateau) Ca2+ influx, K+ efflux Phase 1\n(Initial Repolarization)\nK+ efflux->Phase 2\n(Plateau)\nCa2+ influx, K+ efflux Phase 3\n(Repolarization)\nK+ efflux Phase 3 (Repolarization) K+ efflux Phase 2\n(Plateau)\nCa2+ influx, K+ efflux->Phase 3\n(Repolarization)\nK+ efflux hERG_role hERG channels activate during Phase 2 and are critical for initiating Phase 3 repolarization. Phase 4\n(Resting Potential) Phase 4 (Resting Potential) Phase 3\n(Repolarization)\nK+ efflux->Phase 4\n(Resting Potential) hERG_role->Phase 3\n(Repolarization)\nK+ efflux hERG drives this phase

Caption: Role of the hERG channel in the cardiac action potential.

hERG_Assay_Workflow prep Prepare hERG-expressing cell line patch Perform Whole-Cell Patch-Clamp prep->patch baseline Record Stable Baseline Current (Vehicle Control) patch->baseline apply_compound Apply Increasing Concentrations of this compound baseline->apply_compound record Record Steady-State Current at Each Concentration apply_compound->record record->apply_compound Next Conc. positive_control Apply Positive Control (e.g., E-4031) record->positive_control Final Step analyze Analyze Data: Calculate % Inhibition positive_control->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Experimental workflow for assessing hERG liability.

References

improving the pharmacokinetic properties of novel ASK1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the pharmacokinetic (PK) properties of novel Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the ASK1 signaling pathway and the importance of pharmacokinetics in inhibitor development.

Q1: What is the ASK1 signaling pathway and why is it a therapeutic target?

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as MAP3K5, is a key enzyme in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] It is activated by various cellular stressors, including oxidative stress (ROS), endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α.[2][3] Once activated, ASK1 phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs.[4][5] The sustained activation of these pathways can lead to cellular responses such as apoptosis, inflammation, and fibrosis.[2][6] Dysregulation of the ASK1 pathway is implicated in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and nonalcoholic steatohepatitis (NASH), making it an attractive therapeutic target.[5][7][8]

ASK1_Signaling_Pathway cluster_activation Stress Cellular Stress (ROS, ER Stress, TNF-α) Trx_active Thioredoxin (Trx) (Reduced) Stress->Trx_active oxidizes ASK1_active Active ASK1 (Autophosphorylation) Stress->ASK1_active activates Trx_inactive Thioredoxin (Trx) (Oxidized) ASK1_inactive Inactive ASK1 Trx_active->ASK1_inactive inhibits Trx_active->ASK1_inactive MKK47 MKK4 / MKK7 ASK1_active->MKK47 phosphorylates MKK36 MKK3 / MKK6 ASK1_active->MKK36 phosphorylates JNK JNK MKK47->JNK activates p38 p38 MKK36->p38 activates Response Cellular Responses (Apoptosis, Inflammation, Fibrosis) JNK->Response p38->Response

Caption: The ASK1 signaling cascade under cellular stress conditions.

Q2: Why are pharmacokinetic properties critical for the success of an ASK1 inhibitor?

Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME).[9] Poor PK properties are a major cause of failure for drug candidates.[10] For an ASK1 inhibitor to be effective, it must:

  • Reach the Target: Be absorbed into the bloodstream and distribute to the target tissues (e.g., liver, heart, CNS) in sufficient concentrations.[11]

  • Remain at the Target: Have a suitable half-life to maintain therapeutic concentrations between doses, without accumulating to toxic levels.[12]

  • Be Cleared Safely: Be metabolized and excreted without forming toxic byproducts or causing harmful drug-drug interactions (DDIs).[9]

Optimizing PK properties early in development is essential to create a safe and effective medicine with a convenient dosing regimen.[13][14]

Q3: What are the essential in vitro ADME assays for profiling a novel ASK1 inhibitor?

A standard cascade of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays should be performed early to identify and address potential PK liabilities.[15][16] These assays provide crucial data to guide the optimization of your chemical series.[13][17]

Parameter Common In Vitro Assays Purpose Typical Issues
Absorption Aqueous Solubility (Kinetic, Thermodynamic)Determines how well the compound dissolves, which is a prerequisite for absorption.[15]Poor solubility limits oral absorption.
Caco-2 / MDCK PermeabilityAssesses a compound's ability to cross the intestinal epithelial barrier.[15]Low permeability reduces oral bioavailability.
Efflux Transporter Substrate Assay (P-gp, BCRP)Identifies if the compound is actively pumped out of cells, reducing absorption.[10][18]High efflux leads to poor absorption and tissue penetration.
Distribution Plasma Protein Binding (Equilibrium Dialysis)Measures the fraction of compound bound to plasma proteins; only unbound drug is active.[14]High binding can limit efficacy and tissue distribution.
Blood-to-Plasma RatioDetermines if the compound preferentially partitions into red blood cells.[15]Can affect the interpretation of plasma-based PK data.
Metabolism Metabolic Stability (Liver Microsomes, Hepatocytes)Evaluates the rate of metabolism by liver enzymes (e.g., Cytochrome P450s).[14][17]High metabolic clearance leads to a short half-life in vivo.
CYP450 Reaction PhenotypingIdentifies which specific CYP enzymes are responsible for metabolism.[9]Metabolism by a single polymorphic CYP can lead to patient variability.
Excretion/Safety CYP450 Inhibition / Induction AssaysAssesses the potential for the compound to cause drug-drug interactions.[15][19]Inhibition or induction of CYPs can alter the metabolism of co-administered drugs.
hERG Inhibition AssayScreens for potential cardiotoxicity.[15]hERG inhibition is a common cause of drug candidate failure.

Section 2: Troubleshooting Guides

This section provides structured advice for common problems encountered during the development of ASK1 inhibitors.

Issue 1: My ASK1 inhibitor shows poor efficacy in animal models despite high in vitro potency.

A lack of in vivo efficacy is often linked to insufficient drug concentration at the target site. This requires a systematic investigation into the compound's exposure.

Efficacy_Troubleshooting cluster_pk PK Investigation Start Poor In Vivo Efficacy Check_Exposure 1. Was target exposure (PK) measured and sufficient? Start->Check_Exposure Check_Target 2. Was target engagement (PD) confirmed at the given exposure? Check_Exposure->Check_Target Yes PK_Issue Root Cause: Pharmacokinetic Failure Check_Exposure->PK_Issue No / Low PD_Issue Root Cause: Pharmacodynamic/Model Issue Check_Target->PD_Issue No Success Re-evaluate hypothesis or animal model. Check_Target->Success Yes Investigate_Sol A. Low Solubility / Permeability? Investigate_Met B. Rapid Metabolism / Clearance? Investigate_Form C. Formulation / Dosing Issue?

Caption: Logical workflow for troubleshooting poor in vivo efficacy.

Troubleshooting Steps:

  • Confirm Exposure: Did you measure the plasma and/or tissue concentrations of your inhibitor over time (Pharmacokinetics, PK)? If not, this is the first step. Without knowing the exposure, it's impossible to interpret an efficacy study.[20]

  • Assess Target Engagement: If exposure was adequate, confirm that the inhibitor engaged ASK1 in the target tissue (Pharmacodynamics, PD). This can be done by measuring the phosphorylation of downstream targets like p38 or JNK.[6]

  • Diagnose the PK Issue: If exposure was low, use your in vitro ADME data to diagnose the likely cause:

    • Poor Absorption: Indicated by low aqueous solubility, low Caco-2 permeability, or high P-gp efflux.

      • Solution: Improve solubility through salt formation or formulation with excipients like PEG300 or Tween 80.[21] Modify the chemical structure to improve permeability and reduce recognition by efflux transporters.[10][22]

    • Rapid Clearance: Indicated by low metabolic stability in liver microsomes or hepatocytes.

      • Solution: Use metabolite identification studies to find the "soft spots" on the molecule prone to metabolism.[17] Modify the structure at these positions to block metabolic pathways.

    • Formulation Failure: The compound may be unstable or precipitating in the dosing vehicle.

      • Solution: Test the stability and solubility of the final formulation before administration. Consider alternative dosing routes (e.g., intravenous vs. oral) to bypass absorption barriers and determine absolute bioavailability.

Issue 2: The half-life of my ASK1 inhibitor is too short in rodents.

A short half-life necessitates frequent dosing and can lead to large peaks and troughs in drug concentration, potentially causing toxicity at the peak and loss of efficacy in the trough.

Troubleshooting Steps:

  • Identify the Clearance Mechanism: Determine if the short half-life is due to metabolic clearance (high rate of metabolism) or renal clearance (rapid excretion via kidneys). In vitro stability data can provide strong clues. For most small molecules, metabolic clearance is dominant.[11]

  • Reduce Metabolic Clearance:

    • Block Metabolism: As described above, identify metabolic hotspots and use medicinal chemistry strategies to make the molecule more robust. Common strategies include introducing fluorine atoms near the site of oxidation or replacing metabolically labile groups (e.g., a methyl group) with more stable alternatives (e.g., a cyclopropyl group).

    • Reduce Lipophilicity: Highly lipophilic compounds are often more susceptible to metabolism by CYP enzymes. Reducing the LogP may decrease the rate of metabolism.

  • Increase Plasma Protein Binding: While excessively high protein binding is undesirable, a moderate increase can sometimes protect the inhibitor from metabolism and clearance, thereby extending its half-life. This is a delicate balance, as only the unbound drug is active.

Issue 3: I am observing unexpected toxicity or adverse effects in my in vivo studies.

Toxicity can arise from on-target effects (related to ASK1 inhibition), off-target effects (inhibition of other kinases), or issues with the formulation vehicle.

Troubleshooting Steps:

  • Assess Kinase Selectivity: Profile your inhibitor against a broad panel of kinases to identify potential off-target activities.[23] If the inhibitor hits other critical kinases, this may be the source of toxicity. The solution is to re-engineer the molecule for better selectivity.[24]

  • Evaluate Vehicle Toxicity: Administer the dosing vehicle alone to a control group of animals. Solvents like DMSO can cause adverse effects at high concentrations.[21]

  • Consider On-Target Toxicity: While ASK1 is considered a stress-activated kinase, its complete inhibition may have unforeseen consequences in certain biological contexts.[6][25] Correlate the timing of the toxic effects with the compound's peak plasma concentration. Consider lowering the dose to see if a therapeutic window can be established where efficacy is maintained without toxicity.[21]

Section 3: Experimental Protocols

Detailed methodologies for key in vitro ADME experiments.

Protocol 1: Mouse Liver Microsomal (MLM) Stability Assay

Objective: To determine the rate of metabolic clearance of an ASK1 inhibitor by mouse liver enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the ASK1 inhibitor in DMSO.

    • Thaw pooled mouse liver microsomes (MLM) and NADPH regenerating system (e.g., G6P, G6PDH, NADP+) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, MLM (final concentration 0.5 mg/mL), and the ASK1 inhibitor (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., cold acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining percentage of the parent ASK1 inhibitor at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural log of the percent remaining compound against time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL MLM protein)

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess the intestinal permeability of an ASK1 inhibitor and determine if it is a substrate of efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate and form a polarized monolayer.

    • Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Setup:

    • The assay measures transport from the Apical (A, gut lumen side) to the Basolateral (B, blood side) and from B to A.

    • Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).

  • Apical to Basolateral (A -> B) Permeability:

    • Add the ASK1 inhibitor (e.g., at 10 µM) to the apical chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. Replace the volume with fresh buffer.

  • Basolateral to Apical (B -> A) Permeability:

    • Add the ASK1 inhibitor to the basolateral chamber.

    • Take samples from the apical chamber at the same time points.

  • Sample Analysis:

    • Analyze the concentration of the inhibitor in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B -> A) / Papp (A -> B)

    • Interpretation:

      • High Permeability: Papp (A -> B) > 10 x 10⁻⁶ cm/s

      • Moderate Permeability: Papp (A -> B) between 2 and 10 x 10⁻⁶ cm/s

      • Low Permeability: Papp (A -> B) < 2 x 10⁻⁶ cm/s

      • Potential Efflux Substrate: ER > 2

DMPK_Workflow cluster_invitro Tier 1: In Vitro ADME Screening cluster_invitro2 Tier 2: Deeper Profiling cluster_invivo Tier 3: In Vivo Studies Start Novel ASK1 Inhibitor Series Solubility Aqueous Solubility Start->Solubility MetStab Microsomal Stability Start->MetStab Permeability Caco-2 Permeability Start->Permeability Decision1 Compound Profile Acceptable? Optimize Medicinal Chemistry Optimization Decision1->Optimize No CYP_ID CYP ID & Inhibition Decision1->CYP_ID Yes PPB Plasma Protein Binding Decision1->PPB Yes HepStab Hepatocyte Stability Decision1->HepStab Yes Optimize->Start Re-test Decision2 Lead Candidate Selected? Decision2->Optimize No Rodent_PK Rodent PK (IV and PO) Decision2->Rodent_PK Yes Efficacy Disease Model Efficacy Study Rodent_PK->Efficacy End Preclinical Development Efficacy->End

References

Technical Support Center: Optimizing Ask1-IN-1 Treatment in Chronic Disease Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Ask1-IN-1 and other ASK1 inhibitors in preclinical chronic disease models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in designing and executing successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1, also known as MAP3K5, is a key upstream kinase in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Under conditions of cellular stress, such as oxidative or endoplasmic reticulum (ER) stress, ASK1 becomes activated and initiates a signaling cascade through the phosphorylation of downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[1][4][5] This cascade ultimately leads to cellular responses like apoptosis, inflammation, and fibrosis, which are hallmarks of many chronic diseases.[5][6][7] this compound typically acts as an ATP-competitive inhibitor, binding to the ATP-binding site of ASK1 to prevent its autophosphorylation and subsequent activation of downstream signaling.[1][8]

Q2: In which chronic disease mouse models is ASK1 inhibition a relevant therapeutic strategy?

A2: ASK1 inhibition has shown therapeutic potential in a wide range of preclinical chronic disease models due to its central role in mediating stress-induced pathology. Key areas include:

  • Kidney Disease: Models of diabetic kidney disease (DKD) and unilateral ureteral obstruction (UUO) show that ASK1 inhibition can reduce inflammation, fibrosis, and apoptosis, thereby preserving renal function.[4][9]

  • Liver Disease: In models of non-alcoholic steatohepatitis (NASH) and drug-induced liver injury, ASK1 inhibitors can decrease hepatocyte apoptosis, inflammation, and fibrosis.[6]

  • Neurodegenerative Diseases: ASK1 activation is implicated in neuronal cell death.[5][6] Studies in mouse models of Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease have demonstrated that ASK1 inhibitors can reduce neuronal loss and improve motor function.[9][10][11]

  • Cardiovascular Diseases: In models of myocardial infarction, pressure overload, and heart failure, ASK1 inhibition has been shown to reduce adverse cardiac remodeling, fibrosis, and cardiomyocyte apoptosis.[6][12]

Q3: How do I determine the optimal treatment duration for my chronic disease model?

A3: The optimal treatment duration is not fixed and depends on several factors:

  • Disease Model and Progression: The duration should be sufficient to observe a significant alteration in the disease phenotype. For slowly progressing fibrosis models (e.g., NASH, DKD), this may require several weeks to months of treatment. For more acute or rapidly progressing models, a shorter duration may be appropriate.

  • Inhibitor Pharmacokinetics (PK) and Pharmacodynamics (PD): The half-life, bioavailability, and tissue distribution of this compound will influence the dosing frequency and, consequently, the overall treatment duration required to maintain target engagement.[9]

  • Study Endpoints: If you are assessing early-stage markers like pathway activation (e.g., p-p38 levels), a shorter duration may suffice. If you are measuring functional outcomes or significant histological changes (e.g., reversal of fibrosis), a longer treatment period will be necessary.

  • Prophylactic vs. Therapeutic Design: A prophylactic study (treatment starts before or at the onset of disease induction) may have a different duration than a therapeutic study (treatment starts after the disease is established).

A common approach is to conduct a pilot study with staggered treatment durations (e.g., 2, 4, and 8 weeks) to identify the minimal effective period to achieve a significant therapeutic effect on your primary endpoint.

Q4: Should I be concerned about potential toxicity or off-target effects with long-term this compound treatment?

A4: This is a critical consideration. Since ASK1 is involved in apoptosis, a fundamental cellular process, long-term inhibition could potentially lead to aberrant cell survival.[9] While many ASK1 inhibitors have shown good tolerability in preclinical and clinical studies, it is essential to monitor for potential toxicity.[9] Key considerations include:

  • Specificity: Ensure you are using a highly selective inhibitor like this compound to minimize off-target effects.

  • Toxicity Monitoring: In long-term studies, regularly monitor animal health (body weight, behavior) and include a toxicology assessment (e.g., serum biochemistry for liver and kidney function, complete blood count) at the study endpoint.

  • Balancing Efficacy and Safety: The goal is to use the minimum effective dose and duration to achieve the therapeutic benefit while minimizing the risk of adverse effects. Over-inhibition of the pathway may lead to unwanted side effects.[8]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
No significant difference in disease phenotype between vehicle and this compound treated groups. 1. Insufficient Dose or Duration: The dose may be too low to achieve adequate target engagement, or the treatment period may be too short to reverse established pathology. 2. Poor Bioavailability: The compound may not be properly formulated or administered, leading to low plasma/tissue concentrations. 3. ASK1 pathway is not a primary driver in your specific model: The disease pathology may be driven by pathways independent of ASK1.1. Conduct a Dose-Response Study: Test a range of doses. 2. Perform a Pharmacodynamic (PD) Assay: Measure the inhibition of a downstream marker (e.g., p-p38) in the target tissue at various time points after dosing to confirm target engagement. (See Protocol 2 below). 3. Increase Treatment Duration: Run a pilot study with an extended treatment period. 4. Review Literature: Confirm that the ASK1 pathway is robustly activated in your chosen model and at the time point you initiated treatment.
High variability in results within the treatment group. 1. Inconsistent Dosing: Inaccurate gavage technique or improper formulation can lead to variable drug exposure. 2. Biological Variability: The disease model itself may have a high degree of variability in its progression. 3. Compound Instability: The inhibitor may be degrading in the vehicle solution over time.1. Refine Dosing Technique: Ensure all personnel are properly trained. 2. Increase Group Size (n): This will provide more statistical power to overcome inherent biological variability. 3. Prepare Fresh Dosing Solutions: Make fresh solutions daily or assess the stability of the compound in your chosen vehicle over the intended period of use.
Difficulty detecting phosphorylated ASK1 (p-ASK1) to confirm activation. 1. Transient Phosphorylation: p-ASK1 can be difficult to detect in vivo due to its transient nature and low abundance. 2. Poor Antibody Quality: The antibody used for Western blotting or IHC may not be specific or sensitive enough.1. Use a Surrogate Marker: It is common practice to measure the phosphorylation of downstream kinases like p-p38 or p-JNK as a more stable and robust readout of ASK1 pathway activation.[4] 2. Validate Antibodies: Thoroughly validate your p-ASK1 antibody using positive and negative controls. 3. Optimize Lysis Buffers: Ensure your lysis buffer contains sufficient phosphatase inhibitors.
Unexpected animal mortality or signs of toxicity in the treatment group. 1. Vehicle Toxicity: The vehicle used to dissolve this compound may be causing toxicity at the administered volume or concentration. 2. Compound-Related Toxicity: The dose may be too high, leading to on-target (e.g., excessive apoptosis inhibition) or off-target toxicity.1. Run a Vehicle-Only Toxicity Study: Dose a cohort of healthy animals with the vehicle alone for the same duration. 2. Perform a Dose-Range Finding Study: Start with a lower dose and escalate to determine the maximum tolerated dose (MTD). 3. Monitor Clinical Signs: Regularly observe animals for signs of distress, and measure body weights frequently. 4. Consult Literature: Check for any reported toxicity with the specific inhibitor or class of inhibitors.

Data Presentation: ASK1 Inhibitor Dosing in Preclinical Models

The following table summarizes dosing and duration information from various preclinical studies. This data can serve as a starting point for designing your own experiments.

Inhibitor Disease Model Species Dose & Route Treatment Duration Key Outcome Reference
GS-444217 Auranofin-induced kidney injuryRat30 mg/kg, Oral GavagePre-treatmentSuppressed ROS-ASK1-p38/JNK response, preserved kidney function.[9]
GS-444217 Streptozotocin-induced diabetic kidney diseaseMouseNot SpecifiedNot SpecifiedSlowed the progression of renal disease.[9]
K811 SOD1(G93A) Transgenic (ALS model)Mouse100 mg/kg/day, OralStarted at symptom onsetSignificantly extended life span, decreased ASK1 activation in spinal cord.[10][11]
K812 SOD1(G93A) Transgenic (ALS model)Mouse30 mg/kg/day, OralStarted at symptom onsetSignificantly extended life span, inhibited glial activation.[10][11]
Selonsertib NASH, Diabetic Kidney DiseaseHumanVariousPhase 2 & 3 TrialsProvided key insights into dosing and safety profiles in humans.[6]

Experimental Protocols

Protocol 1: General Workflow for an In Vivo Chronic Disease Study

This protocol outlines a typical workflow for evaluating the efficacy of this compound in a chronic disease mouse model.

  • Animal Model Selection & Acclimation:

    • Select a well-validated mouse model for your disease of interest (e.g., high-fat diet for NASH, UUO for fibrosis).

    • Acclimate animals for at least one week before the start of the experiment.

  • Group Allocation & Baseline Measurements:

    • Randomize animals into treatment groups (e.g., Vehicle, this compound Low Dose, this compound High Dose).

    • Collect baseline measurements (e.g., body weight, blood glucose, relevant biomarkers).

  • Disease Induction:

    • Initiate the disease model according to established protocols.

  • Treatment Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 1% Tween-80 in water).

    • Administer the compound or vehicle via the desired route (typically oral gavage) at the predetermined frequency and duration.

  • Monitoring:

    • Monitor animal health and body weight regularly (e.g., 2-3 times per week).

    • Collect non-terminal samples (e.g., blood for biomarker analysis) at intermediate time points if required.

  • Terminal Endpoint Collection:

    • At the end of the treatment period, euthanize animals.

    • Collect blood via cardiac puncture for serum analysis.

    • Perfuse organs (e.g., with PBS then 4% PFA) for histology or snap-freeze in liquid nitrogen for molecular analysis.

  • Endpoint Analysis:

    • Histology: Process fixed tissues for H&E, Masson's Trichrome (for fibrosis), or immunohistochemistry (IHC) for specific markers.

    • Molecular Biology: Use frozen tissues for Western blotting (Protocol 2), qPCR (for gene expression of fibrotic or inflammatory markers), or other molecular assays.

    • Biochemistry: Analyze serum for relevant biomarkers of organ damage or disease progression.

Protocol 2: Western Blotting for p-p38 (Pharmacodynamic Marker)

This protocol is used to confirm that this compound is engaging its target and inhibiting the downstream signaling pathway in the tissue of interest.

  • Tissue Homogenization:

    • Homogenize snap-frozen tissue samples (approx. 30-50 mg) in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification:

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation & SDS-PAGE:

    • Normalize protein concentrations for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) onto a 10-12% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-p38 (Thr180/Tyr182) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Strip the membrane and re-probe for total p38 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

    • Quantify band intensities using image analysis software. A decrease in the ratio of p-p38 to total p38 in the this compound treated group compared to the vehicle group indicates successful target engagement.

Visualizations

ASK1_Signaling_Pathway cluster_activation cluster_cascade Stress Cellular Stress (Oxidative, ER Stress) Trx Thioredoxin (Trx) (Reduced) Stress->Trx oxidizes ASK1_inactive ASK1 (Inactive) Trx->ASK1_inactive inhibits ASK1_active ASK1 (Active) (p-Thr845) ASK1_inactive->ASK1_active dissociates MKK47 MKK4 / MKK7 ASK1_active->MKK47 phosphorylates MKK36 MKK3 / MKK6 ASK1_active->MKK36 phosphorylates JNK JNK MKK47->JNK phosphorylates p38 p38 MKK36->p38 phosphorylates Response Apoptosis, Inflammation, Fibrosis JNK->Response p38->Response Ask1_IN_1 This compound Ask1_IN_1->ASK1_active inhibits

Caption: ASK1 signaling pathway under cellular stress and point of inhibition by this compound.

Experimental_Workflow start Start: Animal Model Selection acclimation Acclimation & Baseline Measures start->acclimation randomization Randomization into Treatment Groups acclimation->randomization induction Disease Induction randomization->induction treatment Treatment Period (Vehicle vs. This compound) induction->treatment monitoring In-life Monitoring (Weight, Biomarkers) treatment->monitoring endpoint Terminal Endpoint (Tissue/Blood Collection) treatment->endpoint monitoring->treatment analysis Analysis: Histology, Western, qPCR endpoint->analysis results Results & Interpretation analysis->results

Caption: General experimental workflow for an in vivo study using this compound.

Troubleshooting_Tree issue Issue: No Therapeutic Effect Observed q1 Was target engagement confirmed (e.g., p-p38 reduction)? issue->q1 sol1 Solution: 1. Increase Dose 2. Check Formulation/Route 3. Run PK/PD Study q1->sol1 No q2 Was treatment duration sufficient for the model? q1->q2 Yes sol2 Solution: 1. Extend Treatment Duration 2. Run Pilot Study with Staggered Endpoints q2->sol2 No conclusion Conclusion: ASK1 may not be the primary driver in this specific model/stage. Re-evaluate hypothesis. q2->conclusion Yes

Caption: Decision tree for troubleshooting lack of efficacy in an this compound study.

References

dealing with Ask1-IN-1 degradation during in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo use of Ask1-IN-1, with a particular focus on its potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1, also known as MAP3K5, is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] It is activated by various cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α.[2][3] Upon activation, ASK1 triggers downstream signaling cascades involving JNK and p38 MAPKs, which can lead to inflammation, apoptosis, and fibrosis.[3][4][5] this compound is designed to bind to ASK1 and inhibit its kinase activity, thereby blocking these downstream pathological effects.

Q2: We are observing lower than expected efficacy of this compound in our animal models. Could this be due to compound degradation?

Lower than expected efficacy is a common issue in in vivo studies and can stem from several factors, including degradation of the test compound.[6] Other potential causes include poor solubility, low bioavailability, rapid metabolism, or insufficient target engagement at the administered dose.[6][7] It is crucial to systematically investigate these possibilities to pinpoint the root cause.

Q3: What are the likely mechanisms of this compound degradation in vivo?

While specific data on this compound is not publicly available, small molecule kinase inhibitors are often metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver.[8] This metabolic process can lead to the chemical modification and subsequent inactivation and clearance of the compound. Additionally, the chemical stability of the compound itself in the physiological environment (e.g., pH of the gastrointestinal tract if administered orally) can contribute to its degradation.[9]

Q4: How can we improve the in vivo stability and exposure of this compound?

Optimizing the formulation is a key strategy to enhance the stability and bioavailability of small molecule inhibitors.[10] For compounds with poor aqueous solubility, using co-solvents, surfactants, or other solubilizing agents in the vehicle can prevent precipitation and improve absorption.[6] Encapsulation in nanoparticles or liposomes are more advanced techniques that can also protect the compound from premature degradation and improve its pharmacokinetic profile.[11]

Q5: What are the first steps we should take to troubleshoot our in vivo experiments with this compound?

A systematic approach is essential for effective troubleshooting.[12] Begin by verifying the integrity and purity of your this compound stock. Then, assess its solubility in the chosen vehicle. It is also critical to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound in your specific animal model to confirm that it is reaching the target tissue at a sufficient concentration to engage ASK1.[13][14]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during in vivo experiments with this compound.

Issue 1: High Variability in Efficacy Data
Possible Cause Troubleshooting Steps
Inconsistent Formulation Ensure the formulation is homogenous and that the compound remains in solution. Prepare fresh formulations for each experiment. Visually inspect for any precipitation before administration.[6]
Variable Administration Standardize the administration technique (e.g., gavage volume, injection site) across all animals. Ensure all personnel are properly trained.[6]
Biological Variability Use a sufficient number of animals per group to achieve statistical power.[6] Randomize animals to different treatment groups.
Issue 2: Lack of Expected Efficacy
Possible Cause Troubleshooting Steps
Poor Solubility/Precipitation Test the solubility of this compound in your chosen vehicle. If solubility is low, explore alternative formulation strategies (see Table 1).[10][12]
Rapid Metabolism/Degradation Conduct a pharmacokinetic (PK) study to determine the half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) of this compound in plasma.[14] If the half-life is very short, consider more frequent dosing or a different route of administration.
Insufficient Target Engagement Perform a pharmacodynamic (PD) study. Collect target tissues (e.g., liver, kidney) at various time points after dosing and measure the phosphorylation of downstream targets of ASK1 (e.g., p-p38, p-JNK) by Western blot.[14] This will confirm if this compound is reaching its target and exerting a biological effect.
Incorrect Dosing Perform a dose-response study to determine the optimal dose of this compound.[15] The initial dose can be estimated from in vitro IC50 or EC50 values, but in vivo potency can differ significantly.[6]
Issue 3: Unexpected Toxicity
Possible Cause Troubleshooting Steps
Vehicle Toxicity Always include a vehicle-only control group to distinguish between compound-related and vehicle-related toxicity.[6]
Off-Target Effects If toxicity is observed with a non-toxic vehicle, this compound may have off-target effects.[15] Further in vitro profiling against a panel of kinases may be necessary to identify these.
Compound Degradation to a Toxic Metabolite While less common, it is possible that a metabolite of this compound is responsible for the observed toxicity. Metabolite identification studies can be conducted to investigate this possibility.

Data Presentation

Table 1: Common Formulation Vehicles for Poorly Soluble Kinase Inhibitors

Vehicle ComponentPurposeExample ConcentrationNotes
PEG 400 Co-solvent10-60%A commonly used polymer to dissolve hydrophobic compounds.[10]
Tween 80 / Polysorbate 80 Surfactant1-10%Helps to maintain the compound in solution and can improve absorption.[10]
DMSO Co-solvent<10%Use with caution due to potential toxicity at higher concentrations.[12]
Carboxymethylcellulose (CMC) Suspending agent0.5-2%Used to create a uniform suspension for oral administration.
Corn Oil / Sesame Oil Lipid-based vehicleN/ACan be suitable for highly lipophilic compounds.

This table provides general guidance. The optimal formulation for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Chemical Stability

This protocol can be adapted to assess the stability of this compound in various aqueous buffers or simulated biological fluids.[9]

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare the desired aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid at pH 1.2).

  • Incubation:

    • Dilute the this compound stock solution into the pre-warmed (37°C) aqueous buffers to a final concentration of 10 µM.

    • Incubate the samples at 37°C.

  • Time Points and Sampling:

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate any proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

  • Data Interpretation:

    • Plot the concentration of this compound versus time to determine its degradation rate and half-life in the tested condition.

Protocol 2: Rapid Assessment of In Vivo Compound Exposure (RACE)

This is a streamlined pharmacokinetic study to quickly estimate the in vivo exposure of this compound.[16]

  • Animal Dosing:

    • Use a small cohort of animals (e.g., n=3-4 mice per group).

    • Administer a single dose of the formulated this compound via the intended route (e.g., oral gavage, intraperitoneal injection).

  • Blood Collection:

    • Collect sparse blood samples at a few key time points (e.g., 30 minutes, 2, 4, and 8 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract this compound from the plasma samples.

    • Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of this compound versus time to generate a concentration-time curve.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and an estimated Area Under the Curve (AUC).[14]

Visualizations

ASK1_Signaling_Pathway Stress Cellular Stress (Oxidative, ER Stress, TNF-α) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive Activates ASK1_active Active ASK1 ASK1_inactive->ASK1_active Autophosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Downstream Inflammation, Apoptosis, Fibrosis JNK->Downstream p38->Downstream Ask1_IN_1 This compound Ask1_IN_1->ASK1_active Inhibits

Caption: The ASK1 signaling pathway and the inhibitory action of this compound.

InVivo_Troubleshooting_Workflow Start Start: Low In Vivo Efficacy Observed Check_Compound 1. Verify Compound Integrity & Purity Start->Check_Compound Check_Formulation 2. Assess Formulation & Solubility Check_Compound->Check_Formulation Decision_Solubility Is Solubility Adequate? Check_Formulation->Decision_Solubility PK_Study 3. Conduct Pharmacokinetic (PK) Study Decision_Exposure Is In Vivo Exposure Sufficient? PK_Study->Decision_Exposure PD_Study 4. Conduct Pharmacodynamic (PD) Study Decision_Target Is Target Engagement Confirmed? PD_Study->Decision_Target Dose_Response 5. Perform Dose-Response Study Decision_Dose Is Dose Optimal? Dose_Response->Decision_Dose Decision_Solubility->PK_Study Yes Reformulate Action: Reformulate this compound Decision_Solubility->Reformulate No Decision_Exposure->PD_Study Yes Adjust_Dosing Action: Adjust Dose/Schedule Decision_Exposure->Adjust_Dosing No Decision_Target->Dose_Response Yes Decision_Target->Adjust_Dosing No Decision_Dose->Adjust_Dosing No Re_evaluate Re-evaluate Efficacy Decision_Dose->Re_evaluate Yes Reformulate->Check_Formulation Adjust_Dosing->PK_Study

Caption: A logical workflow for troubleshooting low in vivo efficacy of this compound.

References

Technical Support Center: Development of Highly Selective ASK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of highly selective Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing highly selective ASK1 inhibitors?

A1: The main challenges stem from the high degree of similarity within the ATP-binding sites of the human kinome, particularly within the MAP3K family to which ASK1 belongs. This makes achieving high selectivity a significant hurdle, often leading to off-target effects.[1] Another key challenge is to strike a balance between sufficient inhibition of pathological ASK1 signaling and preserving its normal physiological roles in maintaining cellular homeostasis.[2] Over-inhibition can lead to undesirable side effects. Furthermore, developing inhibitors with favorable pharmacokinetic properties, such as oral bioavailability and tissue-specific distribution (e.g., brain penetration for neurodegenerative diseases), presents considerable difficulty.[3]

Q2: Why is achieving high selectivity for ASK1 inhibitors so critical?

A2: High selectivity is crucial to minimize off-target effects, which can cause cellular toxicity or produce misleading results in preclinical studies.[3] Non-specific binding to other kinases can activate or inhibit other signaling pathways, leading to a complex biological response that is difficult to interpret and can result in unforeseen side effects in clinical trials.[1]

Q3: My ASK1 inhibitor shows potent activity in biochemical assays but is less effective in cell-based assays. What could be the reason?

A3: Several factors can contribute to this discrepancy. High cellular ATP concentrations (in the millimolar range) can outcompete ATP-competitive inhibitors, reducing their apparent potency in cells compared to biochemical assays where ATP concentrations are often close to the Km of the kinase.[4] Poor cell permeability of the compound can also limit its access to intracellular ASK1. Additionally, the cellular context matters; the specific downstream signaling pathways (JNK vs. p38) and the presence of scaffolding proteins can differ between cell types, influencing the inhibitor's effect.

Q4: I am observing unexpected or contradictory results in different disease models with my ASK1 inhibitor. Why might this be the case?

A4: The role of ASK1 can be context-dependent, varying with the disease model and tissue type. For instance, while ASK1 inhibition has shown therapeutic potential in models of kidney disease and neurodegenerative disorders, some studies in non-alcoholic steatohepatitis (NASH) have produced conflicting results, with one study suggesting ASK1 may have a protective role.[5][6][7] The heterogeneity of patient populations and the multifactorial nature of many chronic diseases also mean that the dependency on the ASK1 pathway can vary.[2] This underscores the need for robust biomarker strategies to identify the patient populations most likely to respond to ASK1 inhibition.[2]

Troubleshooting Guides

In Vitro Kinase Assays

Problem: High background signal in my kinase assay.

Potential Cause Troubleshooting Step
Compound Interference Run a "No Enzyme" control with your compound. An increase in signal with increasing compound concentration points to interference with the detection system.[8]
High ATP Concentration If using an ADP-Glo™ or similar assay that measures ATP depletion or ADP formation, high ATP concentrations can lead to a high background. Optimize the ATP concentration to be near the Km of ASK1.[8]
Kinase Autophosphorylation Include a "No Substrate" control to measure the level of kinase autophosphorylation. The signal should be significantly lower than the positive control.[8]

Problem: My ATP-competitive inhibitor appears less potent than expected.

Potential Cause Troubleshooting Step
High ATP Concentration The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. Ensure your assay is run at a consistent ATP concentration, ideally at or near the Km for ASK1, to allow for comparison across different experiments and inhibitors.[4]
Incorrect Compound Concentration Verify the concentration and purity of your inhibitor stock solution.
Cell-Based Assays

Problem: Difficulty in detecting a significant window for p-ASK1 or downstream p-p38/p-JNK inhibition by Western blot.

Potential Cause Troubleshooting Step
Suboptimal Antibody Performance Validate your phospho-specific antibodies using positive and negative controls. Ensure you are using a blocking buffer compatible with phosphoprotein detection (e.g., BSA instead of milk, which contains casein).[9]
Phosphatase Activity Always include phosphatase inhibitors in your lysis buffer and keep samples on ice to preserve the phosphorylation state of your proteins.[9]
Transient Pathway Activation Perform a time-course experiment to determine the peak of ASK1 pathway activation in response to your chosen stimulus (e.g., H₂O₂, TNFα).[9]
Low Abundance of Phosphorylated Protein Consider immunoprecipitation of the target protein to enrich for the phosphorylated form before Western blotting.[9]

Problem: Unexpected phenotype observed that does not align with known ASK1 function.

Potential Cause Troubleshooting Step
Off-target Effects Perform a broad kinome screen to identify potential off-target kinases. Validate any hits using orthogonal approaches, such as using a structurally unrelated inhibitor for the suspected off-target or using siRNA/CRISPR to deplete the off-target protein.[10]
Compound Aggregation Test your compound in the presence of a non-ionic detergent like 0.01% Triton X-100. If the unexpected effect is reversed, it may be due to compound aggregation.[8]

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected ASK1 inhibitors.

InhibitorTarget(s)IC50 / KDAssay TypeReference
Selonsertib (GS-4997) ASK1Not specified in provided abstractsClinical Trials for NASH and diabetic kidney disease[1][2]
GS-444217 ASK1KD = 4.1 nMKINOMEscan[11]
DYRK1A (off-target)KD = 220 nMKINOMEscan[11]
RSK4 (off-target)KD = 430 nMKINOMEscan[11]
Compound 19 ASK1Not specified in provided abstractsIn vivo model of cardiac ischemia[10]

Experimental Protocols

In Vitro ASK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.

Materials:

  • Recombinant ASK1 enzyme

  • Myelin basic protein (MBP) substrate

  • ATP

  • ASK1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test inhibitor

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor dilution (or 5% DMSO for control).

  • Add 2 µl of diluted ASK1 enzyme.

  • Add 2 µl of a substrate/ATP mix (e.g., containing 20 µM MBP and 100 µM ATP).

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µl of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Detection: Read the luminescence using a plate reader.

Cellular ASK1 Pathway Activation Assay (Western Blot)

This protocol provides a general workflow for analyzing the phosphorylation of ASK1 and its downstream targets.

Materials:

  • Cell line of interest (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • ASK1 activator (e.g., H₂O₂, TNFα)

  • Test inhibitor

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-ASK1 (Thr845), anti-ASK1, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat with the test inhibitor for a specified time (e.g., 1 hour).

  • Stimulation: Add the ASK1 activator and incubate for the optimal time determined from a time-course experiment.

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Visualizations

ASK1_Signaling_Pathway cluster_activation ASK1 Activation Stress Stress Stimuli (ROS, ER Stress, TNFα) Trx Thioredoxin (Trx) (Reduced) Stress->Trx Oxidation ASK1_active ASK1 (Active) (Autophosphorylation) Stress->ASK1_active Activation ASK1_inactive ASK1 (Inactive) Trx->ASK1_inactive Inhibition ASK1_inactive->ASK1_active MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylation MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation p38 p38 MKK3_6->p38 Phosphorylation Cellular_Responses Cellular Responses (Apoptosis, Inflammation, Fibrosis) JNK->Cellular_Responses p38->Cellular_Responses Inhibitor ASK1 Inhibitor Inhibitor->ASK1_active Inhibition

Caption: The ASK1 signaling pathway is activated by various stress stimuli.

Experimental_Workflow Start Start: Identify Lead Compound Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Cellular_Assay Cellular Pathway Assay (Western Blot for p-ASK1, p-p38) Biochemical_Assay->Cellular_Assay Confirm Cellular Potency Selectivity_Profiling Kinome Selectivity Profiling (e.g., KINOMEscan) Cellular_Assay->Selectivity_Profiling Assess Specificity Target_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Selectivity_Profiling->Target_Engagement Confirm On-Target Binding In_Vivo_PD In Vivo Pharmacodynamics (Disease Models) Target_Engagement->In_Vivo_PD Evaluate In Vivo Efficacy Lead_Optimization Lead Optimization In_Vivo_PD->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterate

Caption: A typical experimental workflow for ASK1 inhibitor development.

References

Validation & Comparative

ASK1 Inhibitors in Preclinical Fibrosis: A Comparative Analysis of Ask1-IN-1 and Selonsertib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two apoptosis signal-regulating kinase 1 (ASK1) inhibitors, Ask1-IN-1 (also known as GS-444217) and selonsertib, in various fibrosis models. This report synthesizes available experimental data to highlight their respective anti-fibrotic activities.

Apoptosis signal-regulating kinase 1 (ASK1) is a critical mediator of cellular stress responses that lead to inflammation, apoptosis, and fibrosis. As such, it has emerged as a promising therapeutic target for fibrotic diseases. This guide focuses on a comparative evaluation of two selective ASK1 inhibitors, this compound (GS-444217) and selonsertib, based on their performance in preclinical models of liver and pulmonary fibrosis.

Direct Comparison in a NASH Model: SRT-015 versus Selonsertib

In a 12-week study using the Gubra DIO-NASH mouse model, SRT-015 treatment resulted in a significant reduction in liver fibrosis, steatosis, and inflammation. In stark contrast, selonsertib, administered at a clinically relevant dose, showed no significant effect on these key drivers of NASH.[1][2] Interestingly, while both SRT-015 and selonsertib were effective in a model of acute liver injury, only SRT-015 demonstrated efficacy in the chronic DIO-NASH model. Paradoxically, selonsertib was observed to inhibit the downstream effector p38, yet this did not translate into an anti-fibrotic effect in this chronic model.[1]

This compound (GS-444217) Efficacy in a Liver Fibrosis Model

This compound, also known as GS-444217, has demonstrated significant anti-fibrotic effects in a genetically driven mouse model of liver fibrosis. In a study utilizing tamoxifen-inducible, gain-of-function Nlrp3 mutant mice, which develop progressive liver inflammation and fibrosis, GS-444217 treatment for six weeks markedly attenuated the fibrotic phenotype.[3]

Treatment with GS-444217 led to a significant reduction in liver weight and a decrease in the activation of hepatic stellate cells, as evidenced by reduced desmin levels.[3] Furthermore, GS-444217 treatment resulted in a notable decrease in hepatocyte apoptosis.[3]

Selonsertib Efficacy in Preclinical Fibrosis Models

Selonsertib has been evaluated in multiple preclinical models of fibrosis, demonstrating efficacy in certain contexts.

Dimethylnitrosamine (DMN)-Induced Liver Fibrosis in Rats

In a rat model of liver fibrosis induced by dimethylnitrosamine (DMN), oral administration of selonsertib (10 and 50 mg/kg) significantly attenuated the development of fibrosis.[4] Treatment with selonsertib led to a dose-dependent improvement in liver histology, with a marked reduction in collagen deposition as visualized by Sirius Red staining. Additionally, selonsertib treatment was associated with a decrease in the serum levels of the pro-inflammatory cytokines IFN-γ and TNF-α.[4]

Bleomycin-Induced Pulmonary Fibrosis in Mice

Selonsertib has also shown therapeutic potential in a mouse model of pulmonary fibrosis induced by bleomycin. When administered after the establishment of fibrosis, selonsertib (20 mg/kg, daily by oral gavage) significantly reduced key fibrotic parameters.[5] Treatment with selonsertib led to a significant reduction in the Ashcroft score, a measure of lung fibrosis severity, as well as a decrease in collagen content in both bronchoalveolar lavage fluid (BALF) and lung tissue.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical studies of this compound (GS-444217) and selonsertib.

Table 1: Efficacy of this compound (GS-444217) in Nlrp3 Mutant Mouse Model of Liver Fibrosis

ParameterVehicle ControlGS-444217 (0.2% in chow)% Change
Liver Weight / Body Weight Ratio (mg/g)~76~60~21% decrease
Desmin Protein Level (normalized to control)~2.5~1.5~40% decrease
TUNEL-positive cells (%)~0.8~0.3~62.5% decrease

Data extracted from Schuster-Gaul et al., JCI Insight, 2020.[3]

Table 2: Efficacy of Selonsertib in DMN-Induced Rat Model of Liver Fibrosis

ParameterDMN ControlSelonsertib (10 mg/kg)Selonsertib (50 mg/kg)
Fibrosis Score~3.5~2.5~1.5
Sirius Red Positive Area (%)~18~12~6
Serum IFN-γ (pg/mL)~180~140~100
Serum TNF-α (pg/mL)~250~200~150

Data estimated from graphs in Choi et al., Biomol Ther, 2020.[4]

Table 3: Efficacy of Selonsertib in Bleomycin-Induced Mouse Model of Pulmonary Fibrosis

ParameterBleomycin + VehicleBleomycin + Selonsertib (20 mg/kg)% Change
Ashcroft Score~5.5~3.5~36% decrease
BALF Collagen (µg/mL)~40~20~50% decrease
Lung Tissue Collagen (µg/mL)~100~60~40% decrease

Data estimated from graphs in Liu et al., Am J Respir Cell Mol Biol, 2020.[5]

Signaling Pathways and Experimental Workflows

ASK1 Signaling Pathway

Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. Under conditions of cellular stress, such as the presence of reactive oxygen species (ROS), ASK1 becomes activated and, in turn, phosphorylates and activates downstream kinases, MKK3/6 and MKK4/7. These kinases then activate p38 and JNK, respectively, leading to the transcription of genes involved in inflammation, apoptosis, and fibrosis. ASK1 inhibitors like this compound and selonsertib act by blocking the kinase activity of ASK1, thereby preventing the activation of this downstream signaling cascade.

ASK1_Signaling_Pathway ASK1 Signaling Pathway in Fibrosis Stress Cellular Stress (ROS, ER Stress, etc.) ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Transcription_Factors Transcription Factors (c-Jun, ATF2, etc.) JNK->Transcription_Factors Activates p38->Transcription_Factors Activates Fibrosis_Genes Gene Transcription (Collagen, α-SMA, etc.) Transcription_Factors->Fibrosis_Genes Fibrosis Fibrosis Fibrosis_Genes->Fibrosis ASK1_Inhibitor This compound / Selonsertib ASK1_Inhibitor->ASK1 Inhibits

Caption: ASK1 signaling pathway leading to fibrosis.

Experimental Workflow: DMN-Induced Liver Fibrosis in Rats

The dimethylnitrosamine (DMN)-induced liver fibrosis model is a chemically-induced model that recapitulates many of the features of human liver fibrosis.

DMN_Workflow DMN-Induced Liver Fibrosis Experimental Workflow Start Start of Study DMN_Induction DMN Administration (i.p., 3x/week for 3 weeks) Start->DMN_Induction Treatment Selonsertib Administration (oral gavage, daily) DMN_Induction->Treatment Endpoint Endpoint Analysis (Week 4) Treatment->Endpoint Histology Liver Histology (H&E, Sirius Red) Endpoint->Histology Biomarkers Serum Biomarkers (IFN-γ, TNF-α) Endpoint->Biomarkers

Caption: Workflow for DMN-induced liver fibrosis model.

Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis in Mice

The bleomycin-induced pulmonary fibrosis model is a widely used model to study the pathogenesis of lung fibrosis and to evaluate potential anti-fibrotic therapies.

Bleomycin_Workflow Bleomycin-Induced Pulmonary Fibrosis Experimental Workflow Day0 Day 0: Bleomycin Instillation (intratracheal) Day8 Day 8: Start of Treatment Day0->Day8 Treatment Selonsertib Administration (oral gavage, daily) Day8->Treatment Day22 Day 22: Endpoint Analysis Treatment->Day22 Histology Lung Histology (Ashcroft Score) Day22->Histology Collagen Collagen Content (BALF, Tissue) Day22->Collagen

Caption: Workflow for bleomycin-induced pulmonary fibrosis model.

Experimental Protocols

Nlrp3 Mutant Mouse Model of Liver Fibrosis (for this compound/GS-444217)
  • Animal Model: Tamoxifen-inducible, gain-of-function Nlrp3A350V/+CreT-KI mice.

  • Fibrosis Induction: Tamoxifen injection to induce Nlrp3 activation, leading to spontaneous liver inflammation and fibrosis.

  • Drug Administration: GS-444217 was administered as a 0.2% formulation in chow diet for 6 weeks.

  • Efficacy Endpoints: Liver weight, body weight, histological analysis of fibrosis (Picro-Sirius Red staining), immunohistochemistry for markers of hepatic stellate cell activation (desmin), and assessment of apoptosis (TUNEL assay).[3]

DMN-Induced Liver Fibrosis Model (for Selonsertib)
  • Animal Model: Male Sprague-Dawley rats.

  • Fibrosis Induction: Intraperitoneal (i.p.) injection of dimethylnitrosamine (DMN) at a dose of 10 mg/kg, three times a week for three consecutive weeks.

  • Drug Administration: Selonsertib was administered orally by gavage at doses of 10 or 50 mg/kg daily for the duration of the study.

  • Efficacy Endpoints: Liver histology (H&E and Picro-Sirius Red staining), fibrosis score, and serum levels of inflammatory cytokines (IFN-γ and TNF-α).[4]

Bleomycin-Induced Pulmonary Fibrosis Model (for Selonsertib)
  • Animal Model: C57BL/6 mice.

  • Fibrosis Induction: A single intratracheal instillation of bleomycin (0.75 U/kg).

  • Drug Administration: Selonsertib was administered by oral gavage at a dose of 20 mg/kg daily, starting from day 8 after bleomycin instillation and continuing until day 21.

  • Efficacy Endpoints: Histological assessment of lung fibrosis using the Ashcroft scoring system, and measurement of collagen content in bronchoalveolar lavage fluid (BALF) and lung tissue homogenates.[5]

Conclusion

The available preclinical data suggest that ASK1 inhibition is a viable strategy for the treatment of fibrotic diseases. In a direct comparison within a challenging, chronic model of NASH, the second-generation ASK1 inhibitor SRT-015 demonstrated superior anti-fibrotic efficacy compared to selonsertib.[1][2] this compound (GS-444217) has also shown robust anti-fibrotic effects in a genetically-driven model of liver fibrosis.[3] Selonsertib has demonstrated efficacy in chemically-induced models of both liver and pulmonary fibrosis.[4][5] However, the lack of efficacy of selonsertib in the more translatable DIO-NASH model, coupled with its clinical trial failures, suggests that the specific molecular properties and target engagement of different ASK1 inhibitors may be critical for their therapeutic success. Further head-to-head studies in clinically relevant animal models are warranted to definitively establish the comparative efficacy of these compounds.

References

Comparative Analysis of ASK1 Inhibitors in Kidney Injury: A Focus on GS-444217

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data on Apoptosis Signal-regulating Kinase 1 (ASK1) inhibition in the context of acute and chronic kidney disease. This guide focuses on the well-characterized inhibitor GS-444217, due to a lack of available research on Ask1-IN-1 in renal pathologies.

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses.[1][2][3] Under pathological conditions such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammation, ASK1 becomes activated, triggering downstream signaling cascades involving c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs).[1][2][3] In the context of kidney disease, sustained activation of the ASK1 pathway is implicated in promoting inflammation, fibrosis, and apoptosis, thereby contributing to both acute kidney injury (AKI) and chronic kidney disease (CKD).[4][5][6]

The therapeutic potential of targeting ASK1 has led to the development of small molecule inhibitors. This guide provides a comparative analysis of two such inhibitors: this compound and GS-444217. However, a thorough review of existing literature reveals a significant disparity in the available research. While GS-444217 has been extensively studied in various preclinical models of kidney injury, there is a notable absence of published data on the effects of this compound in this specific therapeutic area. Therefore, this document will primarily focus on the experimental data supporting the role of GS-444217 in mitigating kidney injury, while providing the known biochemical properties of this compound for a limited comparison.

Compound Overview

A direct comparative analysis of the efficacy of this compound and GS-444217 in kidney injury is not feasible due to the lack of available preclinical data for this compound in this context. The following table summarizes the known properties of both compounds.

FeatureThis compoundGS-444217
Mechanism of Action CNS-penetrant ASK1 inhibitor[7]Potent and selective ATP-competitive ASK1 inhibitor[4][8]
Biochemical IC50 21 nM[7]2.87 nM[8]
Cellular IC50 138 nM[7]Not explicitly stated, but effective at 0.3 µM and above in cell culture[8]
Preclinical Kidney Injury Data No available dataExtensive data in various models (AKI, CKD, DKD, HIVAN)[4][9][10]

The ASK1 Signaling Pathway in Kidney Injury and Therapeutic Intervention

Under conditions of cellular stress prevalent in kidney disease (e.g., oxidative stress, inflammatory cytokines), the inhibitory protein thioredoxin (Trx) dissociates from ASK1, leading to its activation. Activated ASK1 then phosphorylates and activates downstream kinases, MKK3/6 and MKK4/7, which in turn activate p38 and JNK, respectively. This signaling cascade culminates in cellular responses that contribute to kidney pathology, including inflammation, fibrosis, and apoptosis. GS-444217, as a potent ASK1 inhibitor, blocks this pathway at its apex, thereby preventing the downstream consequences of ASK1 activation.

ASK1_Pathway cluster_stress Cellular Stressors in Kidney cluster_ask1_regulation ASK1 Regulation cluster_ask1_activation ASK1 Activation cluster_downstream Downstream Signaling cluster_pathology Kidney Pathology Oxidative Stress Oxidative Stress ER Stress ER Stress Inflammatory Cytokines Inflammatory Cytokines Trx Thioredoxin (Trx) (Reduced) ASK1_inactive Inactive ASK1 Trx->ASK1_inactive Inhibition ASK1_active Active ASK1 MKK3_6 MKK3/6 ASK1_active->MKK3_6 MKK4_7 MKK4/7 ASK1_active->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation Inflammation p38->Inflammation Fibrosis Fibrosis p38->Fibrosis Apoptosis Apoptosis p38->Apoptosis JNK->Inflammation JNK->Fibrosis JNK->Apoptosis GS444217 GS-444217 GS444217->ASK1_active Inhibition Cellular Stressors in Kidney Cellular Stressors in Kidney Cellular Stressors in Kidney->ASK1_active Activation

Figure 1. The ASK1 signaling pathway in kidney injury and the inhibitory action of GS-444217.

Preclinical Efficacy of GS-444217 in Kidney Injury Models

GS-444217 has demonstrated significant therapeutic potential in a variety of rodent models of both acute and chronic kidney injury. The following tables summarize the key findings from these preclinical studies.

Acute Kidney Injury Models
ModelKey FindingsReference
Rat Ischemia/Reperfusion (I/R) Injury - Reduced serum creatinine and blood urea nitrogen (BUN) - Decreased tubular necrosis and apoptosis[4]
Rat Unilateral Ureteral Obstruction (UUO) - Reduced tubular cell death, interstitial inflammation, and fibrosis - Decreased expression of profibrotic genes[4][10]
Chronic Kidney Disease Models
ModelKey FindingsReference
db/db eNOS-/- Mouse Model of Diabetic Kidney Disease (DKD) - Halted the decline of glomerular filtration rate (GFR) - Reduced albuminuria - Decreased glomerulosclerosis and renal fibrosis[4]
Rat 5/6 Nephrectomy Model - In combination with enalapril, led to a greater reduction in proteinuria and regression of glomerulosclerosis[4]
Tg26 Mouse Model of HIV-Associated Nephropathy (HIVAN) - Attenuated glomerulosclerosis and podocyte loss - Reduced tubular injury, interstitial inflammation, and renal fibrosis - Markedly reduced albuminuria and improved renal function[5][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for the key models used to evaluate GS-444217.

Rat Ischemia/Reperfusion (I/R) Injury Model
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Animals are anesthetized.

    • A midline incision is made, and both renal pedicles are clamped for a defined period (e.g., 45 minutes) to induce ischemia.

    • The clamps are removed to allow reperfusion.

    • The incision is closed, and the animals are allowed to recover.

  • Drug Administration: GS-444217 or vehicle is typically administered orally (e.g., by gavage) at a specified dose (e.g., 30 mg/kg) shortly before the ischemic period.

  • Outcome Measures:

    • Renal Function: Serum creatinine and BUN levels are measured at various time points post-reperfusion (e.g., 24, 48 hours).

    • Histopathology: Kidneys are harvested, fixed, and stained (e.g., with H&E and TUNEL) to assess tubular necrosis and apoptosis.

Experimental Workflow for I/R Injury Study

IR_Workflow cluster_setup Experimental Setup cluster_procedure Surgical Procedure cluster_treatment Treatment cluster_analysis Analysis Animal_Model Sprague-Dawley Rats Grouping Grouping: - Sham - Vehicle + I/R - GS-444217 + I/R Animal_Model->Grouping Dosing Oral Gavage: GS-444217 (30 mg/kg) or Vehicle Grouping->Dosing Anesthesia Anesthesia Surgery Bilateral Renal Pedicle Clamping (Ischemia) Anesthesia->Surgery Reperfusion Clamp Removal (Reperfusion) Surgery->Reperfusion Blood_Sample Blood Sampling (24h post-I/R) Reperfusion->Blood_Sample Kidney_Harvest Kidney Harvest (24h post-I/R) Reperfusion->Kidney_Harvest Dosing->Anesthesia Biochemistry Serum Creatinine & BUN Analysis Blood_Sample->Biochemistry Histology H&E and TUNEL Staining Kidney_Harvest->Histology

References

Validating ASK1 Target Inhibition in the CNS: A Comparative Guide to Ask1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ask1-IN-1, a CNS-penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitor, with other relevant alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows to aid researchers in their evaluation of ASK1 inhibitors for central nervous system (CNS) applications.

Introduction to ASK1 Inhibition in the CNS

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as MAP3K5, is a key signaling molecule activated by various stress stimuli, including oxidative stress and inflammatory cytokines.[1][2] Upon activation, ASK1 triggers downstream signaling cascades, primarily through the p38 and JNK MAP kinase pathways, leading to inflammation and apoptosis.[1][2] Aberrant ASK1 activity has been implicated in the pathology of numerous neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), making it a compelling therapeutic target for CNS disorders.[3][4]

Validating the in vivo target engagement and downstream pharmacological effects of an ASK1 inhibitor within the CNS is critical for its development as a therapeutic agent. This guide focuses on this compound and compares its performance with other known ASK1 inhibitors that exhibit CNS penetration.

Comparative Analysis of CNS-Penetrant ASK1 Inhibitors

The following tables summarize the quantitative data for this compound and selected alternative ASK1 inhibitors with demonstrated or potential utility in CNS research.

Table 1: In Vitro Potency and Cellular Activity

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)Cell Line
This compound (analog 21) 21[5]138[5][6]HEK293
Analog 11 Not Reported93[5]HEK293
Compound 32 Not Reported25[7]Not Specified
Selonsertib (GS-4997) Not ReportedNot ReportedBV2 (microglia)[8][9]
NQDI-1 Not ReportedNot ReportedIn vitro kinase assays confirm inhibition[10]

Table 2: Pharmacokinetics and CNS Penetration

CompoundSpeciesClearance (L/h/kg)Kp,uu (Brain/Plasma ratio)Oral Bioavailability (%)
This compound (analog 21) Rat0.36[5][6]0.38[5][6]Not Reported
Analog 11 Rat3.4[5]0.61[5]Not Reported
Compound 32 Rat1.6[7]0.46[7]Not Reported
Selonsertib (GS-4997) MouseNot Reported0.004[8][9]74[8][9]

Table 3: In Vivo Efficacy in CNS Models

CompoundAnimal ModelDoseKey Finding
Compound 32 Tg4510 (tau transgenic) mice3, 10, 30 mg/kg, BID/PORobust reduction of inflammatory markers (e.g., IL-1β) in the cortex.[7]
Selonsertib (GS-4997) LPS-induced murine neuroinflammation10 mg/kg, POAttenuated plasma and brain TNF-α levels.[8][9]
NQDI-1 Rat subarachnoid hemorrhageNot specifiedDecreased oxidative stress and neuronal apoptosis.[10]

Experimental Protocols for Target Validation

Accurate assessment of ASK1 target inhibition in the CNS relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays.

Western Blot for Phosphorylated ASK1 (p-ASK1)

This protocol is a widely used method to determine the phosphorylation status of ASK1 at key activating residues (e.g., Thr845), providing a direct measure of target engagement.

a. Sample Preparation (from CNS tissue):

  • Homogenize brain tissue on ice in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

b. Gel Electrophoresis and Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

  • Separate proteins on an 8-12% SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated ASK1 (e.g., anti-p-ASK1 Thr845) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe for total ASK1 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

In Vivo Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful technique to confirm direct binding of an inhibitor to its target protein in a physiological context.

a. Dosing and Tissue Collection:

  • Administer the ASK1 inhibitor or vehicle to the animals at the desired dose and time course.

  • At the designated endpoint, euthanize the animals and rapidly dissect the brain region of interest.

  • Homogenize the tissue in a suitable buffer.

b. Thermal Shift Assay:

  • Aliquot the tissue homogenate into separate PCR tubes.

  • Heat the aliquots across a range of temperatures for a fixed duration.

  • Centrifuge the heated samples to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble protein fraction.

c. Analysis:

  • Analyze the amount of soluble ASK1 in each sample by Western blot or ELISA.

  • Plot the amount of soluble ASK1 as a function of temperature for both the inhibitor-treated and vehicle-treated groups.

  • A shift in the melting curve to a higher temperature in the inhibitor-treated group indicates target engagement.

Visualizing Key Processes

To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

ASK1_Signaling_Pathway cluster_stress Stress Stimuli cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress ASK1 ASK1 Oxidative Stress->ASK1 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Ask1_IN_1 This compound Ask1_IN_1->ASK1

Caption: ASK1 Signaling Pathway and Point of Inhibition.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_immuno Immunoblotting Tissue_Homogenization Tissue_Homogenization Protein_Quantification Protein_Quantification Tissue_Homogenization->Protein_Quantification Gel_Electrophoresis Gel_Electrophoresis Protein_Quantification->Gel_Electrophoresis Blocking Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab p-ASK1 Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Membrane_Transfer Membrane_Transfer Gel_Electrophoresis->Membrane_Transfer Membrane_Transfer->Blocking

Caption: Western Blot Workflow for p-ASK1 Detection.

Inhibitor_Comparison_Logic cluster_params Comparison Parameters Ask1_IN_1 Ask1_IN_1 Potency In Vitro Potency (IC50) Ask1_IN_1->Potency CNS_Penetration CNS Penetration (Kp,uu) Ask1_IN_1->CNS_Penetration In_Vivo_Efficacy In Vivo Efficacy Ask1_IN_1->In_Vivo_Efficacy Alternative_Inhibitors Alternative_Inhibitors Alternative_Inhibitors->Potency Alternative_Inhibitors->CNS_Penetration Alternative_Inhibitors->In_Vivo_Efficacy

References

Assessing the Cross-Reactivity of an ASK1 Inhibitor with MAP3K Family Members: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of the Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitor, Selonsertib (GS-4997), with other members of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family. Selonsertib is a potent and selective inhibitor of ASK1, a key mediator of cellular stress responses.[1][2] Understanding its selectivity profile within the MAP3K family is crucial for elucidating its mechanism of action and potential off-target effects.

Introduction to ASK1 and the MAP3K Family

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a member of the MAP3K family that activates the c-Jun N-terminal kinase (JNK) and p38 MAP kinase signaling pathways in response to a variety of stressors, including oxidative stress, endoplasmic reticulum stress, and inflammatory cytokines.[3] Aberrant ASK1 signaling is implicated in the pathophysiology of numerous diseases, making it an attractive therapeutic target.[4] The human MAP3K family comprises over 20 members, which act as upstream regulators in various signaling cascades.

Quantitative Assessment of Inhibitor Cross-Reactivity

The following table provides a template for presenting such comparative data. Researchers can populate this table by performing in vitro kinase assays as detailed in the experimental protocols section.

Table 1: Comparative Inhibitory Activity of Selonsertib against MAP3K Family Members

Kinase (Gene Symbol)Alternative Name(s)Selonsertib IC50 (nM)% Inhibition @ [Concentration]
MAP3K5 ASK1, MAPKKK5 ~5 Data not available
MAP3K1MEKK1Data not availableData not available
MAP3K2MEKK2Data not availableData not available
MAP3K3MEKK3Data not availableData not available
MAP3K4MEKK4, MTK1Data not availableData not available
MAP3K6ASK2, MAPKKK6Data not availableData not available
MAP3K7TAK1, MAPKKK7Data not availableData not available
MAP3K8TPL2, COTData not availableData not available
MAP3K9MLK1Data not availableData not available
MAP3K10MLK2Data not availableData not available
MAP3K11MLK3Data not availableData not available
MAP3K12MUK, ZPKData not availableData not available
MAP3K13LZKData not availableData not available
MAP3K14NIKData not availableData not available
MAP3K15ASK3Data not availableData not available
MAP3K19YSK1, SOK1Data not availableData not available
MAP3K20MLK4, ZAKData not availableData not available
MAP3K21MLK4Data not availableData not available
BRAFB-RafData not availableData not available
RAF1c-RafData not availableData not available
ARAFA-RafData not availableData not available
TAOK1TAO1Data not availableData not available
TAOK2TAO2, PSK1Data not availableData not available
TAOK3TAO3, JIKData not availableData not available

Experimental Protocols

To generate the data for the comparative table, a standardized in vitro kinase inhibition assay should be performed. The following is a representative protocol.

In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of Selonsertib against a panel of MAP3K family kinases.

Materials:

  • Recombinant human MAP3K enzymes

  • Specific peptide or protein substrates for each kinase

  • Selonsertib (GS-4997)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of Selonsertib in DMSO. Create a serial dilution series of the compound in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the recombinant kinase and its specific substrate to each well.

  • Inhibitor Addition: Add the diluted Selonsertib or vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is a luminescent assay where the light output is proportional to the amount of ADP formed, and thus, the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Visualizing Signaling Pathways and Workflows

ASK1 Signaling Pathway

The following diagram illustrates the central role of ASK1 in the stress-induced MAPK signaling cascade.

ASK1_Signaling_Pathway Stress Stress Stimuli (Oxidative, ER, etc.) ASK1 ASK1 (MAP3K5) Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Cellular_Responses Cellular Responses (Apoptosis, Inflammation, etc.) JNK->Cellular_Responses p38->Cellular_Responses Selonsertib Selonsertib (Ask1-IN-1) Selonsertib->ASK1

Caption: The ASK1 signaling pathway is activated by stress, leading to downstream cellular responses.

Experimental Workflow for Kinase Profiling

This diagram outlines the key steps in performing an in vitro kinase inhibition assay to determine inhibitor selectivity.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare Selonsertib Serial Dilutions Add_Inhibitor Add Selonsertib or Vehicle Compound_Prep->Add_Inhibitor Kinase_Panel Prepare MAP3K Kinase Panel Reaction_Setup Set up Kinase Reaction (Kinase, Substrate) Kinase_Panel->Reaction_Setup Reaction_Setup->Add_Inhibitor Initiate_Reaction Initiate with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect ADP (Luminescence) Incubate->Stop_Reaction Data_Analysis Plot Dose-Response Curve Stop_Reaction->Data_Analysis Determine_IC50 Determine IC50 Values Data_Analysis->Determine_IC50

Caption: Workflow for determining the IC50 of Selonsertib against MAP3K family members.

Logical Relationship of Cross-Reactivity Assessment

This diagram illustrates the logical flow from identifying the target and inhibitor to assessing the broader selectivity profile.

Cross_Reactivity_Logic Target Primary Target: ASK1 (MAP3K5) Assay In Vitro Kinase Assay Target->Assay Inhibitor Inhibitor: Selonsertib Inhibitor->Assay Family Broader Family: MAP3K Kinases Family->Assay Data Quantitative Data (IC50 / % Inhibition) Assay->Data Selectivity Selectivity Profile Data->Selectivity

Caption: Logical framework for assessing the cross-reactivity of an inhibitor against a kinase family.

References

A Comparative Guide to the Pharmacokinetic Profiles of Brain-Penetrant ASK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of Ask1-IN-1 and other brain-penetrant inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1). The data presented is compiled from publicly available experimental studies to assist researchers in selecting the most appropriate compounds for their investigations into neuroinflammatory and neurodegenerative diseases.

Introduction to ASK1 Inhibition in the CNS

Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key mediator of cellular stress responses. It plays a crucial role in activating the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways in response to various stressors, including oxidative stress, endoplasmic reticulum stress, and inflammatory cytokines. Dysregulation of the ASK1 signaling pathway has been implicated in the pathogenesis of several neurodegenerative diseases. Therefore, brain-penetrant ASK1 inhibitors are of significant interest as potential therapeutic agents. The ability of these inhibitors to cross the blood-brain barrier and achieve sufficient exposure in the central nervous system (CNS) is a critical determinant of their potential efficacy.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of selected brain-penetrant ASK1 inhibitors. These parameters are crucial for evaluating and comparing their potential for CNS applications.

CompoundSpeciesRouteDose (mg/kg)Kp,uuCl (L/h/kg)Clu (L/h/kg)Oral Bioavailability (%)Cmax (µg/mL)AUC (µg·h/mL)
This compound (Cpd 21) RatIV-0.380.366.7---
Compound 32 RatIV-0.461.656---
Selonsertib MousePO100.004*--7416.264

Note: The Kp value is reported for Selonsertib, not the Kp,uu. Kp represents the total brain-to-plasma concentration ratio, while Kp,uu represents the unbound brain-to-unbound plasma concentration ratio and is a more accurate measure of brain penetration.

Signaling Pathway and Experimental Workflow

To visualize the critical role of ASK1 and the experimental approach to its inhibition, the following diagrams are provided.

ASK1_Signaling_Pathway stress Oxidative Stress, ER Stress, etc. ask1 ASK1 stress->ask1 tnf TNFα tnf->ask1 mkk47 MKK4/7 ask1->mkk47 mkk36 MKK3/6 ask1->mkk36 jnk JNK mkk47->jnk p38 p38 mkk36->p38 apoptosis Apoptosis, Inflammation jnk->apoptosis p38->apoptosis inhibitor Brain-Penetrant ASK1 Inhibitor inhibitor->ask1

ASK1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro Brain & Plasma Protein Binding dosing Drug Administration (e.g., IV, PO) sampling Blood & Brain Sample Collection dosing->sampling analysis LC-MS/MS Analysis sampling->analysis calculation Calculation of Kp,uu, Cl, Clu analysis->calculation Total Concentrations dialysis Equilibrium Dialysis quantification LC-MS/MS Quantification dialysis->quantification quantification->calculation Unbound Fractions

General Experimental Workflow for Pharmacokinetic Profiling.

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for determining the pharmacokinetic profiles of brain-penetrant inhibitors. For compound-specific details, it is recommended to consult the primary research articles.

In Vivo Pharmacokinetic Studies in Rodents
  • Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Administration:

    • Intravenous (IV): The test compound is typically formulated in a vehicle such as a mixture of DMA/EtOH/PG/water (e.g., 1:1:3:5) and administered as a bolus dose via the tail vein.

    • Oral (PO): The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage.

  • Sample Collection:

    • Blood: Serial blood samples are collected from the tail vein or via cannulation at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Plasma is separated by centrifugation.

    • Brain: At the terminal time point, animals are euthanized, and brains are rapidly excised, rinsed with cold saline, and homogenized.

  • Bioanalysis: Plasma and brain homogenate concentrations of the test compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as clearance (Cl), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

Determination of Unbound Fraction in Plasma and Brain (fu,p and fu,brain)
  • Method: Equilibrium dialysis is the standard method used to determine the unbound fraction of a drug in plasma and brain homogenate.

  • Apparatus: A 96-well equilibrium dialysis apparatus with dialysis membranes (e.g., molecular weight cutoff of 12-14 kDa) is commonly used.

  • Procedure:

    • Spiked plasma or brain homogenate (typically 10% w/v in buffer) is added to one side of the dialysis membrane.

    • Phosphate-buffered saline (PBS) is added to the other side.

    • The plate is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Analysis: The concentrations of the compound in the plasma/brain homogenate and buffer chambers are determined by LC-MS/MS.

  • Calculation: The unbound fraction (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma/brain homogenate chamber.

Calculation of Brain Penetration (Kp,uu)

The unbound brain-to-plasma partition coefficient (Kp,uu) is calculated using the following equation:

Kp,uu = (AUCbrain,unbound) / (AUCplasma,unbound)

Where AUCbrain,unbound is the area under the curve of the unbound drug concentration in the brain, and AUCplasma,unbound is the area under the curve of the unbound drug concentration in plasma. These are calculated by multiplying the total AUC in each matrix by the respective unbound fraction (fu,brain and fu,p).

Conclusion

This guide provides a comparative overview of the pharmacokinetic profiles of this compound and other brain-penetrant ASK1 inhibitors. The presented data and experimental protocols offer a valuable resource for researchers in the field of neuropharmacology and drug discovery. The selection of an appropriate ASK1 inhibitor for in vivo studies should be based on a comprehensive evaluation of its potency, selectivity, and, critically, its ability to achieve and maintain therapeutic concentrations in the central nervous system, as indicated by its pharmacokinetic profile. Further investigation into the detailed methodologies of specific studies is encouraged for a more in-depth understanding.

The Selectivity Profile of Selonsertib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive overview of the selectivity of selonsertib (GS-4997), a potent, orally bioavailable inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), against a broad panel of kinases. The data presented here, summarized from publicly available information, offers valuable insights for evaluating its potential for on-target efficacy and off-target effects.

Selonsertib is an ATP-competitive inhibitor of ASK1, a key signaling molecule in the mitogen-activated protein kinase (MAPK) cascade.[1][2] Under cellular stress conditions such as oxidative stress and inflammatory cytokines, ASK1 activation leads to the phosphorylation of downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[1] This signaling cascade is implicated in various cellular processes, including inflammation, apoptosis, and fibrosis.[1] By inhibiting ASK1, selonsertib aims to mitigate these pathological processes.[1]

Kinase Selectivity Profile of Selonsertib

The inhibitory activity of selonsertib against ASK1 has been determined using a Homogeneous Time Resolved Fluorescence (HTRF) assay. In a cell-free assay, selonsertib demonstrated potent inhibition of the recombinant human N-terminal GST-tagged ASK1 catalytic domain (residues 654 to 971) with a pIC50 of 8.3 , which corresponds to an IC50 of approximately 5.0 nM .[3]

Target KinaseIC50 (nM)Fold Selectivity vs. ASK1Kinase Family
ASK1 (MAP3K5) 5.0 1 MAP3K
p38α (MAPK14)>1000>200MAPK
JNK1 (MAPK8)>1000>200MAPK
MEK1 (MAP2K1)>1000>200MAP2K
ERK1 (MAPK3)>1000>200MAPK
CDK2>1000>200CDK
ROCK1>1000>200AGC
PKA>1000>200AGC
Akt1 (PKBα)>1000>200AGC
Table 1: Representative Selectivity Profile of Selonsertib. The IC50 value for ASK1 is derived from a pIC50 of 8.3.[3] Other IC50 values are hypothetical and for illustrative purposes, reflecting the reported high selectivity of the compound.

ASK1 Signaling Pathway

The diagram below illustrates the central role of ASK1 in the stress-activated MAPK signaling cascade and the point of inhibition by selonsertib.

ASK1_Signaling_Pathway Stress Cellular Stress (Oxidative, Inflammatory) ASK1 ASK1 (MAP3K5) Stress->ASK1 Activates MKK3_6 MKK3 / MKK6 ASK1->MKK3_6 Phosphorylates MKK4_7 MKK4 / MKK7 ASK1->MKK4_7 Phosphorylates Selonsertib Selonsertib Selonsertib->ASK1 Inhibits p38 p38 MAPK MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Response Cellular Responses (Inflammation, Apoptosis, Fibrosis) p38->Response JNK->Response

ASK1 Signaling Pathway and Selonsertib Inhibition

Experimental Protocols

The determination of kinase inhibitor selectivity is a critical step in drug development. Below is a detailed methodology for a typical in vitro kinase assay used to assess the potency and selectivity of an inhibitor like selonsertib.

In Vitro Kinase Inhibition Assay (HTRF® Kinase Assay)

This protocol is based on the Homogeneous Time Resolved Fluorescence (HTRF) technology, a robust and sensitive method for measuring kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of selonsertib against ASK1 and a panel of other kinases.

Materials:

  • Recombinant human kinases (e.g., GST-tagged ASK1 catalytic domain)

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • ATP (Adenosine triphosphate)

  • Selonsertib (or other test compounds) dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF Detection Buffer

  • Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody (donor fluorophore)

  • Streptavidin-XL665 (acceptor fluorophore)

  • 384-well low-volume white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of selonsertib in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

    • Further dilute the compound solutions in the kinase reaction buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction:

    • Add 2 µL of the diluted selonsertib or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the kinase and the biotinylated substrate in kinase reaction buffer. The concentrations of the kinase and substrate should be optimized for each specific assay, typically around their respective Km values.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer. The final ATP concentration should also be near its Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

    • Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes), which should be within the linear range of the enzymatic reaction.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of HTRF detection buffer containing the Eu3+-cryptate labeled anti-phospho-substrate antibody and Streptavidin-XL665.

    • Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader. The instrument will measure the fluorescence emission at two wavelengths: 620 nm (cryptate emission) and 665 nm (FRET signal).

  • Data Analysis:

    • The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • The percentage of inhibition is calculated relative to the controls (0% inhibition for vehicle control and 100% inhibition for a control without kinase activity).

    • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

The experimental workflow for evaluating selonsertib's selectivity is depicted in the following diagram:

Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Serial Dilution of Selonsertib in DMSO Reaction_Setup Add Compound, Kinase/Substrate, and ATP to Plate Compound_Prep->Reaction_Setup Kinase_Prep Prepare Kinase/Substrate and ATP Solutions Kinase_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Add_Detection Add HTRF Detection Reagents Incubation->Add_Detection Read_Plate Read Plate on HTRF Reader Add_Detection->Read_Plate Calculate_Ratio Calculate HTRF Ratio Read_Plate->Calculate_Ratio Calculate_Inhibition Calculate % Inhibition Calculate_Ratio->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Workflow for In Vitro Kinase Selectivity Profiling

References

Validating the Reduction of Inflammatory Markers with Ask1-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying potent and specific inhibitors of inflammatory pathways is a critical step. Apoptosis signal-regulating kinase 1 (ASK1), a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, represents a crucial therapeutic target. ASK1 is activated by various stress signals, including oxidative stress and pro-inflammatory cytokines, triggering downstream signaling cascades that lead to the production of inflammatory mediators like Interleukin-1β (IL-1β). This guide provides a comparative analysis of Ask1-IN-1, a potent ASK1 inhibitor, and its role in mitigating inflammatory responses, supported by experimental data and detailed protocols.

The Role of ASK1 in Inflammation

ASK1 is a central node in stress-induced inflammatory signaling.[1][2] Under normal physiological conditions, ASK1 is kept in an inactive state. However, upon exposure to stressors such as reactive oxygen species (ROS), lipopolysaccharide (LPS), or tumor necrosis factor-alpha (TNF-α), ASK1 becomes activated.[3] This activation initiates a phosphorylation cascade, primarily engaging the p38 and c-Jun N-terminal kinase (JNK) pathways.[3][4] These pathways ultimately lead to the transcription and release of various pro-inflammatory cytokines, including the potent pyrogen IL-1β, which plays a significant role in a wide range of inflammatory diseases.[4][5]

This compound: A Potent Inhibitor of the ASK1 Pathway

This compound is a central nervous system (CNS)-penetrant inhibitor of ASK1, demonstrating high potency in both biochemical and cellular assays. Its mechanism of action involves blocking the kinase activity of ASK1, thereby preventing the downstream activation of p38 and JNK and subsequent inflammatory cytokine production. While specific quantitative data on the reduction of IL-1β by this compound is not extensively documented in publicly available literature, its high potency suggests a strong potential for mitigating ASK1-mediated inflammation.

Comparative Analysis of ASK1 Inhibitors

To contextualize the efficacy of this compound, it is useful to compare it with other known ASK1 inhibitors. The following table summarizes key quantitative data for this compound and other inhibitors, including Selonsertib (GS-4997) and GS444217, as well as findings from ASK1-deficient models.

Compound/Model Target Metric Value Experimental System Key Finding Reference
This compound ASK1Biochemical IC5021 nMIn vitro kinase assayHigh biochemical potency.MedChemExpress
This compound ASK1Cellular IC50138 nMCellular assayPotent in a cellular context and CNS-penetrant.MedChemExpress
Selonsertib (GS-4997) ASK1IC50 (Cell Viability)120 µM/mLLPS-stimulated THP-1 cellsShows anti-inflammatory effect on IL-1β.[6][7]
GS444217 ASK1IL-6 Reduction~48.4%LPS-stimulated Human Microvascular Endothelial CellsSignificantly inhibited cytokine production.[1]
ASK1 Knockout Mice ASK1IL-1β ReductionSignificantLPS-induced lung injury modelASK1 deficiency reduces IL-1β levels in bronchoalveolar lavage fluid.[2]
ASK1 Knockout Mice ASK1IL-1β, TNF-α, IL-6 ReductionSignificantLPS-stimulated splenocytesASK1 is required for the production of pro-inflammatory cytokines.[5]

Note: The experimental systems and specific endpoints vary across studies, so direct comparisons should be made with caution.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

ASK1_Signaling_Pathway cluster_stress Stress Signals cluster_pathway ASK1 Signaling Cascade cluster_output Inflammatory Response ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 LPS LPS, TNF-α LPS->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors Inflammatory_Cytokines Inflammatory Cytokines Transcription_Factors->Inflammatory_Cytokines IL1b IL-1β Inflammatory_Cytokines->IL1b Ask1_IN_1 This compound Ask1_IN_1->ASK1 Inhibits

Caption: ASK1 signaling pathway leading to IL-1β production and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Immune Cells (e.g., THP-1 monocytes, Macrophages) Inhibitor_Prep 2. Prepare this compound at desired concentrations Pre_incubation 3. Pre-incubate cells with this compound Inhibitor_Prep->Pre_incubation Stimulation 4. Stimulate cells with LPS to induce inflammation Pre_incubation->Stimulation Supernatant_Collection 5. Collect cell supernatant Stimulation->Supernatant_Collection ELISA 6. Measure IL-1β concentration using ELISA Supernatant_Collection->ELISA Data_Analysis 7. Analyze and Compare Data ELISA->Data_Analysis

Caption: Experimental workflow for validating the reduction of IL-1β by an ASK1 inhibitor.

Experimental Protocols

A crucial aspect of validating any inhibitor is a robust and reproducible experimental protocol. Below is a detailed methodology for measuring IL-1β in cell culture supernatants, a common approach for assessing the efficacy of anti-inflammatory compounds.

Measurement of IL-1β Secretion via Enzyme-Linked Immunosorbent Assay (ELISA)

1. Cell Culture and Plating:

  • Culture human monocytic cells (e.g., THP-1) or primary macrophages in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight. For THP-1 cells, differentiation into macrophage-like cells can be induced with phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to the experiment.

2. Inhibitor Treatment and Stimulation:

  • Prepare stock solutions of this compound in DMSO and dilute to final working concentrations in the cell culture medium.

  • Remove the old medium from the cells and add fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Introduce the inflammatory stimulus, typically Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL, to all wells except the negative control.

  • For inflammasome activation, a second signal like ATP (2mM) can be added during the final 20-30 minutes of incubation.[6]

  • Incubate the plate for a specified period, typically 6 to 24 hours, to allow for cytokine production and secretion.

3. Sample Collection and Preparation:

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well without disturbing the cell layer.

  • Store the supernatants at -80°C until the ELISA is performed.

4. ELISA Procedure:

  • Use a commercially available human IL-1β ELISA kit and follow the manufacturer's instructions.

  • Briefly, add standards and collected supernatants to the wells of a microplate pre-coated with an anti-human IL-1β antibody.

  • Incubate to allow the IL-1β in the samples to bind to the immobilized antibody.

  • Wash the wells to remove unbound substances.

  • Add a biotin-conjugated anti-human IL-1β antibody, followed by incubation.

  • Wash again and add a streptavidin-HRP conjugate.

  • After another incubation and wash step, add a substrate solution (e.g., TMB) to develop the color.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Use the standard curve to determine the concentration of IL-1β in each experimental sample.

  • Calculate the percentage inhibition of IL-1β secretion for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.

Conclusion

The available evidence strongly supports the role of ASK1 as a key driver of inflammation. Potent inhibitors like this compound are valuable tools for dissecting this pathway and hold therapeutic potential. While direct quantitative data for this compound on IL-1β reduction requires further investigation, its high potency, combined with data from other ASK1 inhibitors and knockout models, validates the strategy of targeting ASK1 to reduce inflammatory markers. The provided protocols and diagrams offer a framework for researchers to empirically test and validate the efficacy of this compound and other inhibitors in their specific models of inflammation.

References

A Head-to-Head Comparison of ATP-Competitive ASK1 Inhibitors: Ask1-IN-1 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Apoptosis Signal-regulating Kinase 1 (ASK1), a key mediator of cellular stress responses, has emerged as a critical therapeutic target in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and fibrotic diseases. The development of potent and selective ATP-competitive inhibitors of ASK1 is a major focus of drug discovery efforts. This guide provides a head-to-head comparison of Ask1-IN-1 with other notable ATP-competitive ASK1 inhibitors: Selonsertib (GS-4997), TC ASK 10, and MSC2032964A. The information presented herein is based on available experimental data to aid researchers in selecting the most appropriate tool compounds for their studies.

Biochemical Potency and Cellular Activity

The in vitro potency of these inhibitors against ASK1 is a critical determinant of their utility. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The available data for this compound and its counterparts are summarized below. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of their different origins.

InhibitorBiochemical IC50 (nM)Cellular IC50 (nM)Known Selectivity Information
This compound 21[1]138[1]CNS-penetrant.[1]
Selonsertib (GS-4997) ~5 (pIC50 = 8.3)[2]56 (EC50 in human whole blood)[3]Orally bioavailable; has been in clinical trials for NASH and diabetic kidney disease.[4][5]
TC ASK 10 14[6][7][8]Not explicitly reported, but inhibits STZ-induced JNK phosphorylation from 0.3 µM in INS-1 cells.[6]Selective against a panel of other kinases, with the exception of ASK2 (IC50 = 0.51 µM).[6][7]
MSC2032964A 93 / 96Not explicitly reported, but blocks LPS-induced phosphorylation of ASK1 and p38 in cultured mouse astrocytes.Orally bioavailable and brain permeable.[9]

ASK1 Signaling Pathway

ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is activated by various stress signals, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[10] Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6.[10] This leads to the activation of the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways, respectively, culminating in cellular responses such as apoptosis, inflammation, and fibrosis.[10][11]

ASK1_Signaling_Pathway Stress Stress Stimuli (ROS, ER Stress, TNF-α) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Cellular_Responses Cellular Responses (Apoptosis, Inflammation, Fibrosis) JNK->Cellular_Responses p38->Cellular_Responses Inhibitor ATP-Competitive ASK1 Inhibitors (e.g., this compound) Inhibitor->ASK1 Kinase_Inhibition_Assay_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Dilutions Start->Prep_Inhibitor Add_Enzyme Add ASK1 Enzyme Prep_Inhibitor->Add_Enzyme Add_Sub_ATP Add Substrate (MBP) & ATP to Initiate Add_Enzyme->Add_Sub_ATP Incubate_1 Incubate (e.g., 60 min) Add_Sub_ATP->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent to Stop Reaction Incubate_1->Add_ADPGlo Incubate_2 Incubate (40 min) Add_ADPGlo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30-60 min) Add_Detection->Incubate_3 Measure_Lum Measure Luminescence Incubate_3->Measure_Lum Analyze Analyze Data (Calculate IC50) Measure_Lum->Analyze End End Analyze->End

References

Scrutinizing ASK1 Inhibitors: A Comparative Guide to hERG Channel Safety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the cardiovascular safety of new chemical entities is paramount. A critical checkpoint in this process is the human Ether-à-go-go-Related Gene (hERG) potassium channel safety assay. Off-target inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. This guide provides a comparative analysis of the reported hERG activity of the apoptosis signal-regulating kinase 1 (ASK1) inhibitor, Ask1-IN-1, alongside other known ASK1 inhibitors, supported by available data and detailed experimental methodologies.

Contrary to the objective of confirming the inactivity of this compound in hERG channel safety assays, publicly available data indicates that a closely related compound, ASK1-IN-11, exhibits inhibitory activity against hERG potassium channels. This finding underscores the importance of rigorous safety profiling for all kinase inhibitors, as even structurally similar compounds can possess vastly different off-target activities.

Comparative Analysis of ASK1 Inhibitor hERG Activity

To provide a clear comparison, the following table summarizes the available data on the hERG channel activity of various ASK1 inhibitors. It is important to note that direct, head-to-head comparative studies are limited, and the data presented is compiled from various sources.

Compound NamePrimary TargetReported hERG ActivityhERG IC50Data Source
ASK1-IN-11 ASK1Inhibitory activity reported Not specifiedMedChemExpress Product Data Sheet[1]
Compound 21 ASK1Inactive in a hERG assay Not specifiedDiscovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors[2]
Selonsertib (GS-4997) ASK1Well-tolerated in clinical trials, suggesting a favorable cardiac safety profile. Specific hERG IC50 data not readily available in public domain.Not specifiedMultiple clinical trial reports[3][4][5]
GS-459679 ASK1Preclinical studies show cardioprotective effects by reducing apoptosis post-ischemia/reperfusion. Specific hERG data not found.Not specifiedResearchGate Publication on Myocardial Ischemia–Reperfusion Injury[6]

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental approach to assessing hERG safety, the following diagrams are provided.

ASK1_Signaling_Pathway ASK1 Signaling Pathway Stress Stress Stimuli (Oxidative Stress, ER Stress, etc.) ASK1 ASK1 Stress->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 phosphorylates JNK JNK MKK4_7->JNK phosphorylates p38 p38 MKK3_6->p38 phosphorylates Apoptosis Apoptosis, Inflammation, Differentiation JNK->Apoptosis p38->Apoptosis

Diagram 1: Simplified ASK1 signaling cascade.

hERG_Assay_Workflow Automated Patch-Clamp hERG Assay Workflow cluster_prep Preparation cluster_assay Automated Patch-Clamp cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing hERG) Cell_Seeding Cell Seeding into Patch-Clamp Chip Cell_Culture->Cell_Seeding Compound_Prep Test Compound Preparation (serial dilutions) Compound_Application Compound Application Compound_Prep->Compound_Application Giga_Seal Gigaseal Formation Cell_Seeding->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Application of Voltage Protocol Whole_Cell->Voltage_Protocol Voltage_Protocol->Compound_Application Data_Acquisition Data Acquisition (hERG current measurement) Compound_Application->Data_Acquisition Current_Inhibition Calculation of % Current Inhibition Data_Acquisition->Current_Inhibition IC50_Determination IC50 Curve Fitting Current_Inhibition->IC50_Determination

Diagram 2: Typical workflow for an automated patch-clamp hERG assay.

Experimental Protocols

The gold standard for assessing a compound's effect on the hERG channel is the patch-clamp electrophysiology assay. Automated patch-clamp systems are now widely used for higher throughput screening in early drug discovery.

Automated Patch-Clamp hERG Assay Protocol (Representative)

This protocol is a generalized representation based on common practices in the field.

1. Cell Culture and Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human hERG channel are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: On the day of the experiment, cells are detached from the culture flask, washed, and resuspended in an extracellular solution to a specified density.

2. Solutions:

  • Intracellular Solution (in mM): e.g., 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

  • Extracellular Solution (in mM): e.g., 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Test Compound Preparation: The test compound is typically dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted in the extracellular solution to the final desired concentrations. The final DMSO concentration is kept low (e.g., <0.5%) to avoid solvent effects.

3. Automated Patch-Clamp Procedure (e.g., using QPatch or SyncroPatch systems):

  • Cell Capture and Sealing: Single cells are captured on a microfluidic chip, and a high-resistance "gigaseal" is formed between the cell membrane and the chip.

  • Whole-Cell Configuration: The cell membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. A typical protocol involves:

    • Holding the cell at a negative potential (e.g., -80 mV).

    • A depolarizing step to a positive potential (e.g., +20 mV) to activate and then inactivate the hERG channels.

    • A repolarizing step to a negative potential (e.g., -50 mV) to relieve inactivation and allow the channels to open, resulting in a characteristic "tail current."

  • Compound Application: The extracellular solution containing the vehicle (e.g., DMSO) is first perfused over the cell to establish a baseline recording. Subsequently, increasing concentrations of the test compound are applied.

  • Data Acquisition: The hERG tail current is measured at each concentration of the test compound.

4. Data Analysis:

  • The percentage of inhibition of the hERG tail current is calculated for each concentration of the test compound relative to the baseline current.

  • The concentration-response data are fitted to a logistical equation to determine the half-maximal inhibitory concentration (IC50).

Conclusion

The available evidence suggests that this compound, or at least a very closely related analog, is not inactive in hERG channel safety assays and may pose a cardiotoxicity risk. In contrast, other ASK1 inhibitors, such as the brain-penetrant compound 21, have been specifically designed and screened for hERG inactivity. The clinical experience with Selonsertib also points towards a favorable cardiac safety profile for some ASK1 inhibitors.

This comparative guide highlights the critical need for early and thorough in vitro cardiac safety assessment for all drug candidates. Researchers and drug development professionals should prioritize obtaining robust hERG data, preferably from standardized assays like automated patch-clamp, to make informed decisions and mitigate the risk of late-stage failures due to cardiotoxicity. The development of selective kinase inhibitors with clean off-target profiles, including a lack of hERG inhibition, remains a key challenge and a primary goal in modern medicinal chemistry.

References

Evaluating the Cytochrome P450 Inhibition Profile of Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel kinase inhibitors is a cornerstone of modern drug discovery, offering targeted therapies for a multitude of diseases. However, the potential for drug-drug interactions (DDIs) remains a critical hurdle in their clinical translation. A primary mechanism underlying DDIs is the inhibition of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Inhibition of these enzymes can lead to altered drug exposure, reduced efficacy, and potentially severe adverse events.

This guide provides a comparative overview of the CYP inhibition profiles of several kinase inhibitors. While specific experimental data on the CYP inhibition profile of ASK1-IN-1 is not publicly available, this guide will use other well-characterized kinase inhibitors as examples to highlight the importance of this evaluation. Understanding the CYP inhibition potential of a compound like this compound is crucial for predicting its DDI liability and ensuring patient safety.

ASK1 Signaling Pathway

Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a key signaling molecule activated by various cellular stresses, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2][3][4] Upon activation, ASK1 initiates a downstream signaling cascade through the phosphorylation and activation of MKK4/7 and MKK3/6, which in turn activate the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways, respectively.[2][3][5] This signaling cascade plays a critical role in cellular processes such as apoptosis, inflammation, and fibrosis.[1][2][3][4][5]

ASK1_Signaling_Pathway Stress Cellular Stress (ROS, ER Stress, Cytokines) ASK1 ASK1 (MAP3K5) Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Cellular_Responses Cellular Responses (Apoptosis, Inflammation, Fibrosis) JNK->Cellular_Responses p38->Cellular_Responses

ASK1 Signaling Cascade

Comparative CYP Inhibition Profiles

The following table summarizes the in vitro CYP inhibition data (IC50 values) for several kinase inhibitors against a panel of major human CYP isoforms. This data is essential for assessing the potential for these compounds to cause DDIs when co-administered with other drugs metabolized by these enzymes.

Note: Data for this compound is not currently available in the public domain. The compounds listed below are for comparative and illustrative purposes.

CompoundCYP1A2 (μM)CYP2C8 (μM)CYP2C9 (μM)CYP2D6 (μM)CYP3A4 (μM)Reference(s)
This compound N/AN/AN/AN/AN/A
Nilotinib >1000.4 - 0.7>100>100>100[6][7]
Erlotinib >100 (30% inhib. at 100µM)6.17>100 (49% inhib. at 100µM)>100 (37% inhib. at 100µM)20.5 - 31.3[8]
Gefitinib N/AN/AN/A65.124.11[9][10]

N/A: Data not available.

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against various CYP isoforms using human liver microsomes.

1. Materials and Reagents:

  • Test compound (e.g., this compound)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • Positive control inhibitors for each CYP isoform

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator

  • LC-MS/MS system for analysis

2. Experimental Workflow:

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound C Add test compound dilutions to incubation mixture A->C B Prepare incubation mixture: HLMs, buffer, probe substrate B->C D Pre-incubate at 37°C C->D E Initiate reaction by adding NADPH regenerating system D->E F Incubate at 37°C for a specific time E->F G Terminate reaction (e.g., with cold acetonitrile) F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I J Calculate % inhibition and determine IC50 I->J

CYP Inhibition Assay Workflow

3. Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, probe substrates, and positive controls in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound to cover a range of concentrations.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes, phosphate buffer, and the specific CYP probe substrate.

    • Add the various concentrations of the test compound or positive control to the appropriate wells. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring linear metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the rate of metabolite formation in the presence of the test compound relative to the vehicle control.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Conclusion

The evaluation of CYP inhibition is a critical step in the preclinical development of any new chemical entity, including kinase inhibitors like this compound. While direct data for this compound is not available, the comparative data for other kinase inhibitors demonstrate the wide range of CYP inhibition profiles that can be observed. A thorough in vitro assessment, as outlined in the provided protocol, is essential to identify potential DDI risks early in development. This allows for the implementation of appropriate risk mitigation strategies, such as the design of clinical DDI studies or the development of dosing recommendations for co-administered drugs, ultimately contributing to the safe and effective use of new targeted therapies.

References

A Comparative Guide to the Anti-Inflammatory Effects of ASK1 Inhibitors: Featuring Ask1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical mediator of cellular stress responses.[1] Its activation by stimuli such as oxidative stress, endoplasmic reticulum stress, and pro-inflammatory cytokines triggers downstream signaling cascades, primarily through c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1] This cascade plays a pivotal role in inflammation, apoptosis, and fibrosis, making ASK1 a compelling therapeutic target for a range of diseases, including inflammatory conditions, neurodegenerative disorders, and cardiovascular diseases.

This guide provides a comparative overview of the anti-inflammatory effects of Ask1-IN-1 and other notable ASK1 inhibitors. The information is curated to assist researchers in selecting appropriate tools for their studies and to provide a baseline for the development of novel anti-inflammatory therapeutics.

Comparative Potency of ASK1 Inhibitors

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported biochemical and cellular IC50 values for this compound and a selection of other well-characterized ASK1 inhibitors. Lower values indicate higher potency.

InhibitorBiochemical IC50 (nM)Cellular IC50 (nM)Key Features
This compound 21[2]138[2]CNS-penetrant.[2]
ASK1-IN-2 -32.8[2]Orally active.[2]
ASK1-IN-6 7[2]25[2]Selective, orally active, blood-brain barrier penetrant.[2]
ASK1-IN-8 1.8[2]-Orally active, protective in a mouse model of liver injury.[2]
Selonsertib (GS-4997) --Extensively studied in clinical trials for various diseases.[3][4]
GS-444217 --Preclinical tool compound, shown to reduce inflammation and fibrosis in kidney disease models.[5][6]
MSC2032964A --Shown to impact ASK1-mediated TLR4-p38 signaling.[5]
EP-027315 < 1.25[7]-Highly selective and potent, evaluated in mouse models of liver injury.[7]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Comparative Anti-Inflammatory Effects: In Vitro and In Vivo Evidence

Direct comparative studies detailing the anti-inflammatory effects of this compound against other ASK1 inhibitors are limited in the public domain. However, existing research on other inhibitors provides a strong framework for understanding their potential relative efficacies.

A study on human microvascular endothelial cells (HMVECs) stimulated with lipopolysaccharide (LPS) directly compared the effects of GS-444217 and MSC2032964A on cytokine production. Both inhibitors were found to reduce the production of pro-inflammatory cytokines.[5] Specifically, 1 μM of MSC2032964A consistently inhibited all measured cytokines.[5] The study also highlighted that ASK1 inhibition primarily impaired LPS-induced JNK phosphorylation, which in turn reduced cytokine production, while having no effect on p38 activity in this cell type.[5]

Selonsertib (GS-4997) has demonstrated anti-inflammatory effects in various models. In LPS-stimulated THP-1 cells, a human monocytic cell line, Selonsertib showed a significant anti-inflammatory effect, comparable to the non-steroidal anti-inflammatory drug diclofenac sodium.[4] In a murine neuroinflammation model induced by LPS, Selonsertib attenuated plasma and brain TNF-α levels.[3] Furthermore, in a mouse model of diabetic kidney disease, Selonsertib was shown to lower the plasma levels of pro-inflammatory cytokines and chemokines, including IL-6 and MCP1/CCL2.[6]

A direct comparison of EP-027315 and Selonsertib in a diet-induced obese mouse model showed that both compounds dose-dependently inhibited the phosphorylation of p38 and JNK in the liver, key downstream effectors of ASK1.[7]

While specific comparative data for This compound is not available, its reported cellular potency of 138 nM suggests it is an active inhibitor of the ASK1 pathway.[2] Its CNS-penetrant nature makes it a particularly interesting candidate for studies on neuroinflammation.[2] Further head-to-head studies are necessary to definitively rank its anti-inflammatory efficacy relative to other known inhibitors.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of ASK1 inhibitors' anti-inflammatory effects.

In Vitro Anti-Inflammatory Assay in Cell Culture
  • Cell Culture and Treatment:

    • Human or murine cell lines (e.g., HMVECs, THP-1, BV2 microglia) are cultured under standard conditions.

    • Cells are pre-incubated with various concentrations of the ASK1 inhibitor or vehicle control for a specified period (e.g., 30 minutes to 1 hour).

    • Inflammation is induced by adding an inflammatory stimulus, most commonly Lipopolysaccharide (LPS), at a specific concentration (e.g., 100 ng/mL).

  • Measurement of Cytokine Production:

    • After a defined incubation period with the inflammatory stimulus (e.g., 4-24 hours), the cell culture supernatant is collected.

    • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.

  • Western Blot Analysis of Signaling Pathways:

    • Following treatment and stimulation, cell lysates are prepared.

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membranes are probed with primary antibodies specific for phosphorylated (activated) and total forms of ASK1, p38, and JNK.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The band intensities are quantified to determine the extent of pathway inhibition.

In Vivo Murine Model of LPS-Induced Inflammation
  • Animal Husbandry and Dosing:

    • Mice (e.g., C57BL/6) are housed under standard laboratory conditions.

    • Animals are orally administered the ASK1 inhibitor or vehicle control at a specified dose and time point before the inflammatory challenge.

  • Induction of Inflammation:

    • A systemic inflammatory response is induced by intraperitoneal (i.p.) injection of LPS.

  • Sample Collection and Analysis:

    • At a predetermined time after LPS injection, blood is collected for the measurement of plasma cytokine levels using ELISA.

    • Tissues of interest (e.g., brain, liver) are harvested for Western blot analysis of phosphorylated and total ASK1, p38, and JNK, or for histological analysis of inflammatory cell infiltration.

Visualizing the ASK1 Signaling Pathway and Experimental Workflow

To aid in the understanding of the mechanisms and experimental designs discussed, the following diagrams have been generated.

ASK1_Signaling_Pathway Stress Inflammatory Stimuli (e.g., LPS, Oxidative Stress) ASK1 ASK1 Stress->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 phosphorylates JNK JNK MKK4_7->JNK phosphorylates p38 p38 MKK3_6->p38 phosphorylates Inflammation Inflammation (Cytokine Production) JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation p38->Apoptosis Inhibitor ASK1 Inhibitors (e.g., this compound) Inhibitor->ASK1

Caption: The ASK1 signaling cascade in inflammation.

Experimental_Workflow Start Start: In Vitro or In Vivo Model Treatment Treatment with ASK1 Inhibitor (e.g., this compound) or Vehicle Start->Treatment Stimulation Induction of Inflammation (e.g., LPS) Treatment->Stimulation Sample_Collection Sample Collection (Supernatant, Cell Lysate, Plasma, Tissue) Stimulation->Sample_Collection Analysis Analysis Sample_Collection->Analysis Cytokine Cytokine Measurement (ELISA) Analysis->Cytokine Western Western Blot (p-ASK1, p-p38, p-JNK) Analysis->Western Histology Histology (In Vivo) Analysis->Histology

Caption: General workflow for evaluating ASK1 inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of Ask1-IN-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of drug discovery, the proper management and disposal of potent chemical compounds like Ask1-IN-1 are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the responsible disposal of this compound, a CNS-penetrant inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). By adhering to these protocols, laboratories can maintain a secure and compliant research environment.

Immediate Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent kinase inhibitor necessitates that it be handled as a potentially hazardous substance. All waste materials containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. Under no circumstances should this material be discarded in regular trash or disposed of down the drain.

Personal Protective Equipment (PPE) is mandatory when handling this compound in any form. This includes:

  • Gloves: Chemical-resistant gloves are required.

  • Eye Protection: Safety glasses with side shields or goggles must be worn.

  • Lab Coat: A standard laboratory coat is necessary to prevent skin contact.

  • Respiratory Protection: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Quantitative Data Summary

This compound (also identified as compound 21 in primary literature) is a well-characterized inhibitor with specific biochemical and cellular activities. The following data are summarized for reference.

PropertyValueSource
Molecular Formula C₂₃H₂₁N₇ODC Chemicals
Molecular Weight 411.46 g/mol DC Chemicals
Biochemical IC₅₀ 21 nMMedchemExpress
Cellular IC₅₀ 138 nM--INVALID-LINK--
Purity 99.80%MedchemExpress
Storage (Stock Solution) -80°C (2 years), -20°C (1 year)MedchemExpress

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of this compound and associated waste materials. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.

1. Waste Segregation and Containment:

  • Solid Waste:

    • Collect all contaminated solid materials, including unused or expired this compound powder, contaminated gloves, weigh boats, pipette tips, and vials.

    • Place these materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be made of a chemically compatible material (e.g., high-density polyethylene).

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, dedicated, shatter-resistant, and leak-proof container.

    • Ensure the container has a secure, tight-fitting cap and is kept closed when not in use.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

2. Labeling:

  • Accurate and clear labeling of all waste containers is a regulatory requirement and is essential for safety.

  • Each container must be clearly labeled with the words "HAZARDOUS WASTE ".

  • The label must include the full chemical name: "This compound " and the solvent used (e.g., "in DMSO").

  • Indicate the approximate concentration and accumulation start date.

3. Storage:

  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1]

  • The storage area should be away from general laboratory traffic and provide secondary containment to capture any potential leaks.[2]

  • Adhere to your institution's specific guidelines regarding the maximum volume of hazardous waste (typically 55 gallons) and accumulation time limits.[1][3]

4. Decontamination:

  • Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.

  • Wipe surfaces with a suitable solvent (e.g., 70% ethanol) to remove residual compounds, followed by a cleaning with a laboratory-grade detergent.

  • Dispose of all cleaning materials (wipes, absorbent pads) as solid hazardous waste.

5. Final Disposal:

  • The ultimate disposal of this compound waste must be handled by qualified professionals.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.

  • Ensure all federal, state, and local regulations for hazardous waste disposal are strictly followed.[4]

G cluster_ppe Step 1: Don PPE cluster_segregate Step 2: Segregate Waste cluster_contain Step 3: Contain & Label cluster_store Step 4: Store Safely cluster_dispose Step 5: Professional Disposal PPE Wear Gloves, Lab Coat, Safety Glasses SolidWaste Solid Waste (Gloves, Vials, Powder) LiquidWaste Liquid Waste (Solutions in Solvent) SolidContainer Seal in Labeled Solid Waste Container SolidWaste->SolidContainer LiquidContainer Seal in Labeled Liquid Waste Container LiquidWaste->LiquidContainer Storage Store in Designated Satellite Accumulation Area with Secondary Containment SolidContainer->Storage LiquidContainer->Storage EHSPickup Arrange Pickup via EHS or Licensed Contractor Storage->EHSPickup ASK1_Pathway cluster_ask1 Inactive ASK1 Complex Stress Cellular Stressors (Oxidative Stress, ER Stress, TNF-α) ASK1_active Active ASK1 Stress->ASK1_active Activates ASK1 ASK1 Trx Thioredoxin (Trx) Trx->ASK1 Inhibits MKK36 MKK3 / MKK6 ASK1_active->MKK36 MKK47 MKK4 / MKK7 ASK1_active->MKK47 p38 p38 MAPK MKK36->p38 JNK JNK MKK47->JNK Response Inflammation & Apoptosis p38->Response JNK->Response Inhibitor This compound Inhibitor->ASK1_active Inhibits

References

Essential Safety and Operational Guide for Handling Ask1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for the handling of Ask1-IN-1, an apoptosis signal-regulating kinase 1 (ASK1) inhibitor. Given that a comprehensive toxicological profile for this compound is not publicly available, it is crucial to handle this potent, biologically active small molecule with a high degree of caution, assuming it may be hazardous. The following procedures are based on best practices for handling potent kinase inhibitors and are designed to minimize exposure risk and ensure experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

The primary routes of exposure for a compound like this compound are inhalation of powder, dermal contact, and accidental ingestion. Therefore, a robust Personal Protective Equipment (PPE) protocol is mandatory.

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesChemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve.[1]Prevents skin absorption. Double gloving allows for the immediate removal of the outer glove if contaminated.[1]
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).[1]Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[1]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling powder or solutions.[1]Protects against splashes and aerosolized particles.[1]
Respiratory Protection N95 Respirator (or higher)NIOSH-approved N95 or higher-rated respirator.[1]Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet).[1]
Foot & Hair Protection Disposable Shoe & Hair CoversNon-slip shoe covers and a hair bonnet.[1]Prevents the spread of contamination outside of the designated work area.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueSource
Biochemical IC₅₀ 21 nM[2]
Cellular IC₅₀ 138 nM[2]
Purity 99.80%[2]
Molecular Weight 411.4591 g/mol [3]
Chemical Formula C₂₃H₂₁N₇O[3]
CAS Number 1262041-49-5[3]
Storage (Powder) -20°C (2 years)[2][3]
Storage (in DMSO) -80°C (6 months - 2 years)[2][3]

Operational Plan: Safe Handling and Preparation of Stock Solutions

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

Workspace Preparation
  • Containment: All handling of solid this compound and the preparation of stock solutions must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[4][5]

  • Surface Protection: The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.[4]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible.

  • Waste Containers: Have designated and clearly labeled hazardous waste containers ready for solid and liquid waste.[5]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Don all required PPE B Prepare designated workspace in fume hood A->B C Weigh solid this compound on tared weigh paper B->C D Carefully transfer powder to a vial C->D E Add solvent to the vial to prepare stock solution D->E F Vortex to fully dissolve E->F G Clearly label the stock solution F->G H Decontaminate all surfaces and equipment G->H I Dispose of all waste in designated hazardous waste containers H->I J Doff PPE in the correct order I->J K Store stock solution at -80°C J->K

Caption: Procedural workflow for the safe handling and preparation of this compound stock solutions.

Step-by-Step Handling Procedure
  • Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.[4][5]

  • Weighing: Carefully weigh the solid compound on a tared weigh paper or in a weigh boat within the fume hood/BSC.[4]

  • Solution Preparation: To prepare a stock solution, carefully add the appropriate solvent (e.g., DMSO) to the vial containing the pre-weighed compound.[5]

  • Dissolution: Cap the vial securely and vortex until the compound is fully dissolved.[4]

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and your initials.[4]

  • Decontamination: After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (typically, outer gloves, gown, face shield, inner gloves).[4]

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[1]

Waste TypeExamplesDisposal ContainerDisposal Method
Solid Hazardous Waste Contaminated gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials.[1][6]Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[1][6]High-temperature incineration by a certified hazardous waste management company.[1]
Liquid Hazardous Waste Unused or expired stock solutions, contaminated solvents.[1][6]Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.[1][5][6]Incineration by a certified hazardous waste management company.[1]
Sharps Hazardous Waste Needles and syringes used for in vivo administration.Puncture-proof, labeled sharps container designated for hazardous waste.[1]Autoclaving followed by incineration or as per institutional protocol.[1]

ASK1 Signaling Pathway

Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[7] It is activated by various cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and calcium influx.[7][8][9] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[10] This cascade plays a crucial role in mediating cellular responses such as apoptosis, inflammation, and differentiation.[10]

ASK1_Pathway stress Oxidative Stress ER Stress Calcium Influx ask1 ASK1 (MAP3K5) stress->ask1 activates mkk47 MKK4 / MKK7 ask1->mkk47 phosphorylates mkk36 MKK3 / MKK6 ask1->mkk36 phosphorylates jnk JNK mkk47->jnk activates p38 p38 mkk36->p38 activates response Apoptosis Inflammation Differentiation jnk->response p38->response

Caption: Simplified ASK1 signaling pathway under cellular stress.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.